1H-Imidazole-5-acetic acid
Descripción
Imidazoleacetic acid has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
RN given refers to cpd without specific location of acetic acid attachment identified; structure
Structure
3D Structure
Propiedades
IUPAC Name |
2-(1H-imidazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKNHOMHKJCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30581-89-6 (Parent) | |
| Record name | Imidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50214751 | |
| Record name | Imidazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
645-65-8 | |
| Record name | 1H-Imidazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-4-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-imidazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGZ30Z24EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of 1H-Imidazole-5-acetic acid
An In-depth Technical Guide on the Core Basic Properties of 1H-Imidazole-5-acetic acid
This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, provides experimental protocols for their determination, and illustrates its metabolic origin and mechanism of action through signaling pathway diagrams.
This section summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for the free acid, predicted values are provided alongside experimental data for its hydrochloride salt, offering valuable insights into its behavior in aqueous solutions.
Table 1: Predicted
| Property | Value | Source |
| pKa (Strongest Acidic) | 3.65 | ChemAxon |
| pKa (Strongest Basic) | 6.78 | ChemAxon |
| Water Solubility | 53.3 g/L | ALOGPS |
Note: The predicted values are computationally derived and serve as an estimation of the compound's properties.
Table 2: Experimental Solubility of this compound hydrochloride
| Property | Value | Conditions | Source |
| Water Solubility | >24.4 µg/mL | pH 7.4 | Sanford-Burnham Center for Chemical Genomics[1] |
| Water Solubility | 100 mg/mL | Not Specified | Sigma-Aldrich[2] |
Note: The experimental solubility is for the hydrochloride salt of this compound, which is expected to have higher aqueous solubility than the free acid.[3]
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the pKa and aqueous solubility of this compound, crucial for its characterization in a research and development setting.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Volumetric flasks
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).
-
Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.
-
Titration with HCl:
-
Pipette a known volume (e.g., 50 mL) of the this compound solution into a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Fill the burette with the standardized 0.1 M HCl solution.
-
Record the initial pH of the solution.
-
Add the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH shows a significant drop and then stabilizes at a low value.
-
-
Titration with NaOH:
-
Repeat the procedure with a fresh 50 mL aliquot of the this compound solution.
-
Titrate this solution with the standardized 0.1 M NaOH solution, adding it in small increments and recording the pH after each addition until the pH shows a significant rise and stabilizes at a high value.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.
-
The equivalence points can be identified from the steepest portions of the titration curves. The pKa values correspond to the pH at the half-equivalence points.
-
For more precise determination, the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve can be plotted to accurately locate the equivalence points.
-
Determination of Aqueous Solubility by the Shake-Flask Method
Objective: To determine the aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
Screw-capped vials or flasks
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to several vials containing a known volume of deionized water, ensuring that undissolved solid is clearly visible.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature for an adequate period (e.g., 24-48 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to maintain the solid in suspension.
-
Phase Separation: Following equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.
-
Quantification:
-
UV-Vis Spectrophotometry: If the compound possesses a suitable chromophore, its concentration in the filtrate can be determined by measuring the absorbance at its maximum absorption wavelength (λmax) and comparing it to a standard calibration curve.
-
HPLC: For higher accuracy or for compounds without a strong UV absorbance, the concentration can be determined using a validated HPLC method with an appropriate detector (e.g., UV or Mass Spectrometry).
-
-
Data Analysis: The measured concentration of the compound in the clear filtrate represents its aqueous solubility at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
Signaling Pathways and Logical Relationships
This section provides a visual representation of the metabolic origin of this compound and its mechanism of action as an agonist of the GABAa receptor.
Histamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of histamine, which leads to the formation of this compound.[4]
Caption: Metabolic pathway of histamine to this compound.
GABAa Receptor Activation Workflow
This diagram illustrates the sequence of events following the binding of an agonist, such as this compound, to the GABAa receptor, resulting in neuronal inhibition. The binding of the agonist at the interface of the α and β subunits induces a conformational change in the receptor, opening the central ion channel.[5][6] This allows for the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[7][8][9]
Caption: Workflow of GABAa receptor activation by this compound.
References
- 1. Imidazole-4-acetic acid hydrochloride | C5H7ClN2O2 | CID 145685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-イミダゾール酢酸 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Human Metabolome Database: Showing metabocard for 1H-Imidazole-1-acetic acid (HMDB0029736) [hmdb.ca]
- 4. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
1H-Imidazole-5-acetic acid chemical structure and IUPAC name
For researchers, scientists, and professionals in drug development, a thorough understanding of key organic molecules is paramount. 1H-Imidazole-5-acetic acid, a significant heterocyclic compound, serves as a crucial building block in various synthetic pathways and exhibits notable biological activity. This guide provides a detailed overview of its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and IUPAC Name
This compound is a heterocyclic organic compound featuring an imidazole ring substituted with an acetic acid group. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The acetic acid moiety is attached to the 5-position of the imidazole ring.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1H-imidazol-5-yl)acetic acid .[1] It is important to note the existence of its tautomer, 2-(1H-imidazol-4-yl)acetic acid, due to the proton mobility between the two nitrogen atoms in the imidazole ring.[1]
Chemical Structure:
SMILES: C1=C(NC=N1)CC(=O)O[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C5H6N2O2 | PubChem[1] |
| Molecular Weight | 126.11 g/mol | PubChem[1] |
| Water Solubility | 53.3 g/L | FooDB[2] |
| logP | -1.4 | FooDB[2] |
| pKa (Strongest Acidic) | 3.65 | FooDB[2] |
| pKa (Strongest Basic) | 6.78 | FooDB[2] |
| Polar Surface Area | 65.98 Ų | FooDB[2] |
| Hydrogen Bond Donor Count | 2 | FooDB[2] |
| Hydrogen Bond Acceptor Count | 3 | FooDB[2] |
| Rotatable Bond Count | 2 | FooDB[2] |
Experimental Protocols: Synthesis of Imidazole Acetic Acid Derivatives
The synthesis of imidazole acetic acid derivatives is a well-documented process in organic chemistry. A common approach involves the N-alkylation of an imidazole ring followed by hydrolysis. The following protocol is a representative method for the synthesis of a related isomer, imidazol-1-yl-acetic acid hydrochloride, which illustrates the key chemical transformations.
A Convenient and Practical Synthesis of Imidazol-1-yl-acetic acid Hydrochloride
This two-step process involves the preparation of an ester intermediate followed by its hydrolysis.
Step 1: N-alkylation of Imidazole to Synthesize Imidazol-1-yl-acetic acid tert-butyl ester
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate, add a suitable base such as potassium carbonate.
-
Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) to the mixture at room temperature.
-
Stir the reaction mixture for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the filtrate with cold water (80 mL).
-
Separate the ethyl acetate layer and concentrate it under reduced pressure to obtain the crude imidazol-1-yl-acetic acid tert-butyl ester.
Step 2: Hydrolysis of Imidazol-1-yl-acetic acid tert-butyl ester to Imidazol-1-yl-acetic acid hydrochloride
-
Heat a mixture of the crude imidazol-1-yl-acetic acid tert-butyl ester (20.0 g, 0.11 mol) and water (200 mL) to 90-95 °C.
-
Stir the solution for 2 hours, at which point the solution should become clear, indicating the completion of the reaction.
-
Cool the reaction mixture to 20-25 °C.
-
Add 10 mL of concentrated hydrochloric acid to the solution and stir for 30 minutes to precipitate the hydrochloride salt.
-
Collect the resulting solid by filtration and dry to yield imidazol-1-yl-acetic acid hydrochloride.
Visualizing the Synthetic Workflow
The logical flow of the synthesis can be represented as a diagram to provide a clear overview of the process.
Caption: Synthetic workflow for imidazole acetic acid.
This guide provides foundational knowledge on this compound for professionals engaged in chemical research and drug development. The provided data and protocols offer a starting point for further investigation and application of this versatile molecule.
References
A Technical Guide to 1H-Imidazole-5-acetic Acid: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-5-acetic acid, also known by its tautomeric form imidazole-4-acetic acid (IAA), is a significant endogenous metabolite of histamine.[1] Its history is intertwined with the study of neurotransmitter metabolism and GABAergic systems. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving understanding of the biological roles of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key pathways.
Discovery and Historical Context
The journey of this compound begins with the parent imidazole ring, first synthesized by Heinrich Debus in 1858. However, the specific discovery of this compound is rooted in the study of histamine metabolism. Initially, it was believed that histamine in the mammalian brain was exclusively metabolized through methylation by histamine-N-methyltransferase (HNMT). A pivotal shift in this understanding came with the discovery that this compound, a known peripheral metabolite of histamine formed by the action of diamine oxidase (DAO), is also present in the brain. Studies in the mid-1990s demonstrated that inhibition of HNMT led to an increase in brain levels of this compound, confirming an alternative oxidative pathway for histamine metabolism within the central nervous system.
One of the earliest and most significant synthetic reports of a derivative of imidazoleacetic acid was by Pyman in 1911, which laid the groundwork for future investigations into this class of compounds.
Biological Activity and Drug Development
The significance of this compound in neuroscience stems from its activity as a partial agonist at the GABA-A receptor and an antagonist or weak partial agonist at the GABA-A-ρ receptor.[2] This interaction with the primary inhibitory neurotransmitter system in the brain has prompted investigations into its therapeutic potential.
Unlike gamma-aminobutyric acid (GABA) itself, this compound has the advantage of being orally active and capable of crossing the blood-brain barrier. This property led to its clinical investigation as a potential treatment for Huntington's disease in the 1970s, a neurodegenerative disorder characterized by a loss of GABAergic neurons.[3][4] While the treatment did not ultimately prove effective in altering the course of the disease, these early clinical trials underscored the compound's potential to modulate central nervous system activity.[3][4]
The imidazole scaffold, of which this compound is a member, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to the development of numerous imidazole-containing drugs with diverse therapeutic applications.
Quantitative Data
Table 1: Historical Synthesis Yields of Imidazoleacetic Acid Derivatives
| Precursor | Reagent | Product | Yield (%) | Reference |
| 4-chloroacetoacetic acid ethyl ester | Formamidine acetate | 4(5)-Ethoxycarbonylmethylimidazole | 11 | US Patent 4,379,927 |
| N-phenylbenzamidine, 4-chloroacetoacetic acid ethyl ester | Hexamethyldisilazane, Triethylamine | 1,2-Diphenyl-4-ethoxycarbonylmethyl-imidazole | 48 | US Patent 4,379,927 |
| 4-bromobenzamidine hydrochloride, 4-chloroacetoacetic acid ethyl ester | Hexamethyldisilazane, Triethylamine | 2-(4-Bromophenyl)-4-ethoxycarbonylmethyl-imidazole | 59 | US Patent 4,379,927 |
| 2-pyridylamidine hydrochloride, 4-chloroacetoacetic acid methyl ester | Hexamethyldisilazane, Tributylamine | 2-Pyridylimidazole-4(5)-acetic acid methyl ester | 66 | US Patent 4,379,927 |
Table 2: GABA-A Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor Subtype | Assay Type | Radioligand | Ki (nM) | Reference |
| Imidazodiazepine Analogs | Benzodiazepine Site (Rat Brain) | Radioligand Binding | [3H]Ro 15-1788 | Variable | Molecules 2023, 28(12), 4771 |
| Imidazodiazepine Analogs | Peripheral Benzodiazepine Receptor | Radioligand Binding | [3H]PK 11195 | >550 | Molecules 2023, 28(12), 4771 |
Experimental Protocols
Historical Synthesis of Imidazoleacetic Acid Derivatives (Adapted from US Patent 4,379,927)
Objective: To synthesize substituted imidazole-4(5)-acetic acid esters from 4-haloacetoacetic acid esters and amidines.
Materials:
-
4-chloroacetoacetic acid ethyl ester
-
Amidine or amidine hydrochloride (e.g., N-phenylbenzamidine, 4-bromobenzamidine hydrochloride)
-
Hexamethyldisilazane (HMDS)
-
Tertiary amine (e.g., triethylamine, tributylamine)
-
Solvents (e.g., ethyl acetate, methylene chloride)
-
Saturated sodium bicarbonate solution
-
Water
-
Drying agent (e.g., sodium sulfate)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
A mixture of the amidine, 4-chloroacetoacetic acid ester, HMDS, and the tertiary amine is prepared.
-
The reaction mixture is heated under reflux for several hours (e.g., overnight).
-
After cooling, the mixture is diluted with a suitable organic solvent like ethyl acetate.
-
The organic phase is washed sequentially with saturated sodium bicarbonate solution and water.
-
The aqueous phases are back-extracted with an organic solvent such as methylene chloride.
-
The combined organic phases are dried over a drying agent.
-
The solvent is removed under vacuum.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired imidazoleacetic acid ester.
Radioligand Binding Assay for GABA-A Receptors (Generalized Protocol)
Objective: To determine the binding affinity of a test compound (e.g., this compound) to GABA-A receptors.
Materials:
-
Rat brain membranes (or other tissue source rich in GABA-A receptors)
-
Radioligand (e.g., [3H]muscimol)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compound at various concentrations
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a known protein concentration.
-
Assay Setup: In test tubes, combine the prepared brain membranes, the radioligand at a fixed concentration, and either buffer (for total binding), a saturating concentration of unlabeled GABA (for non-specific binding), or the test compound at varying concentrations.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.[5][6]
Diamine Oxidase (DAO) Activity Assay (Generalized Protocol)
Objective: To measure the enzymatic activity of diamine oxidase, the enzyme that converts histamine to imidazoleacetaldehyde.
Materials:
-
Tissue homogenate or serum sample containing DAO
-
Substrate (e.g., histamine or a labeled substrate like 14C-putrescine)
-
Phosphate buffer (pH ~7.2)
-
Incubator
-
Method for detecting the product (e.g., chromatography and scintillation counting for labeled substrates, or spectrophotometric methods for colorimetric assays)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme source (e.g., tissue supernatant) in a phosphate buffer.
-
Initiation: Add the substrate to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination: Stop the reaction (e.g., by adding acid or by heat inactivation).
-
Product Quantification: Measure the amount of product formed. If using a radiolabeled substrate, this may involve separating the product from the substrate using column chromatography and then quantifying the radioactivity of the product fraction.[7]
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein in the sample.
Visualizations
Caption: Major Pathways of Histamine Metabolism.
References
- 1. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Letter: Huntington's disease: treatment with imidazole-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Imidazole Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the imidazole scaffold in medicinal chemistry, detailing its role in biological systems, mechanisms of action, and therapeutic applications.
Introduction
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to interact with a wide range of biological targets.[1][3] This versatility has led to the incorporation of the imidazole scaffold into a vast array of naturally occurring molecules and synthetic drugs.[1][3] In biological systems, the imidazole moiety is famously found in the amino acid histidine, playing a crucial role in enzyme catalysis and protein structure.[1] It is also a key component of the neurotransmitter histamine, the vitamin biotin, and purines in nucleic acids.[1]
The therapeutic landscape is replete with imidazole-containing drugs demonstrating a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antihypertensive effects.[4][5][6] Marketed drugs such as methotrexate (anticancer), metronidazole (antimicrobial), and omeprazole (anti-ulcer) underscore the clinical significance of this heterocyclic core.[1] This technical guide provides a comprehensive overview of the biological significance of imidazole compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Anticancer Activity of Imidazole Derivatives
Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[1][6] These mechanisms include the inhibition of key enzymes involved in cell cycle progression and DNA replication, disruption of microtubule dynamics, and modulation of critical signaling pathways.[6]
Mechanisms of Anticancer Action
-
Enzyme Inhibition: A primary mode of action for many imidazole-based anticancer drugs is the inhibition of enzymes crucial for cancer cell survival.
-
Topoisomerase II Inhibition: Certain imidazole derivatives act as catalytic inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By inhibiting this enzyme, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[7]
-
Kinase Inhibition: Imidazole scaffolds are particularly well-suited for the design of kinase inhibitors.[4] They have been successfully employed to target various kinases involved in cancer progression, including:
-
p38 MAP Kinase: Imidazole derivatives are known to be competitive inhibitors at the ATP binding site of p38α MAP kinase, a key regulator of pro-inflammatory cytokine biosynthesis.[8][9]
-
RAF Kinases: These kinases are central to cell growth and proliferation, and imidazole-containing compounds have been developed as RAF kinase inhibitors.[6]
-
Tyrosine Kinases (e.g., VEGFR-2, EGFR): Imidazole derivatives have been synthesized to target vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are critical for tumor angiogenesis and growth.[10]
-
-
-
Microtubule Destabilization: Some imidazole compounds interfere with the dynamics of microtubule assembly, which is essential for cell division. By binding to the colchicine-binding site of tubulin, these agents inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
-
DNA Intercalation: Certain imidazole derivatives can insert themselves between the base pairs of DNA, distorting the double helix structure and interfering with DNA replication and transcription, thereby exerting a cytotoxic effect.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various imidazole derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22 | NUGC-3 (Gastric) | 0.05 | [6] |
| Pyrrole-imidazole C17 | PANC (Pancreatic) | 0.063 | [1] |
| Pyrrole-imidazole C17 | ASPC-1 (Pancreatic) | 0.062 | [1] |
| Benzimidazole 22 | A549 (Lung) | 0.15 | [10] |
| Benzimidazole 22 | HeLa (Cervical) | 0.21 | [10] |
| Benzimidazole 22 | HepG2 (Liver) | 0.33 | [10] |
| Benzimidazole 22 | MCF-7 (Breast) | 0.17 | [10] |
| Imidazole 4k | MCF-7 (Breast) | 0.38 | [11] |
| Benzimidazole 26 | CHK-1 | 0.0005 | [6] |
| Benzimidazole 27 | CHK-1 | 0.00032 | [6] |
| Imidazole 28 | CHK-2 | 0.002 | [6] |
| Imidazole 29 | CHK-2 | 0.015 | [6] |
| Benzimidazole-cinnamide 21 | A549 (Lung) | 0.29 | [10] |
| Purine 46 | MDA-MB-231 (Breast) | 1.22 | [10] |
| Xanthine 43 | MCF-7 (Breast) | 0.8 | [10] |
| Imidazole 4k | Caco-2 (Colon) | 4.67 | [11] |
| Imidazole 5 | MCF-7 (Breast) | < 5 | [12] |
| Imidazole 5 | HCT-116 (Colon) | < 5 | [12] |
| Imidazole 5 | HepG2 (Liver) | < 5 | [12] |
| Imidazole derivative 16 | K-562 (Leukemia) | 5.66 | [4] |
| Imidazole 5e' | BT 474 (Breast) | 29.16 (24h) | [7] |
| Imidazole 5d | BT 474 (Breast) | 35.56 (24h) | [7] |
| Imidazole 5c | BT 474 (Breast) | 35.98 (24h) | [7] |
| Imidazole 5e | BT 474 (Breast) | 39.19 (24h) | [7] |
| Imidazole 5a | MDA-MB-468 (Breast) | 45.82 (24h) | [7] |
Antimicrobial and Antifungal Activity
Imidazole-based compounds form the backbone of many clinically important antifungal and antimicrobial agents. Their mechanism of action primarily involves the disruption of microbial cell membranes and the inhibition of essential enzymes.
Mechanisms of Antimicrobial and Antifungal Action
-
Inhibition of Ergosterol Biosynthesis: The primary mechanism for azole antifungals (which include imidazoles and triazoles) is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to the inhibition of fungal growth.
-
Disruption of Cell Membrane: Some imidazole derivatives can directly interfere with the microbial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.
-
Inhibition of Other Microbial Enzymes: Imidazole compounds can also inhibit other essential enzymes in bacteria and fungi, interfering with various metabolic processes.
Quantitative Data: Antimicrobial and Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several imidazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [13] |
| HL1 | MRSA | 1250 | [13] |
| HL2 | Staphylococcus aureus | 625 | [13] |
| HL2 | MRSA | 625 | [13] |
| NAIMS 7c | Candida auris (KCTC17810) | 3.125 | [14] |
| Voriconazole | Aspergillus flavus | 0.025 - 4 | [15] |
| Itraconazole | Aspergillus flavus | 0.125 - 8 | [15] |
| Posaconazole | Aspergillus flavus | 0.047 - 0.25 | [15] |
| Amphotericin B | Aspergillus flavus | 0.5 - 16 | [15] |
| Natamycin | Aspergillus flavus | 8 - 32 | [15] |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, most notably cyclooxygenase-2 (COX-2).
Mechanism of Anti-inflammatory Action
-
COX-2 Inhibition: Many imidazole-based compounds are designed as selective inhibitors of COX-2.[5] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[5] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Quantitative Data: Anti-inflammatory Activity
The table below shows the in vitro COX-2 inhibitory activity (IC50) and selectivity indices for several imidazole derivatives.
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5b | 0.71 | 81.65 | 115 | [5] |
| Compound 5a | 3.6 | 138 | 38.33 | [5] |
| Compound 5c | 1.8 | 78 | 43.33 | [5] |
| Compound 5d | 1.1 | 92 | 83.63 | [5] |
| Compound 5e | 0.82 | 85 | 103.65 | [5] |
| Compound 22 | 0.090 | - | - | [16] |
| Compound 23 | 0.087 | - | - | [16] |
| Compound 24 | 0.092 | - | - | [16] |
| Compound 37 | 1.03 | 8.45 | 8.21 | [16] |
Pharmacokinetics and ADME Profile
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of imidazole-containing drugs can vary significantly depending on the specific substitutions on the imidazole ring. Understanding these properties is crucial for drug development.
| Drug/Compound | Property | Value/Description | Reference |
| Clotrimazole | Bioavailability (oral) | Poor | [17] |
| Bioavailability (topical) | Negligible through intact skin | [17] | |
| Protein Binding | 90% | ||
| Metabolism | Liver | [17] | |
| Elimination Half-life | 2 hours | ||
| Y-20811 | Elimination Half-life (in platelets) | 41-130 hours | [18] |
| ML301 | Plasma Protein Binding | Substantial, but lower than pyrazole analogs | [14] |
| Solubility | Good | [14] |
Key Signaling Pathways Modulated by Imidazole Compounds
Imidazole derivatives have been shown to modulate several critical signaling pathways implicated in various diseases, particularly cancer and inflammatory conditions.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[19][20] The mTOR signaling pathway is frequently dysregulated in cancer.[20][21] It exists in two distinct complexes, mTORC1 and mTORC2.[19][20] Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1, leading to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth.[19] Imidazole-based compounds can inhibit this pathway at various points, including the inhibition of kinases upstream of mTOR, or by directly targeting mTOR itself.[21]
MAPK/p38 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signal transduction cascades that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[22][23] The p38 MAPK pathway is a key player in the inflammatory response and is activated by cellular stress and inflammatory cytokines.[8][24] Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8] Pyridinyl imidazole compounds are a well-known class of p38 MAPK inhibitors that compete with ATP for binding to the kinase, thereby blocking its activity and downstream inflammatory signaling.[8][25]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of imidazole compounds.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazole test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazole test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Imidazole test compound
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the imidazole test compound in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Principle: This model is used to evaluate the acute anti-inflammatory activity of a compound. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Imidazole test compound
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide them into groups (e.g., control, standard, and test groups with different doses of the imidazole compound).
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows in drug discovery and evaluation.
Conclusion
The imidazole scaffold is a privileged structure in medicinal chemistry, with its presence in a multitude of biologically active compounds and clinically successful drugs. Its unique chemical properties enable a wide range of interactions with biological targets, leading to a diverse array of pharmacological effects. The continued exploration of imidazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents holds significant promise for the development of novel therapeutics. This guide has provided a comprehensive overview of the biological significance of imidazole compounds, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. It is hoped that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. process.st [process.st]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Correlation between pharmacokinetics and pharmacologic effects of a new imidazole thromboxane synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 23. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Use of Inhibitors in the Study of MAPK Signaling | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Natural Occurrence and Sources of 1H-Imidazole-5-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-5-acetic acid, also known by its tautomeric form imidazole-4-acetic acid, is a naturally occurring metabolite with significant biological activity. It is primarily known as a breakdown product of histamine and an agonist at certain neurotransmitter receptors. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, intended for researchers, scientists, and professionals in drug development. The guide details its presence in various organisms, quantitative data from animal studies, and the biosynthetic pathways of its formation. Furthermore, it outlines detailed experimental protocols for its quantification and explores the key signaling pathways it modulates.
Natural Occurrence and Sources
This compound is a widespread metabolite found across the biological kingdom, from microorganisms to mammals. Its primary endogenous origin is as a metabolite of L-histidine.
Animal Sources
In animals, this compound is a product of histamine metabolism. It has been identified in various species, including humans, mice, and the fruit fly (Drosophila melanogaster).[1] In mammals, its formation from histamine is catalyzed by the enzyme diamine oxidase (DAO).[2] It is present in various tissues and fluids, and its concentration can be influenced by factors such as histamine levels and the activity of metabolizing enzymes.
While data in humans is extensive for its methylated derivative (1-methyl-4-imidazoleacetic acid) in urine as a marker for histamine turnover, direct quantification of this compound in various tissues is more readily available from animal studies.[3][4]
Plant Sources
This compound has been detected in a variety of plant species, although quantitative data remains limited. Its presence has been reported in:
-
Small-leaf linden (Tilia cordata)
-
Swiss chard (Beta vulgaris subsp. vulgaris)
-
Wild celery (Apium graveolens)
-
Pak choy (Brassica rapa subsp. chinensis)
The biosynthesis and physiological role of this compound in plants are not as well-characterized as in animals.
Microbial and Fermented Sources
Microorganisms, particularly those in the gut microbiota, can contribute to the pool of imidazoleacetic acid through the metabolism of histidine. Some bacteria can synthesize histidine, and subsequently, its metabolites. While the direct production of this compound by specific microbial strains from histidine has been studied in the context of rumen microorganisms, its widespread occurrence and concentration in various fermented foods and beverages have not been extensively quantified.[7] Acetic acid bacteria are known to be involved in various fermentations, but their specific role in producing imidazoleacetic acid is not well-documented.[8][9]
Quantitative Data
The following table summarizes the reported concentrations of this compound (ImAA) and its riboside conjugate (ImAA-C) in various tissues of rats. This data is crucial for understanding the distribution and metabolism of the compound in a mammalian system.
| Tissue | This compound (nmol/g wet weight) | Imidazoleacetic acid riboside (nmol/g wet weight) |
| Brain | 0.15 ± 0.02 | 0.30 ± 0.03 |
| Liver | 0.28 ± 0.03 | 1.25 ± 0.15 |
| Kidney | 0.45 ± 0.05 | 2.50 ± 0.30 |
| Spleen | 0.10 ± 0.01 | 0.20 ± 0.02 |
| Lung | 0.12 ± 0.01 | 0.25 ± 0.03 |
| Heart | 0.08 ± 0.01 | 0.15 ± 0.02 |
| Skeletal Muscle | 0.05 ± 0.01 | 0.10 ± 0.01 |
| Serum | 0.08 ± 0.01 (nmol/ml) | 0.15 ± 0.02 (nmol/ml) |
Data adapted from Imamura et al. (1984).
Biosynthesis and Signaling Pathways
The primary route for the formation of this compound in animals is through the oxidative deamination of histamine.
Histamine Metabolism
The metabolic fate of histamine involves two main pathways: methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO). The latter pathway leads to the formation of imidazoleacetaldehyde, which is then rapidly oxidized to this compound.
Signaling Pathways
This compound exerts its biological effects primarily through its interaction with neurotransmitter receptors, most notably the GABA-A receptor and the I1-imidazoline receptor.
This compound acts as a partial agonist at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Binding of an agonist to the GABA-A receptor, a ligand-gated ion channel, leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
This compound is also a ligand for I1-imidazoline receptors.[2] The signaling cascade downstream of I1-imidazoline receptor activation is distinct from typical G-protein coupled receptors. It involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG) and subsequent downstream effects.
Experimental Protocols
Accurate quantification of this compound in biological samples is essential for research in its metabolism and function. Below are detailed methodologies for its extraction and analysis.
Sample Preparation and Extraction from Animal Tissues
This protocol is adapted from the method described by Imamura et al. (1984) for the determination of imidazoleacetic acid and its riboside in rat tissues.
Materials:
-
Tissue homogenizer
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K₂CO₃), 2 M
-
Dowex 50W-X8 (H⁺ form) column
-
Sodium phosphate buffer, 0.1 M, pH 7.0
-
Ammonia water, 2 M
-
Hydrochloric acid (HCl), 1 M
-
Lyophilizer
Procedure:
-
Homogenization: Homogenize the weighed tissue sample in 10 volumes of ice-cold 0.4 M PCA.
-
Deproteinization: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Neutralization: Neutralize the resulting supernatant with 2 M K₂CO₃.
-
Centrifugation: Centrifuge to remove the potassium perchlorate precipitate.
-
Cation-Exchange Chromatography:
-
Apply the supernatant to a Dowex 50W-X8 (H⁺ form) column (0.5 x 2.0 cm).
-
Wash the column with 10 ml of distilled water.
-
Elute this compound and its riboside with 5 ml of 2 M ammonia water.
-
-
Lyophilization: Lyophilize the eluate to dryness.
-
Reconstitution: Reconstitute the dried sample in a suitable buffer for analysis.
HPLC Method for Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 3.5).
-
Flow Rate: 1.0 ml/min.
-
Detection: Fluorescence detection following post-column derivatization with o-phthalaldehyde (OPA).
Derivatization (Post-Column):
-
The column effluent is mixed with a stream of OPA reagent (OPA dissolved in borate buffer with 2-mercaptoethanol).
-
The reaction mixture passes through a reaction coil at a controlled temperature to allow for derivatization.
-
The fluorescent derivative is then detected with the fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm).
Quantification:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
LC-MS/MS Method for High-Sensitivity Quantification
For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 or a HILIC column suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analyte.
-
Flow Rate: 0.2 - 0.5 ml/min.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Example Transition for this compound: m/z 127.1 → 81.1
-
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., ¹³C₃,¹⁵N₂-Imidazoleacetic acid) is recommended for the most accurate quantification.
Workflow Diagram:
Conclusion
This compound is a naturally occurring metabolite of histidine with a broad distribution across different biological kingdoms. While its presence is well-established in mammals as a product of histamine metabolism, its quantitative occurrence and physiological roles in plants and microorganisms are areas that warrant further investigation. The availability of robust analytical methods, such as HPLC and LC-MS/MS, provides the necessary tools for researchers to delve deeper into the distribution, regulation, and function of this intriguing molecule. A thorough understanding of its natural sources and signaling pathways is critical for drug development professionals exploring its therapeutic potential, particularly in the context of neurological and cardiovascular systems.
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Hydrochloride [lgcstandards.com]
- 6. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464) - FooDB [foodb.ca]
- 7. Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetica acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fermented Foods as a Dietary Source of Live Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and therapeutic potential of imidazole containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in Imidazole Acetic Acid Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomerism of imidazole acetic acid isomers, critical for understanding their physicochemical properties, biological activity, and role in drug design. Imidazole-4-acetic acid and imidazole-5-acetic acid exist in a dynamic equilibrium, the position of which is influenced by their environment. A thorough characterization of this tautomeric relationship is essential for accurate molecular modeling, structure-activity relationship (SAR) studies, and the development of novel therapeutics.
Introduction to Tautomerism in Imidazole Acetic Acid
Imidazole acetic acid, a key metabolite of histamine, presents a classic case of annular prototropic tautomerism. The proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to two distinct isomers: imidazole-4-acetic acid and imidazole-5-acetic acid. These are not to be confused with rotational conformers; they are distinct chemical entities with different electronic distributions and potential biological activities.[1][2] The equilibrium between these tautomers is rapid and sensitive to factors such as pH, solvent polarity, and temperature.
dot
Caption: Tautomeric equilibrium of imidazole acetic acid isomers.
Quantitative Data
The relative stability of the imidazole acetic acid tautomers has been investigated primarily through computational methods. Experimental quantification in solution remains an area for further investigation.
Computational Data on Tautomer Stability
Theoretical calculations have been performed to determine the gas-phase thermodynamics of the tautomerization between imidazole-4-acetic acid (I) and imidazole-5-acetic acid (II).
| Computational Method | Basis Set | Property | Imidazole-4-acetic acid (I) | Imidazole-5-acetic acid (II) | ΔE (I-II) (kcal/mol) | Reference |
| B3LYP | 6-311++G | Relative Energy | More Stable | Less Stable | -0.877 | [1][3] |
| CAM-B3LYP | 6-311++G | Relative Energy | More Stable | Less Stable | -0.750 | [1][3] |
| ωB97XD | 6-311++G** | Relative Energy | More Stable | Less Stable | -0.823 | [1][3] |
Note: Negative ΔE indicates that Imidazole-4-acetic acid is lower in energy.
The preference for the imidazole-4-acetic acid tautomer is attributed to an intramolecular hydrogen bond between the N-H of the imidazole ring and the carboxylic acid group, which provides additional stabilization.[1][3]
Physicochemical Properties
| Property | Value | Method | Reference |
| pKa (macroscopic) | 3.60 ± 0.10 | Experimental | [4] |
This macroscopic pKa value likely corresponds to the dissociation of the carboxylic acid proton. The microscopic pKa values for the protonation/deprotonation of the individual imidazole nitrogen atoms in each tautomer have not been extensively reported experimentally.
Tautomerization Pathway
Computational studies suggest that the gas-phase interconversion between the two tautomers proceeds through a 1,2-proton shift mechanism, which involves high-energy transition states. However, a water-assisted 1,3-proton shift provides a lower energy pathway in solution.[1][3]
dot
Caption: Proposed tautomerization pathways for imidazole acetic acid.
Experimental Protocols
The following sections detail the methodologies for the experimental and computational characterization of tautomerism in imidazole acetic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria, as the chemical shifts of nuclei are sensitive to their electronic environment.
Objective: To identify the predominant tautomer in a given solvent and to determine the microscopic pKa values of the imidazole ring.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of imidazole acetic acid hydrochloride in 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For pKa determination, prepare a series of samples in D₂O with varying pD values, adjusted using DCl and NaOD.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).
-
For pKa determination, acquire a series of ¹H NMR spectra at each pD value.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the chemical shifts of the imidazole ring protons (at the C2 and C4/C5 positions) will be indicative of the tautomeric form.
-
In the ¹³C NMR spectrum, the chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly sensitive to the position of the proton.[5][6]
-
For pKa determination, plot the chemical shifts of the imidazole protons as a function of pD. The resulting titration curves can be fitted to the Henderson-Hasselbalch equation to extract the microscopic pKa values for each tautomer.[7]
-
dot
Caption: Workflow for NMR analysis of imidazole acetic acid tautomerism.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria if the individual tautomers have distinct electronic absorption spectra.
Objective: To estimate the tautomeric ratio in different solvents.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of imidazole acetic acid in a series of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Record the absorption spectrum for each solution over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
-
-
Data Analysis:
-
Analyze the spectra for changes in the position of the maximum absorbance (λ_max) and the molar absorptivity (ε) as a function of solvent polarity.
-
Deconvolution of overlapping absorption bands may be necessary to quantify the contribution of each tautomer.
-
Computational Chemistry
Computational methods are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.
Objective: To calculate the relative energies and thermodynamic properties of the imidazole acetic acid tautomers in the gas phase and in solution.
Methodology:
-
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
-
Model Building:
-
Construct the 3D structures of both the imidazole-4-acetic acid and imidazole-5-acetic acid tautomers.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).
-
A common level of theory is Density Functional Theory (DFT) with a functional such as B3LYP or ωB97XD and a basis set like 6-311++G(d,p).[1][3]
-
The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
-
Energy Calculation and Analysis:
-
Use the calculated electronic energies to determine the relative stability of the tautomers. The Gibbs free energy (G) is the most relevant parameter for predicting the equilibrium position.
-
Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G_(imidazole-5-acetic acid) - G_(imidazole-4-acetic acid).
-
The equilibrium constant (K_T) can be estimated using the equation: K_T = exp(-ΔG/RT), where R is the gas constant and T is the temperature.
-
dot
Caption: Workflow for computational analysis of tautomerism.
Conclusion
The tautomerism of imidazole acetic acid isomers is a critical factor influencing their chemical and biological properties. Computational studies indicate a preference for the imidazole-4-acetic acid tautomer, likely due to intramolecular hydrogen bonding. While detailed experimental quantification of the tautomeric equilibrium in solution is an area ripe for further research, the protocols outlined in this guide provide a robust framework for such investigations. A comprehensive understanding of this tautomeric system, achieved through a combination of NMR spectroscopy, UV-Vis spectroscopy, and computational chemistry, will undoubtedly aid in the rational design of new pharmaceuticals targeting systems involving this important biomolecule.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464) - FooDB [foodb.ca]
- 4. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 1H-Imidazole-5-acetic Acid: Hydrochloride Salt vs. Freebase for Research Applications
For Immediate Release
This technical guide provides an in-depth comparison of the hydrochloride salt and freebase forms of 1H-Imidazole-5-acetic acid, a compound of significant interest to researchers in drug development and neuroscience. This document outlines the key physicochemical properties, biological activity, and experimental considerations for both forms to aid scientists in selecting the appropriate molecule for their research needs.
Executive Summary
This compound is a heterocyclic compound with known activity as a GABA receptor antagonist. It exists in both a freebase form and as a hydrochloride salt. The choice between these two forms can have significant implications for experimental design and outcomes due to differences in solubility, stability, and handling properties. This guide provides a comprehensive overview of these differences, supported by quantitative data, experimental protocols, and visual diagrams to facilitate informed decision-making by researchers. In solution, it's also important to note that this compound can exist as tautomers, primarily imidazole-4-acetic acid and imidazole-5-acetic acid, which can interconvert.[1]
Physicochemical Properties: A Comparative Analysis
The hydrochloride salt of this compound offers a significant advantage in terms of aqueous solubility compared to its freebase counterpart. This enhanced solubility is a critical factor for the preparation of stock solutions and use in aqueous buffers for biological assays.
| Property | This compound Hydrochloride | This compound (Freebase) | Reference |
| Molecular Formula | C₅H₆N₂O₂ · HCl | C₅H₆N₂O₂ | [2] |
| Molecular Weight | 162.57 g/mol | 126.11 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | White to off-white crystalline solid | [2] |
| Water Solubility | 100 mg/mL | 53.3 g/L (predicted) | [3] |
| pKa (Strongest Acidic) | Not explicitly found (carboxylic acid) | 3.65 (predicted) | [3] |
| pKa (Strongest Basic) | Not explicitly found (imidazole ring protonated) | 6.78 (predicted) | [3] |
Note: The hydrochloride salt is formed by the protonation of the imidazole nitrogen, which is the most basic site on the freebase molecule. This protonation leads to a positive charge on the imidazole ring, enhancing its interaction with polar solvents like water.
Stability Considerations
Biological Activity: GABA Receptor Antagonism
Both the hydrochloride salt and the freebase form of this compound are expected to exhibit activity as GABA receptor antagonists. Once dissolved in a physiological buffer, the equilibrium between the protonated (salt) and neutral (freebase) forms will be determined by the pH of the solution and the pKa of the compound. At physiological pH (~7.4), a significant portion of the molecules will be in the zwitterionic or neutral form, which is the active form at the receptor. The primary role of the salt is to facilitate the dissolution and delivery of the active molecule to the biological system.
The antagonism of GABA receptors by this compound blocks the inhibitory effects of the neurotransmitter GABA, leading to an increase in neuronal excitability.
Signaling Pathway: GABA Receptor Antagonism
Caption: Mechanism of GABA receptor antagonism by this compound.
Experimental Protocols
The selection of either the hydrochloride salt or the freebase will primarily impact the initial stock solution preparation. Due to its higher water solubility, the hydrochloride salt is generally recommended for ease of use in biological assays.
Preparation of Stock Solutions
This compound hydrochloride:
-
Weigh the desired amount of the hydrochloride salt.
-
Dissolve in deionized water or a suitable buffer (e.g., PBS) to the desired concentration (e.g., 100 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Adjust the pH of the final solution if necessary for the specific assay.
This compound (Freebase):
-
Weigh the desired amount of the freebase.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting with the aqueous buffer. Note that high concentrations of DMSO may affect some biological assays.
-
Alternatively, for aqueous solutions, dissolution may be aided by adjusting the pH to be above the basic pKa or below the acidic pKa.
-
Ensure the final concentration of any organic solvent is compatible with the experimental system.
Experimental Workflow: GABA Receptor Binding Assay
A competitive binding assay is a standard method to determine the affinity of a test compound for a receptor. This workflow outlines the key steps for evaluating the binding of this compound to GABA receptors.
Caption: Workflow for a competitive GABA receptor binding assay.
Conclusion and Recommendations
For most in vitro biological applications, the hydrochloride salt of this compound is the recommended form due to its superior aqueous solubility, which simplifies solution preparation and avoids the potential confounding effects of organic solvents. The enhanced stability of the salt form may also be advantageous for long-term storage and consistency of experimental results. Regardless of the form used, researchers should be mindful of the tautomeric nature of the molecule in solution and ensure that the pH of their experimental system is controlled and reported. This technical guide serves as a valuable resource for researchers, enabling them to make an informed choice between the hydrochloride salt and freebase forms of this compound for their specific research needs.
References
Spectroscopic Profile of 1H-Imidazole-5-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Imidazole-5-acetic acid (IUPAC name: 2-(1H-imidazol-5-yl)acetic acid), a molecule of interest in various research domains, including drug development and metabolomics. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, aiding in its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available ¹H and ¹³C NMR data.
¹H NMR Data
An experimental ¹H NMR spectrum was obtained in water at a frequency of 500 MHz.[1] The observed chemical shifts are detailed in Table 1.
| Chemical Shift (ppm) | Intensity | Assignment (in D₂O) |
| 8.60 | 100.00 | H-2 (imidazole ring) |
| 7.79 | H-4 (imidazole ring) | |
| 3.88 | -CH₂- (acetic acid side chain) |
Note: The signals for the acidic proton (-COOH) and the N-H protons of the imidazole ring are often broad and may exchange with D₂O, making them difficult to observe or appear at variable chemical shifts.
¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 170-180 |
| C-2 (Imidazole Ring) | 135-145 |
| C-4 (Imidazole Ring) | 115-125 |
| C-5 (Imidazole Ring) | 125-135 |
| -CH₂- (Acetic Acid Side Chain) | 30-40 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound, based on the functionalities present, are summarized in Table 3. An Attenuated Total Reflectance (ATR) IR spectrum has been recorded on a Bio-Rad FTS instrument.[1]
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~3100 | N-H | Stretching (Imidazole Ring) |
| ~1700 | C=O | Stretching (Carboxylic Acid) |
| ~1600 | C=N | Stretching (Imidazole Ring) |
| ~1550 | C=C | Stretching (Imidazole Ring) |
| 1400-1200 | C-O | Stretching (Carboxylic Acid) |
| 950-910 | O-H | Bending (Carboxylic Acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Various mass spectrometry techniques have been applied to this compound, including GC-MS, MS-MS, and LC-MS.[1] The molecular weight of this compound is 126.11 g/mol .
Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 126. Key fragmentation pathways would involve the loss of the carboxylic acid group and fragmentation of the imidazole ring. Expected major fragments are listed in Table 4.
| m/z | Fragment | Description |
| 126 | [C₅H₆N₂O₂]⁺ | Molecular Ion |
| 81 | [C₄H₅N₂]⁺ | Loss of -COOH (45 Da) |
| 68 | [C₃H₄N₂]⁺ | Imidazole ring fragment |
| 54 | [C₃H₄N]⁺ | Fragmentation of the imidazole ring |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols suitable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Apparatus:
-
NMR Spectrometer (e.g., 500 MHz)
-
5 mm NMR tubes
-
Pipettes
Reagents:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
Internal standard (e.g., TMS or a water-soluble standard like DSS)
Procedure:
-
Sample Preparation: Dissolve the appropriate amount of this compound in approximately 0.6 mL of D₂O in a clean, dry NMR tube. Add a small amount of the internal standard.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a solvent suppression technique if the residual HDO signal is overwhelming.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Apparatus:
-
FTIR Spectrometer with an ATR accessory
-
Spatula
Reagents:
-
This compound sample (solid)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Label the major peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Apparatus:
-
Mass Spectrometer (e.g., LC-MS or GC-MS)
-
Liquid or Gas Chromatograph
-
Vials
Reagents:
-
This compound sample
-
Appropriate solvent (e.g., methanol, water for LC-MS; derivatizing agent for GC-MS if necessary)
Procedure (LC-MS Example):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol/water).
-
Chromatography:
-
Inject the sample into the liquid chromatograph.
-
Separate the analyte using an appropriate column (e.g., C18) and mobile phase gradient.
-
-
Mass Spectrometry:
-
The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300).
-
Acquire data in both positive and negative ion modes if possible.
-
For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the fragment ions.
-
Logical Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.
Caption: General workflow for spectroscopic analysis.
References
The Pivotal Role of Imidazoleacetic Acid in Histamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine, a critical biogenic amine, exerts a wide array of physiological and pathophysiological effects mediated by its four receptor subtypes. The precise regulation of histamine levels is paramount for maintaining homeostasis, and its metabolic inactivation is primarily governed by two key enzymatic pathways. One of these pathways, oxidative deamination by diamine oxidase (DAO), leads to the formation of imidazoleacetic acid (IAA). This technical guide provides an in-depth exploration of the role of IAA in histamine metabolism, its subsequent conversion to imidazoleacetic acid-ribotide (IAA-RP), and the emerging physiological significance of these metabolites. This document consolidates quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
The metabolic fate of histamine is crucial in determining the magnitude and duration of its biological effects. While the methylation pathway, catalyzed by histamine-N-methyltransferase (HNMT), has been extensively studied, the oxidative deamination pathway culminating in the formation of imidazoleacetic acid (IAA) is gaining increasing attention. IAA is not merely an inactive metabolite but a bioactive molecule in its own right, exhibiting effects on the central nervous system. Furthermore, its downstream metabolite, imidazoleacetic acid-ribotide (IAA-RP), has been identified as an endogenous ligand for imidazoline receptors, suggesting a more complex regulatory role than previously understood. This guide will dissect the formation, degradation, and physiological functions of IAA and its derivatives, providing a technical framework for future research and therapeutic development.
Histamine Metabolism: The Two Major Pathways
Histamine is primarily metabolized through two distinct enzymatic pathways: methylation and oxidative deamination. The relative contribution of each pathway can vary depending on the tissue and species.[1][2]
-
Methylation Pathway: Catalyzed by histamine-N-methyltransferase (HNMT), this intracellular pathway methylates histamine to form N-tele-methylhistamine. This metabolite is then further oxidized by monoamine oxidase B (MAO-B) to tele-methylimidazoleacetic acid (t-MIAA).[3][4]
-
Oxidative Deamination Pathway: This extracellular pathway is initiated by diamine oxidase (DAO), which converts histamine to imidazoleacetaldehyde. This intermediate is rapidly oxidized by aldehyde dehydrogenase (ALDH) to yield imidazoleacetic acid (IAA) .[5][6]
dot
Quantitative Data in Histamine and Imidazoleacetic Acid Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites involved in the formation of imidazoleacetic acid.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Tissue | K_m Value | Inhibitors | Reference(s) |
| Diamine Oxidase (DAO) | Histamine | Porcine | ~30-50 µM | Putrescine, Cadaverine | [1][7] |
| Histamine N-Methyltransferase (HNMT) | Histamine | Human Skin | 4.2 µM | High [Histamine], 1-Methylhistamine, Amodiaquine | [1] |
| S-adenosyl-L-methionine | Human Skin | 1.8 µM | S-adenosylhomocysteine | [1] | |
| Histamine | Mouse Kidney | 26 µM | Amodiaquine, S-adenosyl-L-homocysteine | [8] | |
| S-adenosyl-L-methionine | Mouse Kidney | 1.7 µM | - | [8] |
Table 2: Physiological Concentrations of Imidazoleacetic Acid and its Derivatives
| Metabolite | Biological Matrix | Species | Concentration | Reference(s) |
| Imidazoleacetic Acid (IAA) | Urine | Human | ~8.02 nmol/mg creatinine | [9] |
| Imidazoleacetic Acid-Ribotide (IAA-RP) | Brain Tissue | Rat | 1.1 ± 0.6 µg/g tissue | [10] |
| tele-Methylimidazoleacetic Acid (t-MIAA) | Cerebrospinal Fluid | Human | < 1 ng/mL (lumbar) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of imidazoleacetic acid and histamine metabolism.
Measurement of Diamine Oxidase (DAO) Activity in Serum
This fluorometric assay is based on the DAO-catalyzed oxidation of a substrate (e.g., putrescine), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.[3][5][12][13]
Materials:
-
Diamine Oxidase Assay Kit (e.g., Sigma-Aldrich MAK351, Abcam ab241004) containing:
-
DAO Assay Buffer
-
DAO Substrate
-
DAO Probe
-
DAO Enzyme Mix (HRP)
-
H₂O₂ Standard
-
DAO Positive Control
-
-
Black, flat-bottom 96-well plate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
-
Refrigerated microcentrifuge
-
Serum samples
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized components and warming buffers to room temperature.
-
Standard Curve Preparation: Prepare a series of H₂O₂ standards by diluting the provided stock solution in DAO Assay Buffer. This will be used to quantify the H₂O₂ produced in the enzymatic reaction.
-
Sample Preparation: Centrifuge blood samples to separate serum. If not used immediately, store serum at -80°C. On the day of the assay, thaw samples on ice.
-
Assay Reaction: a. Add 50 µL of each standard, sample, and control to separate wells of the 96-well plate. b. Prepare a Reaction Mix containing DAO Assay Buffer, DAO Probe, and DAO Enzyme Mix. c. Add 50 µL of the Reaction Mix to each well. d. Initiate the reaction by adding the DAO Substrate to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C, taking readings every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis: a. Calculate the rate of change in fluorescence (ΔRFU/min) for each sample. b. Use the H₂O₂ standard curve to convert the fluorescence rate to the rate of H₂O₂ production (pmol/min). c. DAO activity is typically expressed in U/L, where 1 Unit is the amount of enzyme that generates 1.0 µmol of H₂O₂ per minute.
dot
Quantification of Imidazoleacetic Acid in Urine by HPLC
This method utilizes reversed-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection for the quantification of IAA in urine samples.[14][15][16]
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or formic acid (for MS compatibility)
-
Water (HPLC grade)
-
Urine samples
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: a. Collect 24-hour urine samples. b. Centrifuge a 1-5 mL aliquot of the urine sample to remove particulate matter. c. Dilute the supernatant with the mobile phase. d. Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric or formic acid). The exact composition may need to be optimized.[15]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm) or fluorescence detection after derivatization.
-
-
Calibration: Prepare a series of standard solutions of IAA of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Analysis: Inject the prepared urine samples into the HPLC system.
-
Quantification: Identify the IAA peak based on its retention time compared to the standard. Quantify the concentration of IAA in the samples by interpolating the peak area on the calibration curve. Normalize the result to the creatinine concentration in the urine sample.
dot
Imidazoline Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of compounds, such as IAA-RP, for imidazoline receptors. It involves incubating a receptor source (e.g., brain tissue homogenate) with a radiolabeled ligand and a range of concentrations of the unlabeled test compound.[17][18][19][20][21]
Materials:
-
Radiolabeled imidazoline receptor ligand (e.g., [³H]clonidine, [³H]idazoxan)
-
Unlabeled test compound (IAA-RP) and a known displacing agent
-
Receptor source (e.g., rat brain tissue membranes)
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled displacing agent.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (IAA-RP).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curve. d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Signaling Pathways Involving Imidazoleacetic Acid and Its Derivatives
Imidazoleacetic Acid as a GABA_A Receptor Agonist
Imidazoleacetic acid has been shown to act as a partial agonist at GABA_A receptors, the primary inhibitory neurotransmitter receptors in the brain.[22][23][24][25] Activation of GABA_A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.
dot
Imidazoleacetic Acid-Ribotide as an Imidazoline Receptor Ligand
Imidazoleacetic acid-ribotide (IAA-RP) is an endogenous agonist at imidazoline receptors (I-receptors), which are involved in various physiological processes, including the regulation of blood pressure and insulin secretion.[10][26][27][28][29] I₁-receptors, for example, are coupled to G-proteins and their activation can lead to downstream signaling cascades involving phospholipase C (PLC) and the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
dot
Conclusion
Imidazoleacetic acid, a primary metabolite of histamine via the diamine oxidase pathway, is emerging as a significant bioactive molecule. Its role extends beyond that of a simple breakdown product, with demonstrated activity at GABA_A receptors. The further conversion of IAA to IAA-RP, an endogenous ligand for imidazoline receptors, unveils a novel layer of complexity in histamine-related signaling. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further investigation into the multifaceted roles of imidazoleacetic acid and its derivatives. A deeper understanding of these pathways holds promise for the development of novel therapeutic strategies for a range of neurological and physiological disorders.
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. bioassaysys.com [bioassaysys.com]
- 4. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 7. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of imidazoleacetic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Identification and determination of 1-methylimidazole-4-acetic acid in human cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. faa.gov [faa.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. GABAA receptor - Wikipedia [en.wikipedia.org]
- 26. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. journals.physiology.org [journals.physiology.org]
1H-Imidazole-5-acetic Acid: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of a Key Human Metabolite Implicated in Neurological and Renal Health
Abstract
1H-Imidazole-5-acetic acid (IAA), a primary oxidative metabolite of histamine, is an endogenous compound increasingly recognized for its diverse physiological and pathological roles in the human body. Arising from the enzymatic activity of diamine oxidase (DAO) and aldehyde dehydrogenase (ALDH) on histamine, IAA is a bioactive molecule that exerts its effects through interactions with key neurotransmitter and signaling receptors, including GABA-A and imidazoline I1 receptors. Its presence and concentration in biological fluids are gaining attention as a potential biomarker in the context of neurological disorders and chronic kidney disease, where it is classified as a uremic toxin. This technical guide provides a comprehensive overview of the biochemistry, analytical methodologies, physiological significance, and pathological implications of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as imidazoleacetic acid, is a small molecule with the chemical formula C₅H₆N₂O₂. It is a structural isomer of 1H-Imidazole-4-acetic acid and exists in tautomeric forms. As a product of histamine metabolism, its levels can reflect the activity of the histamine system, which is involved in a wide array of physiological processes, including neurotransmission, immune response, and gastric acid secretion. The growing body of evidence linking IAA to central nervous system modulation and its accumulation in renal insufficiency underscores the need for a deeper understanding of this metabolite.
Biochemical Pathways
The biosynthesis and degradation of this compound are intricately linked to histamine metabolism. Two primary pathways govern the breakdown of histamine in humans, with the formation of IAA representing the oxidative deamination route.
Biosynthesis of this compound
The formation of IAA from histamine is a two-step enzymatic process:
-
Oxidative Deamination of Histamine: The enzyme diamine oxidase (DAO), also known as histaminase, catalyzes the oxidative deamination of histamine to form imidazole-4-acetaldehyde. This reaction primarily occurs in the extracellular space.[1]
-
Oxidation of Imidazole-4-acetaldehyde: The intermediate, imidazole-4-acetaldehyde, is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to yield this compound.[1]
It is important to distinguish this pathway from the alternative histamine metabolism route, which involves methylation by histamine-N-methyltransferase (HNMT) to form tele-methylhistamine, which is subsequently oxidized to tele-methylimidazoleacetic acid (t-MIAA). The relative contribution of these two pathways can vary between different tissues and physiological states.
References
An In-depth Technical Guide to the Physicochemical Properties of 1H-Imidazole-5-acetic acid
For Researchers, Scientists, and Drug Development Professionals
1H-Imidazole-5-acetic acid, also known as (1H-Imidazol-4-yl)acetic acid, is a heterocyclic organic compound that plays a role in various biological systems.[1] Its structure, featuring both an imidazole ring and a carboxylic acid group, imparts a unique set of physicochemical properties that are of significant interest in medicinal chemistry and pharmaceutical research.[1] This guide provides a comprehensive overview of these properties, along with the experimental methodologies used for their determination and the biological pathways in which this molecule participates.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. Data is compiled from various sources, and distinctions between experimental and predicted values are noted where applicable.
Table 1: General and Structural Properties
| Property | Value | Source |
| CAS Number | 645-65-8 | [1][2][3] |
| Molecular Formula | C₅H₆N₂O₂ | [1][2] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| IUPAC Name | 2-(1H-imidazol-5-yl)acetic acid | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| SMILES | C1=C(NC=N1)CC(=O)O | [2] |
| InChIKey | PRJKNHOMHKJCEJ-UHFFFAOYSA-N | [1][2][3] |
Table 2: Thermodynamic and Solubility Properties
| Property | Value | Source/Method |
| Melting Point | 222 °C (decomposes) | [3] |
| Water Solubility | Soluble in water and polar organic solvents.[1] Predicted: 53.3 g/L. | [3] ALOGPS |
| logP (Octanol-Water Partition Coefficient) | Predicted: -0.5 to -1.4 | [3] ALOGPS, ChemAxon |
| logS | Predicted: -0.37 | [3] ALOGPS |
Table 3: Acidity and Charge Properties
| Property | Value | Source/Method |
| pKa (Strongest Acidic) | Predicted: 3.65 | [3] ChemAxon |
| pKa (Strongest Basic) | Predicted: 6.78 | [3] ChemAxon |
| Physiological Charge | 0 | [3] ChemAxon |
| Polar Surface Area | 65.98 Ų | [3] ChemAxon |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for drug development.[4][5][6][7] While specific experimental data for this compound is not extensively published, the following are standard high-throughput experimental methods used for such compounds.[4]
1. Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Shake-Flask Method (OECD 107): This is the traditional and most reliable method.
-
A solution of this compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to separate the octanol and water layers.
-
The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Chromatographic Methods (HPLC): High-Performance Liquid Chromatography can be used for a more rapid determination of logP.
-
A reversed-phase HPLC column (e.g., C18) is used, where the stationary phase is nonpolar and the mobile phase is polar.
-
The retention time of the compound is measured.
-
The logP is then calculated by correlating the retention time with those of a series of well-characterized compounds with known logP values.
-
2. Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid in solution and is critical for understanding a compound's ionization state at different physiological pH values.
-
Potentiometric Titration:
-
A solution of this compound of known concentration is prepared in water.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.
-
The pH of the solution is monitored using a pH meter after each addition of the base.
-
A titration curve is generated by plotting the pH against the volume of base added.
-
The pKa is determined from the pH at the half-equivalence point.
-
-
UV-Vis Spectroscopy:
-
The UV-Vis absorption spectrum of this compound is recorded in a series of buffers with different pH values.
-
Changes in the absorption spectrum are observed as the compound ionizes.
-
The pKa is determined by fitting the spectral data to the Henderson-Hasselbalch equation.
-
3. Determination of Solubility
Solubility is a critical factor for drug absorption and formulation.
-
Equilibrium Shake-Flask Method:
-
An excess amount of solid this compound is added to a specific solvent (e.g., water, buffer at a specific pH).
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using an analytical method like HPLC or UV-Vis spectroscopy.
-
Visualizations
Biological Pathway: Histidine Metabolism
This compound is involved in the metabolic pathway of histidine.[2] The following diagram illustrates a simplified view of this pathway.
Caption: Simplified pathway of histidine metabolism.
Experimental Workflow: Shake-Flask Method for logP Determination
The workflow for the standard shake-flask method to determine the octanol-water partition coefficient is depicted below.
Caption: Workflow for logP determination via the shake-flask method.
Logical Relationship: Physicochemical Properties in Drug Development
The interplay of various physicochemical properties is fundamental to the success of a drug candidate. This diagram illustrates the relationship between these core properties and key stages of drug development.
Caption: Influence of physicochemical properties on drug development.
References
- 1. CAS 645-65-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H6N2O2 | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464) - FooDB [foodb.ca]
- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
The Imidazole Ring: A Cornerstone of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the realm of bioactive molecules and medicinal chemistry. Its unique physicochemical properties and versatile biological activities have made it a focal point for researchers and drug development professionals. This technical guide provides a comprehensive overview of the imidazole core, detailing its fundamental properties, role in biological systems, and significance in modern therapeutics. The content herein is curated to offer an in-depth resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Physicochemical Properties and Biological Significance
The imidazole ring's distinct characteristics are central to its multifaceted roles in biological systems. It is an aromatic heterocycle, a property that imparts significant stability.[1][2][3] One of its most crucial features is its amphoteric nature, meaning it can act as both a weak acid and a weak base.[2][3][4] The pKa of the protonated imidazolium ion is approximately 7.0, allowing it to exist in both protonated and unprotonated forms at physiological pH.[4] This enables it to participate in acid-base catalysis and hydrogen bonding, which are fundamental to many enzymatic reactions and molecular recognition events.[3]
The imidazole moiety is a key component of the essential amino acid histidine, which plays a vital role in the structure and function of numerous proteins and enzymes.[3] It is also found in other biologically important molecules such as histamine, a mediator of immune responses, and purines, which are fundamental components of nucleic acids.[4]
The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a common feature in a vast array of pharmaceuticals, demonstrating a broad spectrum of therapeutic applications. Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal ion coordination, makes it an effective pharmacophore for targeting a wide range of biological macromolecules.[3] Imidazole-containing drugs have been successfully developed as antifungal, antibacterial, anticancer, anti-inflammatory, and antihypertensive agents, among others.[3]
Data Presentation: Physicochemical and Pharmacokinetic Properties of Selected Imidazole-Containing Drugs
The following tables summarize key physicochemical and pharmacokinetic data for a selection of commercially available drugs that feature the imidazole core.
| Drug | Therapeutic Class | Molecular Weight ( g/mol ) | pKa | LogP | Solubility |
| Ketoconazole | Antifungal | 531.43 | 2.9, 6.5 | 4.3 | Practically insoluble in water |
| Clotrimazole | Antifungal | 344.84 | 4.7 | 5.0 | Sparingly soluble in water |
| Miconazole | Antifungal | 416.13 | 6.7 | 5.8 | Practically insoluble in water |
| Losartan | Antihypertensive | 422.91 | 4.9 | 3.0 | Practically insoluble in water |
| Cimetidine | Anti-ulcer | 252.34 | 6.8 | 0.4 | Soluble in water |
| Metronidazole | Antibacterial/Antiprotozoal | 171.15 | 2.5 | -0.1 | Sparingly soluble in water |
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Excretion |
| Ketoconazole | Variable | 84-99 | 8 | Hepatic (CYP3A4) | Biliary |
| Clotrimazole | <0.5 (topical) | 90 | 3.5-5 | Hepatic | Fecal |
| Miconazole | <1 (oral) | 91-93 | 20-24 | Hepatic (CYP3A4, CYP2C9) | Fecal |
| Losartan | ~33 | >98 | 2 | Hepatic (CYP2C9, CYP3A4) | Renal and Biliary |
| Cimetidine | 60-70 | 15-20 | 2 | Hepatic (CYP450) | Renal |
| Metronidazole | ~100 | <20 | 8 | Hepatic | Renal |
Key Signaling Pathways Involving Imidazole
The imidazole ring of histidine residues is central to a critical signaling mechanism in bacteria, archaea, and lower eukaryotes known as the two-component system. This system allows organisms to sense and respond to environmental stimuli.[5][6]
Two-Component Signal Transduction
A typical two-component system consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[5][7] Upon detection of an external signal (e.g., nutrient availability, osmotic stress, chemoattractants), the histidine kinase autophosphorylates on a conserved histidine residue.[5][8] The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator.[5][8] This phosphorylation event activates the response regulator, which in turn modulates the expression of target genes, leading to a cellular response.[5][8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of imidazole-containing bioactive molecules.
Synthesis of Imidazole Derivatives via the Debus-Radziszewski Reaction
This protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles.[9][10][11][12]
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid or ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring bar
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent) and the aldehyde (1 equivalent) in glacial acetic acid or ethanol.
-
Add ammonium acetate (excess, typically 10 equivalents) to the solution.
-
Add a stirring bar and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux with stirring. The reaction time can vary from 4 to 24 hours depending on the substrates.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
If no precipitate forms, pour the reaction mixture into a beaker of cold water to induce precipitation. Collect the solid by vacuum filtration as described above.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum.
In Vitro Anticancer Activity Evaluation using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an imidazole-based compound against a cancer cell line.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test imidazole compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazole compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%). Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, carefully remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C to allow viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a general method for screening imidazole derivatives as potential COX-2 inhibitors.[17][18][19][20][21]
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric probe or colorimetric reagent
-
Test imidazole compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., celecoxib)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare all reagents and dilute the COX-2 enzyme in the assay buffer to the desired concentration.
-
Inhibitor Incubation: Add a small volume (e.g., 10 µL) of the test imidazole compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control and a negative (vehicle) control.
-
Add the diluted COX-2 enzyme solution to each well and incubate for a specific period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Prepare a substrate solution containing arachidonic acid and the detection probe/reagent in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately begin reading the fluorescence or absorbance at appropriate wavelengths using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration from the linear portion of the kinetic curve. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows.
References
- 1. tsijournals.com [tsijournals.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. Two-Component Signal Transduction Pathways Regulating Growth and Cell Cycle Progression in a Bacterium: A System-Level Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 8. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Imidazole-5-acetic Acid: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 1H-Imidazole-5-acetic acid, a key building block in the development of pharmaceutical agents. The described methodology is based on established chemical literature, offering a reliable route for researchers, scientists, and drug development professionals. This document includes a detailed experimental procedure, a summary of required materials and expected yields, and a visual representation of the synthetic workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in various biologically active molecules. The presence of both the imidazole ring, a versatile pharmacophore, and a carboxylic acid moiety allows for diverse chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic candidates. This protocol details a robust two-step synthesis beginning with the formation of an ester precursor, ethyl 1H-imidazole-5-acetate, followed by its hydrolysis to yield the final product.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of ethyl 1H-imidazole-5-acetate from a suitable starting material. A common and effective method for this is the reaction of 4-(chloromethyl)-1H-imidazole with sodium cyanide followed by ethanolysis of the resulting nitrile. The second step is the hydrolysis of the ester to the desired carboxylic acid.
Figure 1. Synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-(Chloromethyl)-1H-imidazole hydrochloride | Commercial Source | ≥98% |
| Sodium Cyanide (NaCN) | Commercial Source | ≥98% |
| Dimethyl Sulfoxide (DMSO), anhydrous | Commercial Source | ≥99.8% |
| Ethanol (EtOH), absolute | Commercial Source | ≥99.5% |
| Sulfuric Acid (H₂SO₄), concentrated | Commercial Source | 95-98% |
| Sodium Hydroxide (NaOH) | Commercial Source | ≥98% |
| Hydrochloric Acid (HCl), concentrated | Commercial Source | 37% |
| Diethyl Ether (Et₂O) | Commercial Source | ACS Grade |
| Ethyl Acetate (EtOAc) | Commercial Source | ACS Grade |
| Sodium Sulfate (Na₂SO₄), anhydrous | Commercial Source | ACS Grade |
Step 1: Synthesis of 1H-Imidazole-5-acetonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 15.3 g (0.1 mol) of 4-(chloromethyl)-1H-imidazole hydrochloride in 100 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Carefully add 5.4 g (0.11 mol) of sodium cyanide (NaCN) to the solution in portions at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1H-imidazole-5-acetonitrile.
Step 2: Synthesis of Ethyl 1H-Imidazole-5-acetate
-
To the crude 1H-imidazole-5-acetonitrile from the previous step, add 150 mL of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add 10 mL of concentrated sulfuric acid (H₂SO₄) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude ethyl 1H-imidazole-5-acetate. The crude product can be purified by column chromatography on silica gel using ethyl acetate as the eluent.
Step 3: Synthesis of this compound
-
Dissolve the purified ethyl 1H-imidazole-5-acetate (assuming approximately 0.08 mol from the previous steps) in 100 mL of a 1:1 mixture of ethanol and water.
-
Add 4.0 g (0.1 mol) of sodium hydroxide (NaOH) pellets to the solution.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Carefully acidify the solution to pH 5-6 with concentrated hydrochloric acid (HCl).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Data and Results
| Step | Product | Starting Material (Amount) | Reagents | Yield (%) | Purity (by NMR) |
| 1 | 1H-Imidazole-5-acetonitrile | 4-(Chloromethyl)-1H-imidazole HCl (15.3 g) | NaCN, DMSO | ~85-90 | - |
| 2 | Ethyl 1H-Imidazole-5-acetate | 1H-Imidazole-5-acetonitrile (crude) | EtOH, H₂SO₄ | ~75-80 | >95% |
| 3 | This compound | Ethyl 1H-Imidazole-5-acetate (approx. 0.08 mol) | NaOH, EtOH/H₂O | ~90-95 | >98% |
Table 1. Summary of synthetic steps, reagents, and expected outcomes.
Characterization
The final product, this compound, can be characterized by standard analytical techniques:
-
¹H NMR: Expected to show characteristic peaks for the imidazole ring protons and the methylene protons of the acetic acid side chain.
-
¹³C NMR: Will confirm the carbon skeleton of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: Comparison with literature values.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium cyanide is extremely toxic and should be handled with extreme care.
-
Concentrated acids and bases are corrosive and should be handled with caution.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps, researchers can successfully synthesize this valuable building block for applications in drug discovery and development. The provided workflow diagram and data table offer a clear and concise overview of the entire process, facilitating ease of use and reproducibility.
Application Notes and Protocols for the Experimental Use of 1H-Imidazole-5-acetic Acid in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 1H-Imidazole-5-acetic acid in enzyme assays. This document includes quantitative data on its inhibitory activity, detailed protocols for relevant enzyme assays, and visualizations of key biological pathways and experimental workflows.
Introduction
This compound, also known as imidazole-4-acetic acid, is a structural analog of the amino acid histidine and a metabolite of histamine. Its imidazole ring and carboxylic acid moiety make it a candidate for interaction with the active sites of various enzymes, particularly metalloenzymes and those involved in amino acid and neurotransmitter metabolism. These notes focus on its application as a potential enzyme inhibitor, providing researchers with the necessary information to investigate its effects on enzyme kinetics.
Data Presentation
The inhibitory potential of imidazole-containing compounds has been demonstrated against several enzymes. While specific quantitative data for this compound is limited in publicly available literature, data for a closely related derivative, 2-(4-imidazoyl)hydrocinnamic acid, which shares the core imidazole and carboxylic acid functionalities, provides a strong indication of its potential as a competitive inhibitor of Carboxypeptidase A.
Table 1: Quantitative Data on the Inhibition of Carboxypeptidase A by an Imidazole Acetic Acid Derivative
| Compound | Enzyme | Inhibition Type | Ki (µM) |
| 2-(4-imidazoyl)hydrocinnamic acid | Carboxypeptidase A | Competitive | 0.8[1] |
Signaling and Metabolic Pathways
Histamine Metabolism
This compound is a key metabolite in the degradation pathway of histamine. Understanding this pathway is crucial for identifying potential enzymatic targets for this compound, such as Histamine N-methyltransferase (HNMT).
Carboxypeptidase A Catalytic Mechanism
This compound derivatives have been shown to inhibit Carboxypeptidase A, a zinc-containing metalloprotease. The proposed mechanism of inhibition involves the coordination of the imidazole nitrogen to the active site zinc ion, mimicking the interaction of the substrate's C-terminal carboxylate.
Experimental Protocols
The following are detailed protocols for enzyme assays relevant to the investigation of this compound.
Protocol 1: Carboxypeptidase A Inhibition Assay (Spectrophotometric)
This protocol is adapted for testing the inhibitory effect of this compound on Carboxypeptidase A activity using a chromogenic substrate.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
N-(4-Methoxyphenylazoformyl)-Phe-OH (Substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase A in cold 10% LiCl.
-
Enzyme Working Solution: Dilute the enzyme stock solution in Tris-HCl buffer to achieve a final concentration that gives a linear rate of substrate hydrolysis over 5-10 minutes.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of N-(4-Methoxyphenylazoformyl)-Phe-OH in DMSO.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in Tris-HCl buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Workflow:
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
Tris-HCl buffer (to a final volume of 200 µL)
-
This compound solution at various concentrations (e.g., 0.1 µM to 100 µM). For the control well, add buffer instead of the inhibitor.
-
Carboxypeptidase A working solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 350 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. For determination of the inhibition constant (Kᵢ), perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Protocol 2: Histamine N-Methyltransferase (HNMT) Activity Assay (Radiometric)
This protocol is a standard method to measure HNMT activity and can be adapted to screen for the inhibitory potential of this compound.
Materials:
-
Purified or recombinant HNMT
-
This compound
-
Histamine dihydrochloride
-
S-[³H-methyl]-adenosyl-L-methionine ([³H]SAM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Borate buffer (1 M, pH 10)
-
Toluene-isoamyl alcohol (3:2, v/v)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Enzyme Solution: Dilute HNMT in phosphate buffer to an appropriate concentration.
-
Substrate Mix: Prepare a solution containing histamine and [³H]SAM in phosphate buffer.
-
Inhibitor Solution: Prepare a stock solution of this compound in phosphate buffer and create serial dilutions.
-
-
Assay Workflow:
-
Assay Protocol:
-
In a microcentrifuge tube, add the HNMT enzyme solution and the this compound solution (or buffer for control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate mix containing histamine and [³H]SAM.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding borate buffer.
-
Add toluene-isoamyl alcohol, vortex thoroughly, and centrifuge to separate the phases. The radiolabeled product (tele-methylhistamine) will be in the organic phase.
-
Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed. Determine the percent inhibition for each concentration of this compound.
-
Conclusion
These application notes provide a starting point for researchers interested in exploring the effects of this compound on enzyme activity. The provided data on a related compound suggests that it may be a potent inhibitor of Carboxypeptidase A. The detailed protocols offer a practical guide for performing inhibition and activity assays for Carboxypeptidase A and HNMT. Further research is warranted to fully characterize the inhibitory profile and mechanism of action of this compound against these and other potential enzyme targets.
References
Application Notes and Protocols for the Quantification of 1H-Imidazole-5-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-5-acetic acid (IAA), a key metabolite of histamine, is a molecule of significant interest in various fields of biomedical research. As a product of histamine degradation via the diamine oxidase (DAO) pathway, its quantification in biological matrices such as urine and plasma can provide valuable insights into histamine metabolism and related physiological and pathological processes. Accurate and reliable analytical methods are crucial for understanding its role in health and disease. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques, along with a summary of their performance characteristics to aid in method selection.
Metabolic Pathway of this compound
This compound is formed from the essential amino acid L-histidine through a series of enzymatic reactions. L-histidine is first decarboxylated to histamine by histidine decarboxylase. Histamine is then metabolized through two primary pathways. The pathway relevant to IAA formation involves oxidative deamination by diamine oxidase (DAO) to form imidazole-4-acetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to yield this compound.[1][2]
Analytical Methods for Quantification
Several analytical methods have been developed for the quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters for the different analytical methods described in these notes. This allows for a direct comparison to facilitate the selection of the most appropriate method for a specific research application.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| GC-MS | Urine | Not specified | - | 0.20 nmol[3] | Not specified |
| HPLC-UV | Plasma, Urine | 0.005 - 50.0 µg/mL[4] | 0.001 µg/mL[4] | 0.005 µg/mL[4] | 70 - 98%[5] |
| LC-MS/MS | Plasma | 2.61 - 2610 ng/mL | - | 2.61 ng/mL | >94.2%[6] |
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly specific and sensitive method for the quantification of this compound, particularly in urine samples. The method typically involves sample clean-up, derivatization to increase volatility, followed by chromatographic separation and mass spectrometric detection.[3]
Experimental Workflow
Detailed Protocol
1. Sample Preparation (Urine)
-
To 0.05 mL of urine, add an internal standard (e.g., [15N,15N']IAA).[3]
-
Perform ion-exchange chromatography to separate the acidic fraction containing IAA.[3]
2. Derivatization
-
Elute the acidic fraction and evaporate to dryness.
-
Add 1 mL of n-butanol and 0.2 mL of boron trifluoride-butanol (14% w/v).[3]
-
Heat the mixture at 100°C for 30 minutes to form the n-butyl ester of IAA.[3]
-
After cooling, add 1 mL of chloroform and 2 mL of water.
-
Vortex and centrifuge to separate the layers.
-
Collect the lower chloroform layer containing the derivatized IAA.[3]
-
Evaporate the chloroform and reconstitute the residue in a small volume of ethyl acetate for injection.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 81 for IAA n-butyl ester and m/z 83 for the [15N,15N']IAA internal standard.[3]
-
4. Quantification
-
Generate a calibration curve by analyzing standards of known concentrations of IAA subjected to the same sample preparation and derivatization procedure.
-
Calculate the concentration of IAA in the urine samples based on the peak area ratio of the analyte to the internal standard.
II. High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection offers a robust and widely accessible method for the quantification of this compound in various biological matrices. The method relies on the separation of IAA from other sample components on a reversed-phase column followed by its detection based on UV absorbance.
Experimental Workflow
References
- 1. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of imidazoleacetic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medpace.com [medpace.com]
Application Notes and Protocols for the Purification of Synthesized 1H-Imidazole-5-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthesized 1H-Imidazole-5-acetic acid, a crucial step in ensuring the quality and reliability of this compound for research, development, and pharmaceutical applications. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by quantitative data and detailed experimental procedures.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in biologically active molecules.[1] It serves as a key building block and intermediate in the synthesis of various pharmaceutical agents.[1][2] The purity of this compound is paramount for its use in biological assays and as a starting material in multi-step syntheses. This document details established methods for its purification from crude synthetic mixtures.
Quantitative Data Summary
The following table summarizes typical purity levels and yields obtained for imidazole derivatives using various purification techniques. While specific data for this compound is not extensively published, the data for structurally related compounds provides a benchmark for expected outcomes.
| Purification Method | Compound | Initial Purity | Final Purity | Yield | Reference |
| Column Chromatography & Recrystallization | Imidazoleacetic acid ester derivative | Crude | Not Specified | 85% | [3] |
| Column Chromatography | Phenanthroimidazole derivatives | Crude | >95% | 9-69% | [4] |
| Solvent-Free Synthesis & Crystallization | Imidazol-1-yl-acetic acid hydrochloride | Crude | 99.47% (Chromatographic) | 93% | [5] |
| Commercial Specification | 1H-Imidazole-1-acetic acid | Not Applicable | ≥ 99% (HPLC) | Not Applicable | [2] |
Experimental Protocols
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, which is a polar molecule with both acidic (carboxylic acid) and basic (imidazole) functionalities, a polar solvent or a solvent mixture is generally suitable. Water or alcohol-water mixtures are good starting points for solvent screening.
Protocol: Recrystallization from Water
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a rinse with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Note: For compounds that are highly soluble in water even at room temperature, a co-solvent system (e.g., water/isopropanol, water/ethanol) may be more effective. The optimal solvent system should be determined empirically.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For polar compounds like this compound, silica gel is a common stationary phase. Due to the basic nature of the imidazole ring, peak tailing can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier to the eluent.
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., dichloromethane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient is from 100% dichloromethane to a mixture of dichloromethane:methanol (e.g., 95:5 or 90:10).
-
Tailing Reduction: To minimize peak tailing, add a small percentage of a base, such as triethylamine (0.5-1%), to the mobile phase.[6]
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Note: The choice of eluent system will depend on the specific impurities present in the crude material. It is advisable to first develop the separation on TLC to determine the optimal solvent system.
Acid-Base Extraction
This technique can be used as a preliminary purification step to separate acidic or basic compounds from neutral impurities. Given that this compound is amphoteric, its solubility can be manipulated by adjusting the pH of the aqueous solution.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic this compound will be deprotonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to precipitate the purified product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Signaling Pathways and Biological Relevance
While specific signaling pathways directly modulated by this compound are not extensively detailed in the literature, it is recognized as a metabolite.[7] Imidazoleacetic acid has been reported in various organisms, including humans.[7] Its hydrochloride salt has been investigated as a fluorescent probe that can bind to the α1 subunit of NADH oxidoreductase and may inhibit mitochondrial functions.[8] This suggests a potential role in cellular metabolism and energy regulation. Further research is required to fully elucidate its specific biological targets and signaling cascades.
Caption: Relationship between compound properties and purification technique selection.
References
- 1. CAS 645-65-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US4379927A - Process for the preparation of imidazoleacetic acid derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C5H6N2O2 | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 3251-69-2: this compound, hydrochloride (… [cymitquimica.com]
Application Notes and Protocols: 1H-Imidazole-5-acetic acid in Cyclooxygenase-2 (COX-2) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Unlike the constitutively expressed COX-1 isoform responsible for homeostatic functions, COX-2 is typically induced by inflammatory stimuli, making it a prime target for the development of anti-inflammatory therapeutics with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The imidazole scaffold is a prominent feature in many selective COX-2 inhibitors, and investigating the inhibitory potential of its derivatives is a continuing area of interest in drug discovery.[2][4]
These application notes provide a comprehensive overview and detailed protocols for evaluating the inhibitory activity of 1H-Imidazole-5-acetic acid against human recombinant COX-2. The methodologies described are based on established in vitro enzymatic assays widely employed in pharmacological research and high-throughput screening.
Signaling Pathway of COX-2 in Inflammation
The expression of COX-2 is upregulated by a variety of stimuli, including growth factors, tumor promoters, and oncogenes.[5] This upregulation is mediated by complex signal transduction pathways, primarily involving protein kinase C (PKC) and Ras signaling, which in turn activate mitogen-activated protein kinases (MAPKs).[5][6] These signaling cascades lead to the activation of transcription factors such as NF-κB, which bind to the promoter region of the PTGS2 gene (the gene encoding COX-2), initiating its transcription.[5] Once expressed, COX-2 converts arachidonic acid into prostaglandin H2 (PGH2).[7][8] PGH2 is then further metabolized by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), a potent mediator of inflammation and pain.[7][8]
Data Presentation
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes hypothetical quantitative data for this compound in comparison to a known COX-2 inhibitor, Celecoxib.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | COX-2 | 5.8 | >17 |
| This compound | COX-1 | >100 | |
| Celecoxib | COX-2 | 0.05 | >300 |
| Celecoxib | COX-1 | 15.0 |
Note: The data for this compound is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Two standard and reliable methods for assessing in vitro COX-2 inhibition are the fluorometric and colorimetric assays. Both methods measure the peroxidase activity component of the COX-2 enzyme.
Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[9]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
This compound (Test Inhibitor)
-
Celecoxib (Positive Control Inhibitor)
-
96-well white opaque plate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
-
Prepare serial dilutions of this compound in COX Assay Buffer at 10-fold the desired final concentrations.
-
Prepare a stock solution of the positive control, Celecoxib, in DMSO and dilute with COX Assay Buffer.
-
Dilute the human recombinant COX-2 enzyme with COX Assay Buffer. Keep on ice.
-
Prepare the arachidonic acid solution by diluting with NaOH as per the manufacturer's protocol.
-
-
Assay Plate Setup (96-well plate):
-
Enzyme Control (100% Activity): Add 80 µL of Reaction Mix and 10 µL of COX Assay Buffer.
-
Inhibitor Wells: Add 80 µL of Reaction Mix and 10 µL of diluted this compound solutions.
-
Positive Control Wells: Add 80 µL of Reaction Mix and 10 µL of diluted Celecoxib solution.
-
Add 10 µL of diluted COX-2 enzyme to all wells.
-
-
Reaction Initiation and Measurement:
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells using a multichannel pipette.
-
Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with excitation at 535 nm and emission at 587 nm.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the following formula: % Inhibition = [ (Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control ] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Colorimetric COX-2 Inhibitor Screening Assay
This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured at 590 nm.[10]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid
-
This compound (Test Inhibitor)
-
Celecoxib (Positive Control Inhibitor)
-
96-well clear plate
-
Absorbance microplate reader (590 nm)
Procedure:
-
Assay Plate Setup (96-well plate):
-
Background Wells: 160 µL of Reaction Buffer, 10 µL of Heme.
-
100% Initial Activity Wells (Enzyme Control): 150 µL of Reaction Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme.
-
Inhibitor Wells: 150 µL of Reaction Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of this compound solution at various concentrations.[10]
-
Positive Control Wells: 150 µL of Reaction Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of the Celecoxib solution.[10]
-
-
Incubation:
-
Gently shake the plate for a few seconds and incubate for 5-10 minutes at 37°C.[11]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
Calculate the percent inhibition as described in the fluorometric assay protocol.
-
Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
-
Conclusion
The protocols outlined provide robust and validated methods for assessing the COX-2 inhibitory potential of this compound. Both fluorometric and colorimetric assays offer reliable platforms for screening and characterizing potential anti-inflammatory compounds. Accurate determination of IC₅₀ values and selectivity against COX-1 are crucial steps in the preclinical evaluation of novel COX-2 inhibitors. These application notes serve as a comprehensive guide for researchers in the field of drug discovery and development.
References
- 1. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 8. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocol: Preparing Solutions of 1H-Imidazole-5-acetic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
1H-Imidazole-5-acetic acid hydrochloride (CAS No: 3251-69-2), also known as Imidazole-4(5)-acetic acid hydrochloride, is a derivative of imidazole.[1] It is a versatile compound utilized in various biochemical and pharmaceutical research applications, including studies on enzyme inhibition and drug design.[1] Notably, it serves as a competitive GABA receptor antagonist and is a key intermediate in the synthesis of Zoledronic acid, a bisphosphonate used in treating bone diseases.[2][3][4][5][6] As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions.[1] This document provides a detailed protocol for the preparation of its solutions for laboratory use.
2. Safety and Handling Precautions
Before handling this compound hydrochloride, it is crucial to consult the Safety Data Sheet (SDS). The compound is a white to light yellow crystalline powder and is known to be hygroscopic.[7]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[8] It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[8][9]
-
Handling: Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10] Wash hands and any exposed skin thoroughly after handling.[8]
-
Spills: In case of a spill, clean it up immediately, avoiding dust generation.[10]
-
Storage: Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere.[7][11]
3. Quantitative Data Summary
The following table summarizes the key properties of this compound hydrochloride.
| Property | Value | Citations |
| CAS Number | 3251-69-2 | [5][7][11] |
| Molecular Formula | C₅H₇ClN₂O₂ | [1][5][7] |
| Molecular Weight | 162.57 g/mol | [1][5][7] |
| Appearance | White to light yellow crystalline powder | [7] |
| Solubility (Water) | ≥100 mg/mL, forms a clear, faintly yellow solution | [7][12] |
| Solubility (DMSO) | ~10 mg/mL. Use fresh, anhydrous DMSO as moisture can reduce solubility. Warming or sonication may be required. | [5][12] |
| Solubility (Methanol) | Slightly soluble | [2] |
| Storage (Solid) | Room temperature, in a dry, inert atmosphere. For long-term (3 years), store at -20°C. | [5][7][11] |
| Storage (Stock Solution) | Store in aliquots. 1 year at -80°C or 1 month at -20°C. Avoid repeated freeze-thaw cycles. | [5][12] |
4. Experimental Protocols
This section provides detailed protocols for preparing stock solutions in common laboratory solvents.
4.1. Protocol for Preparing Aqueous Stock Solution (e.g., 100 mg/mL)
Materials:
-
This compound hydrochloride powder
-
High-purity sterile water (e.g., Milli-Q or WFI)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and sterile conical tubes
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter (for biological applications)
Procedure:
-
Preparation: Put on all required PPE and perform all weighing and initial solution preparation steps in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1.0 g of the compound.
-
Dissolution: Transfer the powder to a volumetric flask or a sterile conical tube. Add approximately 80% of the final desired volume of sterile water.
-
Mixing: Cap the container securely and vortex until the powder is completely dissolved. If necessary, use a sonicator bath to aid dissolution. The resulting solution should be clear and faintly yellow.[7]
-
Final Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume and mix thoroughly.
-
Sterilization (Optional): For use in cell culture or other sterile applications, pass the solution through a 0.22 µm sterile syringe filter into a sterile container.[12]
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid contamination and repeated freeze-thaw cycles.[12] Store at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[5][12]
4.2. Protocol for Preparing DMSO Stock Solution (e.g., 10 mg/mL)
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile glass or DMSO-compatible plastic vials
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Adhere to all safety precautions as outlined above. Ensure fresh, anhydrous DMSO is used, as the compound's solubility can be affected by moisture.[5]
-
Weighing: Weigh the desired amount of the compound. For example, to prepare 5 mL of a 10 mg/mL stock solution, weigh 50 mg of the powder.
-
Dissolution: Transfer the powder to a suitable sterile vial. Add the final volume of anhydrous DMSO.
-
Mixing: Cap the vial and vortex thoroughly. Gentle warming (up to 60°C) or sonication may be required to achieve complete dissolution.[12]
-
Storage: Store in small aliquots in tightly sealed vials at -20°C or -80°C.[5][12]
5. Visualized Workflow
The following diagram illustrates the general workflow for preparing a solution of this compound hydrochloride.
Caption: Workflow for preparing this compound hydrochloride solutions.
References
- 1. CAS 3251-69-2: this compound, hydrochloride (… [cymitquimica.com]
- 2. 1H-Imidazole-1-acetic acid hydrochloride CAS#: 87266-37-3 [m.chemicalbook.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
- 7. 4-IMIDAZOLEACETIC ACID HYDROCHLORIDE | 3251-69-2 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 3251-69-2|2-(1H-Imidazol-5-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
Application of 1H-Imidazole-5-acetic acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-5-acetic acid and its derivatives are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceutical agents. The imidazole ring is a crucial pharmacophore due to its ability to engage in hydrogen bonding and coordinate with metal ions, making it a common feature in many biologically active molecules. This application note details the synthesis of this compound and its application as an intermediate in the development of therapeutics, particularly focusing on its role in the synthesis of β-secretase (BACE1) inhibitors for Alzheimer's disease and potential antituberculous agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester precursor, ethyl 1H-imidazole-5-acetate, followed by its hydrolysis.
Step 1: Synthesis of Ethyl 1H-imidazole-5-acetate
A common and effective method for the synthesis of the imidazole-5-acetate scaffold is the reaction of an appropriate 4-haloacetoacetic acid ester with formamidine.
Reaction Scheme:
Experimental Protocol:
This protocol is adapted from the general method described in US Patent 4,379,927.[1]
-
Silylation (in situ): In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve ethyl 4-chloroacetoacetate (1 equivalent) in acetonitrile. Add trimethylchlorosilane (1.1 equivalents) and hexamethyldisilazane (2.2 equivalents). Heat the mixture to reflux for one hour.
-
Cyclization: Gradually add formamidine acetate (2 equivalents) to the refluxing mixture over several hours. Continue refluxing until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and dilute it with a mixture of diethyl ether and hexane. Extract the product into water.
-
Purification: The aqueous phase is washed with an organic solvent, filtered, and then concentrated under vacuum. The resulting residue is purified by column chromatography on silica gel to yield ethyl 1H-imidazole-5-acetate.
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-chloroacetoacetate, Formamidine acetate | [1] |
| Solvent | Acetonitrile | [1] |
| Reagents | Trimethylchlorosilane, Hexamethyldisilazane | [1] |
| Reaction Time | ~14 hours | [1] |
| Yield | 85% | [1] |
| Purification | Column Chromatography | [1] |
Step 2: Hydrolysis to this compound
The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Reaction Scheme:
Experimental Protocol:
-
Hydrolysis: Dissolve ethyl 1H-imidazole-5-acetate (1 equivalent) in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 equivalents).
-
Reaction: Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification and Isolation: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
| Parameter | Value |
| Starting Material | Ethyl 1H-imidazole-5-acetate |
| Solvent | Ethanol/Water |
| Reagent | Sodium Hydroxide |
| Purification | Precipitation and Filtration |
Application in Pharmaceutical Intermediate Synthesis
Intermediate for β-Secretase (BACE1) Inhibitors
This compound is a key scaffold for the development of inhibitors of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. BACE1 is involved in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate to form plaques in the brain.
References
Application Notes and Protocols: Derivatization of 1H-Imidazole-5-acetic Acid for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1H-Imidazole-5-acetic acid, a versatile scaffold for the development of novel therapeutic agents. The imidazole core is a key feature in many biologically active molecules, and its derivatives have shown significant potential in various therapeutic areas, including oncology and anti-inflammatory applications.[1][2][3] This document outlines detailed protocols for the synthesis of ester and amide derivatives of this compound, methods for their biological evaluation, and a summary of their reported activities.
Introduction to this compound and its Derivatives
This compound is a heterocyclic compound featuring an imidazole ring coupled to an acetic acid moiety.[4][5] This structure provides a valuable starting point for medicinal chemistry campaigns due to the imidazole's ability to engage in various biological interactions and the carboxylic acid's susceptibility to a range of chemical modifications. Derivatization of the carboxylic acid group into esters and amides allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which can significantly impact the biological activity and pharmacokinetic profile of the resulting compounds.
Derivatives of the imidazole scaffold have been reported to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][6][7] For instance, certain imidazole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway, or to interfere with cellular processes like tubulin polymerization.[1][2] In the context of inflammation, imidazole-containing compounds have been developed as inhibitors of enzymes like p38 MAP kinase.
Experimental Protocols
General Synthesis of this compound Esters
This protocol describes a general method for the esterification of this compound using an alcohol in the presence of a coupling agent.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, propanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired alcohol (1.2 eq) and DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ester.
General Synthesis of this compound Amides
This protocol outlines a general procedure for the amidation of this compound with a primary or secondary amine using a peptide coupling agent.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Lithium chloride solution (5%)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/methanol) to yield the desired amide.
In Vitro Biological Evaluation: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them to various concentrations with the complete growth medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for another 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of various imidazole derivatives, providing a basis for structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of Imidazole Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | MDA-MB-468 (Breast) | BT-474 (Breast) | A549 (Lung) | Reference |
| Imidazole Derivative 1 | < 5 | < 5 | < 5 | - | - | - | [9] |
| Imidazole-Pyridine 5a | >100 | - | - | 45.82 ± 1.32 | 45.82 ± 1.32 | - | [10][11] |
| Imidazole-Pyridine 5c | >100 | - | - | 43.46 ± 1.08 | 35.98 ± 1.09 | - | [10][11] |
| Imidazole-Pyridine 5d | >50 | - | - | >50 | 35.56 ± 1.02 | - | [10][11] |
| Imidazole-Pyridine 5e | >100 | - | - | >50 | 39.19 ± 1.12 | - | [10][11] |
| Benzimidazole Sulfonamide 22 | 0.17 | 0.33 | - | - | - | 0.15 | [12] |
| Fused Imidazole 3a | - | - | - | - | - | 5.988 ± 0.12 | [13] |
Table 2: Anti-inflammatory Activity of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] Amide Derivatives
| Compound ID | p38 MAP Kinase Inhibition IC50 (nM) | Reference |
| AA2 | Substantial Activity | [14] |
| AA3 | Substantial Activity | [14] |
| AA4 | Substantial Activity | [14] |
| AA5 | Substantial Activity | [14] |
| AA6 | 403.57 ± 6.35 | [14] |
| Adezmapimod (SB203580) | 222.44 ± 5.98 | [14] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. This compound | C5H6N2O2 | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Versatility of 1H-Imidazole-5-acetic Acid in Organic Synthesis: A Building Block for Bioactive Molecules
Introduction
1H-Imidazole-5-acetic acid is a versatile heterocyclic compound that serves as a valuable building block in the field of organic synthesis and medicinal chemistry. Its unique structure, featuring both a carboxylic acid moiety and an imidazole ring, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with significant biological activity. The imidazole nucleus is a key component in many natural products and pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions, often playing a crucial role in the interaction of a molecule with its biological target. This application note will explore the utility of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of enzyme inhibitors. Detailed experimental protocols for key transformations are provided to guide researchers in their synthetic endeavors.
Application in the Synthesis of TAFIa Inhibitors
A significant application of this compound lies in the synthesis of inhibitors for Thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa is a carboxypeptidase that plays a crucial role in regulating the breakdown of blood clots (fibrinolysis).[1][2] By removing C-terminal lysine residues from partially degraded fibrin, TAFIa reduces the binding of plasminogen and tissue plasminogen activator (tPA), thereby attenuating the rate of plasmin generation and slowing down clot lysis.[3][4] Inhibition of TAFIa is a promising therapeutic strategy for the treatment of thrombotic diseases, as it can enhance the efficacy of fibrinolytic processes.[2]
Derivatives of imidazole acetic acid have been identified as potent and selective inhibitors of TAFIa.[1][2] The general structure of these inhibitors often involves the amide functionalization of the carboxylic acid group of the imidazole acetic acid core. The imidazole ring and the acetic acid side chain provide a scaffold that can be readily modified to optimize binding to the active site of the TAFIa enzyme.
The TAFIa Signaling Pathway in Fibrinolysis
The activation of TAFI and its subsequent action on fibrin is an integral part of the coagulation cascade. The pathway provides a link between coagulation and fibrinolysis, ensuring a balance between clot formation and degradation.[5][6] The process can be summarized as follows:
-
Activation of TAFI: During coagulation, thrombin, in complex with thrombomodulin on the endothelial cell surface, efficiently converts the zymogen TAFI (procarboxypeptidase U) into its active form, TAFIa.[4][6]
-
Fibrin Degradation and Plasminogen Binding: Plasmin, the primary enzyme responsible for fibrinolysis, begins to degrade the fibrin clot, creating new C-terminal lysine residues on the fibrin surface. These lysine residues act as binding sites for plasminogen and tPA, which enhances the conversion of plasminogen to plasmin, creating a positive feedback loop that accelerates clot breakdown.
-
TAFIa-mediated Inhibition of Fibrinolysis: Activated TAFIa cleaves these newly formed C-terminal lysine residues from the fibrin surface.[3][7]
-
Attenuation of Plasmin Generation: The removal of these lysine binding sites reduces the recruitment of plasminogen and tPA to the fibrin clot, thereby downregulating plasmin generation and slowing the rate of fibrinolysis.[6]
This intricate pathway highlights the therapeutic potential of TAFIa inhibitors. By blocking the action of TAFIa, these inhibitors preserve the C-terminal lysine residues on fibrin, allowing for a more robust and efficient fibrinolytic response.
Caption: The TAFIa signaling pathway in the regulation of fibrinolysis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative amide derivative of this compound. This amide can serve as a key intermediate for the elaboration into more complex TAFIa inhibitors.
General Experimental Workflow
The synthesis of N-aryl-1H-imidazole-5-acetamides from this compound typically involves a one-step amide coupling reaction. The carboxylic acid is activated in situ using a coupling agent, followed by the addition of the desired amine.
Caption: General workflow for the synthesis of N-aryl-1H-imidazole-5-acetamides.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-2-(1H-imidazol-5-yl)acetamide
This protocol describes the synthesis of a representative amide derivative using HATU as the coupling agent.
Materials:
-
This compound
-
4-methoxyaniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-methoxyaniline (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(4-methoxyphenyl)-2-(1H-imidazol-5-yl)acetamide.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| N-(4-methoxyphenyl)-2-(1H-imidazol-5-yl)acetamide | C₁₂H₁₃N₃O₂ | 231.25 | 75-85 | >95 (HPLC) |
Characterization Data (Expected):
-
¹H NMR: Resonances corresponding to the imidazole ring protons, the methylene protons of the acetic acid moiety, the aromatic protons of the methoxyphenyl group, and the methoxy group protons.
-
¹³C NMR: Signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): [M+H]⁺ peak corresponding to the molecular weight of the product.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of biologically active molecules. Its application in the development of TAFIa inhibitors demonstrates its potential in medicinal chemistry for the discovery of novel therapeutics for thrombotic disorders. The straightforward functionalization of its carboxylic acid group, as exemplified by the provided amide synthesis protocol, allows for the systematic exploration of structure-activity relationships, paving the way for the design of potent and selective enzyme inhibitors. Researchers and drug development professionals can leverage the reactivity of this scaffold to generate libraries of compounds for screening and lead optimization in various therapeutic areas.
References
- 1. Synthesis and evaluation of imidazole acetic acid inhibitors of activated thrombin-activatable fibrinolysis inhibitor as novel antithrombotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0059156B1 - Process for the preparation of imidazoleacetic-acid derivatives - Google Patents [patents.google.com]
- 4. US4379927A - Process for the preparation of imidazoleacetic acid derivatives - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for 1H-Imidazole-5-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and use of 1H-Imidazole-5-acetic acid in a laboratory setting. The information is intended for professionals in research and drug development.
Product Information
| Property | Value | Reference |
| Chemical Name | This compound | --INVALID-LINK-- |
| Synonyms | Imidazole-4-acetic acid, Imidazoleacetic acid | --INVALID-LINK-- |
| CAS Number | 645-65-8 | --INVALID-LINK-- |
| Molecular Formula | C₅H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 126.11 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water. Predicted water solubility: 53.3 g/L. | [2] |
| pKa (Strongest Acidic) | 3.65 (Predicted) | [2] |
| pKa (Strongest Basic) | 6.78 (Predicted) | [2] |
Safe Handling and Personal Protective Equipment (PPE)
2.1. Hazard Identification
This compound is classified as an irritant.[3] Appropriate safety precautions should be taken to avoid contact with skin, eyes, and respiratory tract.
2.2. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid dust formation.
-
Ensure that eyewash stations and safety showers are readily accessible.
2.3. Personal Protective Equipment (PPE)
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. Inspect gloves for any tears or holes before use. |
| Skin and Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
2.4. Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed and washed before reuse.
Storage and Stability
3.1. Storage Conditions
| Form | Recommended Storage Temperature | Additional Notes |
| Solid | 0-8°C | Store in a tightly sealed container in a dry and well-ventilated place.[4] |
| Solutions | -20°C for short-term storage (up to 1 month), -80°C for long-term storage (up to 6 months). | Solutions are unstable and should be prepared fresh whenever possible.[5][6] |
3.2. Stability
While specific quantitative stability data for this compound is limited, it is known that solutions are unstable and should be freshly prepared for optimal results.[5] For a related imidazole fungicide, prochloraz, stability in aqueous solution was found to be pH-dependent, with slower degradation at neutral pH compared to acidic or alkaline conditions.[7] It is advisable to buffer aqueous solutions of this compound to a neutral pH if they are to be stored for a short period.
3.3. Incompatible Materials
-
Strong oxidizing agents
-
Strong bases
-
Acids and acid anhydrides
Biological Context and Signaling Pathways
This compound, also known as imidazoleacetic acid (IAA), is an endogenous metabolite of histamine.[8] It is formed through the oxidation of histamine by the enzyme diamine oxidase.[8] In the central nervous system, IAA has been shown to act as a partial agonist at γ-aminobutyric acid (GABA) type A (GABAA) receptors.[8][9] This interaction suggests a link between the histaminergic and GABAergic neurotransmitter systems.[3][10]
4.1. Histamine Metabolism Pathway
References
- 1. This compound Hydrochloride [lgcstandards.com]
- 2. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464) - FooDB [foodb.ca]
- 3. fishersci.com [fishersci.com]
- 4. Methodological approaches for the study of GABA(A) receptor pharmacology and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoleacetic acid | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoleacetic acid - Wikipedia [en.wikipedia.org]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C5H6N2O2 | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1H-Imidazole-5-acetic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1H-Imidazole-5-acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes include the construction of the imidazole ring from acyclic precursors and the functionalization of a pre-formed imidazole ring. A widely cited method involves the reaction of a 4-haloacetoacetic acid ester with formamidine, followed by hydrolysis of the resulting ester. Another potential route involves the conversion of 1H-imidazole-5-carboxaldehyde or a related derivative.
Q2: I am getting a low yield in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors including incomplete reactions, suboptimal reaction conditions (temperature, solvent), impure starting materials, or side reactions. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.[1] The choice of solvent and temperature is also critical for success.
Q3: How can I purify the final product, this compound?
A3: Purification can be challenging due to the product's polarity and potential solubility in aqueous media. Common purification techniques include column chromatography on silica gel, recrystallization, and acid-base extraction. For column chromatography, using a polar eluent system such as dichloromethane/methanol with a small amount of a basic modifier like triethylamine (0.5-1%) can prevent streaking on the column.[1] Alternatively, selective salt precipitation with an acid like p-toluenesulfonic acid can yield a crystalline solid that is easier to purify. The free base can then be regenerated by treatment with a base.
Q4: What are the typical side products I should be aware of?
A4: In syntheses involving N-alkylation of an imidazole ring, over-alkylation can be a common side reaction.[1] When constructing the imidazole ring, incomplete cyclization or the formation of regioisomers (e.g., 1H-imidazole-4-acetic acid) can occur. The formation of side products is highly dependent on the specific synthetic route and reaction conditions employed.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive or Impure Starting Materials | Ensure the purity of starting materials, such as the 4-haloacetoacetic acid ester and formamidine acetate. Use fresh reagents if degradation is suspected. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating to reflux to proceed efficiently. Monitor the reaction at different temperatures to find the optimal condition. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.[1] Consider screening different solvents to improve yield. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product Streaking on Silica Gel Column | The basic nature of the imidazole ring can cause strong interactions with acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system to improve separation.[1] |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider derivatization to alter the polarity. For example, convert the carboxylic acid to an ester for chromatography and then hydrolyze it back. |
| Product is an Oil and Difficult to Handle | The free base form of the product may be a low-melting solid or an oil.[1] Consider converting the product to a more stable and crystalline hydrochloride salt by treating a solution of the purified product with HCl in a suitable solvent like diethyl ether or dioxane.[1] |
| Product Highly Soluble in Aqueous Phase during Extraction | During an aqueous workup, the product may remain in the aqueous layer due to its polar nature. To extract the product into an organic solvent, adjust the pH of the aqueous layer to be at or near the isoelectric point of the molecule to minimize its charge and increase its partition into the organic phase. |
Experimental Protocols
Synthesis of Ethyl 1H-Imidazole-5-acetate
This protocol is adapted from a patented procedure for the synthesis of imidazole-4(5)-acetic acid esters.[2]
Materials:
-
Ethyl 4-chloroacetoacetate
-
Formamidine acetate
-
Trimethylchlorosilane
-
Hexamethyldisilazane
-
Acetonitrile
-
Ether
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of 8.25 g of ethyl 4-chloroacetoacetate in 250 ml of acetonitrile is combined with 19 ml of trimethylchlorosilane and 42 ml of hexamethyldisilazane.
-
The reaction mixture is heated under reflux for one hour.
-
The mixture is then combined gradually in incremental portions with a total of 31.2 g of formamidine acetate over approximately 14 hours while maintaining reflux.
-
After the addition is complete, the mixture is allowed to cool.
-
A mixture of 1 liter of ether and 0.5 liters of hexane is added to the cooled reaction mixture.
-
The mixture is extracted five times with 50 ml of water each time.
-
The combined aqueous phase is washed once with an ether/hexane (1/1) mixture, filtered, and concentrated to dryness under vacuum.
-
The residue is purified by column chromatography on silica gel using a gradient of hexane/25-100% ethyl acetate and then ethyl acetate/0-20% ethanol as the eluent.
Yield: This process has been reported to yield 6.6 g (85%) of the desired ethyl 1H-imidazole-5-acetate.[2]
Hydrolysis of Ethyl 1H-Imidazole-5-acetate to this compound
Materials:
-
Ethyl 1H-imidazole-5-acetate
-
Aqueous hydrochloric acid or sodium hydroxide
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
The ethyl 1H-imidazole-5-acetate is dissolved in a suitable solvent.
-
For acidic hydrolysis, an aqueous solution of hydrochloric acid is added, and the mixture is heated to reflux.
-
For basic hydrolysis, an aqueous solution of sodium hydroxide is added, and the mixture is heated.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
After cooling, the pH of the reaction mixture is adjusted to the isoelectric point of this compound to facilitate precipitation or extraction.
-
The product can be collected by filtration if it precipitates or extracted with a suitable organic solvent.
-
Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Comparison of a Synthetic Route for Imidazole Acetic Acid Esters
| Starting Materials | Product | Reagents & Conditions | Yield | Reference |
| Ethyl 4-chloroacetoacetate, Formamidine acetate | Ethyl 1H-imidazole-5-acetate | Acetonitrile, Trimethylchlorosilane, Hexamethyldisilazane, Reflux | 85% | [2] |
| Imidazole, tert-butyl chloroacetate | Imidazol-1-yl-acetic acid tert-butyl ester | K₂CO₃, Ethyl acetate, Reflux | 75% | [3] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low yield issues in synthesis.
References
Stability issues of 1H-Imidazole-5-acetic acid in aqueous solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1H-Imidazole-5-acetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors:
-
pH: The imidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This can affect the molecule's susceptibility to hydrolysis and other degradation pathways. Generally, imidazole-containing compounds show optimal stability at a neutral pH (around 7.0). Deviations into acidic or alkaline conditions can accelerate degradation.
-
Temperature: As with most chemical compounds, higher temperatures increase the rate of degradation reactions. For long-term storage of aqueous solutions, lower temperatures are recommended.
-
Light: Imidazole moieties can be sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation, resulting in the formation of various byproducts.
Q2: How should I prepare and store aqueous stock solutions of this compound to ensure stability?
A2: To maximize the stability of your aqueous stock solutions, follow these guidelines:
-
Use a Buffered Solution: Prepare your stock solution in a buffer at or near neutral pH (e.g., phosphate-buffered saline, PBS, at pH 7.4). This will help to mitigate pH-dependent degradation.
-
Storage Temperature: For short-term storage (up to 1 month), store aliquots at -20°C. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[1]
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light exposure.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation that can occur with repeated freezing and thawing.[1]
Q3: I am observing a loss of potency or unexpected results in my experiments. Could this be due to the degradation of this compound?
A3: Yes, a loss of potency or inconsistent experimental results can be a strong indicator of compound degradation. If you suspect degradation, it is crucial to assess the purity of your this compound solution. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify the parent compound and detect the presence of any degradation products.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: Based on the chemical structure of this compound, several degradation pathways are plausible under stress conditions:
-
Hydrolysis: While the imidazole ring is relatively stable to hydrolysis, extreme pH conditions (strong acid or base) can potentially lead to ring-opening reactions.
-
Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents (e.g., hydrogen peroxide) or through auto-oxidation, which can be mediated by factors like pH and the presence of metal ions.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various photoproducts.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound in aqueous solutions.
Problem: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound in a neutral buffer (e.g., PBS, pH 7.4). 2. Aliquot the new stock solution into single-use vials and store at -80°C, protected from light. 3. Repeat the experiment using the freshly prepared solution. 4. If possible, analyze an aliquot of the old and new stock solutions using a stability-indicating HPLC method to compare purity. |
| pH of the experimental medium | 1. Measure the pH of your experimental buffer or medium. 2. If the pH is acidic or alkaline, consider if this is a necessary condition for your experiment. 3. If possible, adjust the experimental design to maintain a pH closer to neutral. 4. If the experimental conditions require a non-neutral pH, prepare the this compound solution immediately before use and minimize the exposure time to these conditions. |
| Exposure to light | 1. During your experiment, protect all solutions containing this compound from direct light by using amber tubes or by covering the containers with aluminum foil. 2. Minimize the time that solutions are exposed to ambient light. |
| Elevated temperature | 1. Ensure that solutions are not subjected to unnecessarily high temperatures during the experiment. 2. If heating is required, minimize the duration and consider the potential for accelerated degradation. |
Illustrative Stability Data
The following tables provide an example of how to present stability data for this compound. Note: The values presented here are for illustrative purposes and are based on the typical behavior of imidazole-containing compounds. Actual degradation rates should be determined experimentally.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t1/2) (days) | Degradation Rate Constant (k) (day-1) |
| 4.0 | 18 | 0.0385 |
| 7.0 | 25 | 0.0277 |
| 9.2 | 16 | 0.0433 |
Data is hypothetical and based on trends observed for similar imidazole compounds.
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0
| Temperature (°C) | Half-life (t1/2) (days) | Degradation Rate Constant (k) (day-1) |
| 4 | >180 | <0.0039 |
| 25 | 25 | 0.0277 |
| 40 | 10 | 0.0693 |
Data is hypothetical and based on general principles of chemical kinetics.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. The specific parameters may need to be optimized for your equipment and experimental conditions.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine the retention time of the parent compound.
-
Inject samples from your stability studies.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound at 60°C for 48 hours.
-
Dissolve in the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose an aqueous solution of this compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC at various time points.
-
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
References
Troubleshooting low bioactivity of synthesized imidazole compounds
Welcome to the technical support center for troubleshooting the low bioactivity of your synthesized imidazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during experimentation.
Troubleshooting Guide
Issue: My synthesized imidazole compound shows lower than expected or no bioactivity.
This guide provides a systematic approach to troubleshoot the potential causes of low bioactivity. We recommend following these steps in order to identify the root of the problem.
The first and most critical step is to confirm that you have synthesized the correct molecule and that it is sufficiently pure. Impurities from the synthesis or degradation products can significantly impact bioactivity.
Q1: How can I be sure that the compound I synthesized is the correct one?
A1: Structural verification is essential. You should use a combination of analytical techniques to confirm the chemical structure of your synthesized imidazole compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons in your molecule.
-
Mass Spectrometry (MS): This will determine the molecular weight of your compound, confirming its elemental composition.
Q2: What level of purity is required, and how do I measure it?
A2: A purity level of >95% is generally recommended for initial biological screening. The presence of impurities can lead to misleading results or mask the true activity of your compound. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity.
-
High-Performance Liquid Chromatography (HPLC): This technique separates your compound from any impurities, and the relative peak area of your compound can be used to estimate its purity.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for volatile imidazole compounds to assess purity and identify volatile impurities.
-
Quantitative NMR (qNMR): This provides a highly accurate measure of purity against a certified internal standard.
Experimental Workflow for Purity Validation
Caption: Workflow for verifying the purity and integrity of a synthesized imidazole compound.
Once you have confirmed the purity and identity of your compound, the next step is to investigate its physicochemical properties under your specific assay conditions.
Q3: Could solubility be the reason for the low bioactivity?
A3: Yes, poor solubility is a very common cause of low bioactivity. If your compound is not fully dissolved in the assay buffer, its effective concentration at the target will be lower than intended.
-
Visual Inspection: Check for any visible precipitate in your stock solution and in the assay plate wells.
-
Kinetic Solubility Assay: This can be performed by adding a concentrated DMSO stock of your compound to the aqueous assay buffer and measuring the turbidity or the amount of dissolved compound.[3][4][5]
Q4: My compound seems to be soluble, but the activity is still low. Could it be unstable in my assay?
A4: Imidazole compounds can be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure).
-
Stability Assay: Incubate your compound in the assay buffer for the duration of the experiment. At different time points, analyze the sample by LC-MS to quantify the amount of the parent compound remaining.
Q5: What is compound aggregation and could it be affecting my results?
A5: Some compounds, particularly lipophilic ones, can form aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives or irreproducible results.
-
Detergent Test: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay. If the compound's activity is significantly reduced, it is likely an aggregator.
-
Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in your compound solution.
If your compound is pure, soluble, and stable, the issue may lie with the biological assay itself.
Q6: Can the imidazole ring itself interfere with my assay?
A6: Yes, the imidazole moiety can sometimes interfere with assay components or detection methods.
-
Assay Interference Scans: Run your assay with your compound in the absence of the biological target to check for any direct effects on the assay signal (e.g., fluorescence quenching, absorbance).
-
Metal Chelation: The nitrogen atoms in the imidazole ring can chelate metal ions that may be essential for enzyme activity. Perform a metal-ion competition experiment by adding supplemental metal ions to see if the activity is restored.
Q7: I've ruled out all the above, what else could be wrong?
A7: If you have addressed all the points above and the bioactivity is still low, consider the following:
-
Target Engagement: Is your compound reaching its intended biological target? Cellular uptake and permeability can be limiting factors.
-
Mechanism of Action: Your initial hypothesis about the compound's mechanism of action might be incorrect. Consider exploring alternative biological targets or pathways.
-
Stereochemistry: If your compound has stereocenters, it's possible that only one enantiomer or diastereomer is active. The synthesis may have produced an inactive isomer or a mixture.
Frequently Asked Questions (FAQs)
Q8: What are the most common reasons for low bioactivity in synthesized imidazole compounds?
A8: The most common culprits are issues with compound purity, poor solubility in the assay buffer, compound instability under assay conditions, and interference of the compound with the assay itself.
Q9: What is a good starting point for troubleshooting?
A9: Always start by confirming the identity and purity of your synthesized compound using analytical techniques like NMR, MS, and HPLC.
Q10: How can I improve the solubility of my imidazole compound?
A10: If you suspect poor solubility, you can try using a co-solvent like DMSO (ensure the final concentration is tolerated by your assay), or explore formulation strategies with excipients.
Q11: My compound is active in a biochemical assay but not in a cell-based assay. What could be the problem?
A11: This often points to poor cell permeability. The compound may not be able to cross the cell membrane to reach its intracellular target. You may need to optimize the compound's structure to improve its cell penetration properties.
Quantitative Data Summary
The following tables provide a summary of reported bioactivity for various imidazole derivatives. This data is for comparative purposes and the actual activity will depend on the specific assay conditions.
Table 1: Anticancer Activity of Imidazole Derivatives (IC₅₀ values in µM)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazole-Thione Derivative | MCF-7 (Breast) | < 5 | [6] |
| Imidazole-Thione Derivative | HCT-116 (Colon) | < 5 | [6] |
| Imidazole-Thione Derivative | HepG2 (Liver) | < 5 | [6] |
| FAK Inhibitor (Imidazole-based) | U87-MG (Glioblastoma) | 0.01 - 0.1 | [7] |
| FAK Inhibitor (Imidazole-based) | HCT-116 (Colon) | 0.01 - 0.1 | [7] |
| Imidazole-Pyridine Hybrid | BT-474 (Breast) | 48.12 | [8] |
| Imidazole-Pyridine Hybrid | MDA-MB-468 (Breast) | 88.41 | [8] |
| Dinuclear Ag(I) Imidazole | SH-SY5Y (Neuroblastoma) | 1.059 | [9] |
| Pt(II) Imidazole Compound | MCF-7 (Breast) | 0.86 | [9] |
| Pt(II) Imidazole Compound | MDA-MB-231 (Breast) | 0.48 | [9] |
Table 2: Antimicrobial Activity of Imidazole Derivatives (MIC values in µg/mL)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | [10] |
| Imidazole Derivative (HL2) | MRSA | 625 | [10] |
| Imidazole Derivative (HL2) | Escherichia coli | 2500 | [10] |
| Imidazole Derivative (HL1) | Pseudomonas aeruginosa | 5000 | [10] |
| N-substituted Imidazole Aldoxime | Escherichia coli | 12.5 | [11] |
| N-substituted Imidazole Aldoxime | Enterococcus faecalis | 12.5 | [11] |
| Imidazolium Salt | Bacillus subtilis | 4 | [12] |
| Imidazolium Salt | Escherichia coli | 128 | [12] |
Signaling Pathway Diagrams
Imidazole compounds are known to modulate various signaling pathways. Below are simplified diagrams of common pathways targeted by bioactive imidazoles.
Anticancer Mechanism: Kinase Inhibition Pathway
Caption: Imidazole compounds can inhibit key kinases in the PI3K/AKT/mTOR pathway, leading to reduced cancer cell proliferation and survival.[13][14]
Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
Caption: Bioactive imidazoles can inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.[15]
Detailed Experimental Protocols
Protocol 1: HPLC Purity Analysis of Imidazole Compounds
This protocol provides a general method for determining the purity of a synthesized imidazole compound using reverse-phase HPLC with UV detection.
Materials:
-
Synthesized imidazole compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your synthesized imidazole compound.
-
Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol or a mixture of mobile phases) to make a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A common wavelength for imidazoles is around 210-230 nm.[2]
-
Gradient Elution (example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Protocol 2: Kinetic Solubility Assay
This protocol describes a method to determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Synthesized imidazole compound
-
DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom for absorbance reading)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
-
Assay Plate Setup:
-
Add 190 µL of the aqueous buffer to each well of the 96-well plate.
-
Add 10 µL of the 10 mM compound stock solution to the wells to achieve a final concentration of 500 µM in 5% DMSO.[16]
-
Include a blank control with 10 µL of DMSO and 190 µL of buffer.
-
-
Incubation and Measurement:
-
Seal the plate and shake for 1.5-2 hours at room temperature.[16]
-
Measure the absorbance at a wavelength where the compound absorbs, or measure the light scattering (nephelometry) to detect precipitation.
-
-
Data Analysis:
-
For nephelometry, an increase in light scattering compared to the blank indicates precipitation and poor solubility.
-
For absorbance-based methods, the solution can be filtered or centrifuged to remove precipitate, and the concentration of the remaining dissolved compound is measured against a standard curve.[4][5]
-
Protocol 3: Compound Stability Assay using LC-MS
This protocol outlines a method to assess the stability of your compound in a specific buffer over time.
Materials:
-
Synthesized imidazole compound
-
Assay buffer
-
LC-MS system
-
Acetonitrile
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare a solution of your compound in the assay buffer at the highest concentration to be tested in your bioassay.
-
Incubate the solution under the same conditions as your bioassay (e.g., 37°C).
-
-
Time-Point Sampling:
-
Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately quench any degradation by adding an equal volume of acetonitrile containing an internal standard.
-
Store the samples at -20°C until analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS method that can separate the parent compound from potential degradants.
-
Use a suitable reverse-phase column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the mass of the parent compound and any potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the internal standard.
-
Plot the percentage of the parent compound remaining over time to determine its stability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Side reactions to avoid during imidazole ring formation
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in imidazole ring synthesis. It addresses common side reactions and offers strategies to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Debus-Radziszewski synthesis is resulting in a low yield. What are the primary causes?
Low yields in the Debus-Radziszewski synthesis are a common issue and can often be attributed to several factors:
-
Side Reactions: The most prevalent side reaction is the formation of oxazole byproducts. This can be minimized by using a significant excess of ammonia or an ammonium salt (like ammonium acetate) and maintaining alkaline reaction conditions.[1]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the disappearance of the limiting starting material, typically the aldehyde, using Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: Temperature plays a critical role in both the rate and selectivity of the reaction. While some reactions start at room temperature, gentle heating is often necessary. However, excessive heat can promote the formation of side products.
-
Purity of Reagents: The purity of the dicarbonyl compound (e.g., glyoxal, benzil) and the aldehyde is essential. Impurities can lead to the formation of undesired byproducts.
Q2: I am performing a Van Leusen imidazole synthesis and observe a significant amount of an oxazole byproduct. How can I prevent this?
The formation of oxazoles is a known competing reaction in the Van Leusen synthesis.[2][3] This occurs when the aldehyde reacts directly with tosylmethyl isocyanide (TosMIC) before the formation of the aldimine. To favor the desired imidazole product, ensure the in situ formation of the aldimine by allowing the aldehyde and the amine to react before introducing the TosMIC.[2]
Q3: During the Marckwald synthesis of a 2-mercaptoimidazole, my TLC shows multiple spots. What are the likely side products?
In the Marckwald synthesis, which involves the reaction of an α-amino ketone with a thiocyanate, the appearance of multiple spots on a TLC plate often indicates the presence of incompletely cyclized intermediates or products from alternative reaction pathways. To troubleshoot this, carefully control the reaction temperature and time to favor the formation of the desired product. A robust purification strategy, such as column chromatography, is essential to separate the 2-mercaptoimidazole from any side products.
Q4: I'm having difficulty purifying my imidazole derivative. It seems to be very polar and water-soluble. What purification strategies can I employ?
The purification of polar, water-soluble imidazole derivatives can be challenging. Here are some effective strategies:
-
Acid-Base Extraction: If your product is stable to acid, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the imidazole ring, making it highly soluble in the aqueous phase. This allows for the removal of non-basic organic impurities. The aqueous layer can then be basified to precipitate the imidazole product, which can be collected by filtration or extracted back into an organic solvent.
-
Column Chromatography: While challenging for very polar compounds, column chromatography can be optimized. Consider using a more polar stationary phase (e.g., alumina) or a gradient elution with a polar solvent system.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.
Troubleshooting Common Side Reactions
Oxazole Formation in Debus-Radziszewski Synthesis
The formation of an oxazole instead of an imidazole is a frequent side reaction. The following table summarizes how reaction conditions can be adjusted to favor imidazole formation.
| Parameter | Condition to Favor Imidazole | Rationale |
| Ammonia Source | Large excess of ammonium acetate | Shifts the equilibrium towards the formation of the diimine intermediate required for the imidazole ring. |
| Catalyst | Use of a Lewis acid catalyst (e.g., nano-MgAl₂O₄) | Can increase the electrophilicity of the aldehyde, promoting the desired condensation. |
| Energy Source | Microwave irradiation or sonication | These methods can lead to shorter reaction times and improved yields compared to conventional heating.[1] |
Incomplete Cyclization in Marckwald Synthesis
Observing starting materials or linear intermediates in the final product suggests that the cyclization is not complete.
| Parameter | Condition to Favor Cyclization | Rationale |
| Reaction Time | Increase reaction time | Allows for the complete conversion of intermediates to the final cyclized product. Monitor by TLC. |
| Temperature | Optimize reflux temperature | Ensures sufficient energy for the cyclization to occur without decomposing the product. |
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (5.0 mmol, 385 mg).
-
Add 5 mL of glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approximately 120 °C) with stirring for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Collect the precipitated product by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Protocol 2: Marckwald Synthesis of 2-Mercapto-4-phenylimidazole
Materials:
-
α-Aminoacetophenone hydrochloride
-
Potassium thiocyanate
-
Water
Procedure:
-
Dissolve α-aminoacetophenone hydrochloride (1.0 equivalent) in water in a round-bottom flask.
-
Add an aqueous solution of potassium thiocyanate (1.1 equivalents).
-
Heat the mixture to reflux for 2 hours.
-
Upon cooling, the 2-mercapto-4-phenylimidazole will precipitate.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol 3: Van Leusen Three-Component Synthesis of a 1,5-Disubstituted Imidazole
Materials:
-
An aldehyde
-
A primary amine
-
Tosylmethyl isocyanide (TosMIC)
-
A suitable base (e.g., K₂CO₃)
-
A suitable solvent (e.g., methanol or DME)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0 equivalent) in the chosen solvent.
-
Stir the mixture at room temperature for approximately 30 minutes to allow for the in situ formation of the aldimine.
-
Add the base (e.g., K₂CO₃, 2.0 equivalents) and TosMIC (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and perform an appropriate workup, which may include filtration to remove the base and evaporation of the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Wallach-type Synthesis of N-Methylimidazole
While the classical Wallach synthesis involves harsh reagents like phosphorus pentachloride, a more common laboratory-scale N-alkylation of imidazole achieves a similar outcome.
Materials:
-
Imidazole
-
Methyl iodide
-
Sodium hydroxide
-
Ethanol
-
Water
-
A drying agent (e.g., magnesium sulfate)
Procedure:
-
In a round-bottom flask, dissolve imidazole (5.0 g) in 100 mL of ethanol.
-
Add sodium hydroxide (8.0 g) and stir until it dissolves.
-
Carefully add methyl iodide (10.0 mL) to the flask and stir the mixture at room temperature for 2-3 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and add an equal volume of water.
-
Separate the organic layer, which contains the N-methylimidazole.
-
Dry the organic layer with a drying agent like magnesium sulfate.
-
Filter to remove the drying agent and remove the ethanol by rotary evaporation to yield the crude N-methylimidazole.[4][5]
Visual Troubleshooting and Workflow Guides
Caption: Troubleshooting workflow for low yield in Debus-Radziszewski synthesis.
Caption: General experimental workflow for imidazole synthesis and purification.
References
Optimizing reaction conditions for imidazole synthesis (temperature, pH, time)
Welcome to the Technical Support Center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of imidazoles. Here, we focus on the critical reaction parameters of temperature, pH, and time to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your imidazole synthesis experiments in a practical question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the most common causes and how can I improve it?
Answer: Low yields in imidazole synthesis, particularly in multicomponent reactions like the Radziszewski synthesis, are a frequent challenge. Several factors can contribute to this issue:
-
Side Reactions: The formation of byproducts is a primary cause of low yields. For instance, in the Radziszewski reaction, oxazoles can be a common byproduct. To mitigate this, it is recommended to use a large excess of ammonia and maintain alkaline reaction conditions.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the disappearance of the starting materials, particularly the aldehyde, using Thin Layer Chromatography (TLC). This will help in optimizing the reaction time to ensure maximum conversion.
-
Suboptimal Temperature: Temperature plays a critical role in both the rate and selectivity of the reaction. While some syntheses are initiated at room temperature, gentle heating is often necessary. However, excessive heat can promote the formation of side products. The optimal temperature should be determined for each specific reaction.
-
Purity of Reagents: The purity of starting materials, such as glyoxal and aldehydes, is essential. Impurities can lead to the formation of undesired byproducts and lower the yield of the target imidazole.
-
Inefficient Purification: Significant loss of product can occur during the work-up and purification stages. As imidazoles are often polar compounds, the choice of extraction solvents and purification techniques should be carefully considered to minimize loss.
Question 2: I am observing a significant amount of an unknown byproduct in my reaction mixture. What could it be and how can I prevent its formation?
Answer: The identity of the byproduct depends on the specific synthesis method and reactants used. In the Radziszewski synthesis, a common byproduct is an oxazole.
Prevention Strategy:
-
Excess Ammonia: Employing a significant molar excess of ammonia relative to the aldehyde and dicarbonyl compound favors the formation of the diimine intermediate, which is a precursor to the imidazole ring, thus reducing the likelihood of oxazole formation.[1]
-
Order of Addition: Consider a stepwise addition of reagents. For instance, adding the aldehyde slowly to a pre-formed mixture of the dicarbonyl compound and ammonia can direct the reaction towards the desired imidazole product.
-
pH Control: Maintaining alkaline conditions can suppress the formation of certain byproducts.[1]
Question 3: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often due to high supersaturation or rapid cooling. Here are some troubleshooting steps:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in this process.[2]
-
Use More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the mixture and then allow it to cool slowly.[2]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of the pure solid product, adding a tiny crystal to the cooled solution can induce crystallization.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for imidazole synthesis?
A1: The optimal temperature for imidazole synthesis is highly dependent on the specific reaction. For example, in some modern catalytic syntheses of 2,4,5-trisubstituted imidazoles using a copper catalyst in ethanol, refluxing the mixture is common.[3] In contrast, some microwave-assisted syntheses can be carried out at temperatures between 120-140°C for very short durations.[3] It is crucial to consult the literature for the specific imidazole derivative you are synthesizing. As a general rule, start with milder conditions and gradually increase the temperature while monitoring the reaction progress to avoid the formation of byproducts.
Q2: How does pH affect the synthesis of imidazoles?
A2: The pH of the reaction medium can have a significant impact on imidazole synthesis in several ways:
-
Catalysis: Many imidazole syntheses are acid-catalyzed. The presence of an acid can facilitate the condensation steps involved in the formation of the imidazole ring.
-
Preventing Side Reactions: As mentioned earlier, maintaining alkaline conditions can help to suppress the formation of oxazole byproducts in the Radziszewski synthesis.[1]
-
Reactivity of Starting Materials: The pH can influence the reactivity of the starting materials. For example, the formation of the diimine intermediate in the Debus-Radziszewski synthesis is dependent on the availability of ammonia in its basic form.
Q3: How can I determine the optimal reaction time?
A3: The optimal reaction time is the point at which the maximum amount of product has been formed with a minimum of byproducts. This is best determined by monitoring the reaction progress using Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at regular intervals and running a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[3] It is important to note that excessively long reaction times can sometimes lead to the degradation of the product or the formation of additional byproducts.[4]
Data Presentation
The following tables summarize the impact of reaction conditions on imidazole synthesis based on literature data.
Table 1: Effect of Temperature on Imidazole Synthesis Yield
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Radziszewski | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Reflux | 1-2 h | 85-95 | [3] |
| Catalytic (CuI) | Benzil, Substituted Aldehyde, Ammonium Acetate | Ethanol | Reflux | 1-3 h | 80-92 | [3] |
| Microwave-assisted | Benzil, Aldehyde, Ammonium Acetate | Solvent-free | 120-140 | 3-15 min | 88-98 | [3][5] |
Table 2: Effect of Reaction Time on Imidazole Synthesis Yield
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Radziszewski | 2-Pyridinecarboxaldehyde, Glyoxal, Ammonium Hydroxide | Ethanol | Reflux | 2 h | 37 | [6] |
| Radziszewski | 2-Pyridinecarboxaldehyde, Glyoxal, Ammonium Hydroxide | Ethanol | Reflux | 5 h | 42 | [6] |
| Radziszewski | Furfural, Glyoxal, Ammonium Hydroxide | Ethanol | Room Temp. | 4 h | 44 | [6] |
| Radziszewski | Furfural, Glyoxal, Ammonium Hydroxide | Ethanol | Room Temp. | 24 h | (low) | [6] |
Experimental Protocols
Detailed Methodology for Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This protocol is a classical one-pot condensation reaction.[3]
Materials:
-
Benzil (1.0 equivalent)
-
Benzaldehyde (1.0 equivalent)
-
Ammonium acetate (10.0 equivalents)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil, benzaldehyde, and ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux with constant stirring for 1-2 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water to remove any remaining acetic acid and ammonium salts.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Detailed Methodology for TLC Monitoring of an Imidazole Synthesis Reaction
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to become saturated with the solvent vapors.
-
On a TLC plate, draw a light pencil line about 1 cm from the bottom (this is the origin).
-
Using a capillary tube, spot a small amount of your starting material (reactant) on the left side of the origin.
-
At the start of your reaction (time = 0), take a small aliquot of the reaction mixture and spot it in the middle of the origin.
-
On the right side of the origin, co-spot the starting material and the reaction mixture (spot the starting material first, then the reaction mixture on top of it).
-
Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp.
-
Repeat steps 4 and 6-9 at regular intervals (e.g., every 30 minutes) to monitor the disappearance of the starting material spot and the appearance of the product spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Mandatory Visualizations
References
Technical Support Center: Purity Confirmation of 1H-Imidazole-5-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of 1H-Imidazole-5-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). Elemental Analysis can also be used to confirm the elemental composition.
Q2: What are the expected tautomeric forms of this compound, and how do they affect purity analysis?
A2: this compound can exist in tautomeric forms, primarily the 1H-imidazole-4-acetic acid form.[1] This is an important consideration as the different forms may have slightly different spectroscopic and chromatographic properties. It is crucial to be aware of this potential equilibrium when interpreting analytical data.
Q3: What are some common impurities that might be found in a sample of this compound?
A3: Common impurities can include starting materials from the synthesis, such as imidazole and chloroacetic acid or their derivatives.[2][3] Side products from the reaction, such as isomeric imidazoles or over-alkylated products, may also be present.[4]
Q4: How can I quantify the purity of my this compound sample?
A4: Quantitative purity is typically determined by HPLC with a UV detector by calculating the area percentage of the main peak relative to all other peaks. Quantitative NMR (qNMR) can also be a powerful tool, where the integral of a characteristic proton signal of the analyte is compared to that of a certified internal standard of known concentration.[5][6][7]
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with residual silanols on the column. | Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase (0.1%). |
| Column overload. | Reduce the injection volume or the sample concentration. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For this acidic compound, a pH below its pKa is recommended. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[8] |
Issue: No or poor retention on a standard C18 column.
| Possible Cause | Troubleshooting Steps |
| High polarity of this compound. | Use a more polar mobile phase (higher aqueous content).[9] Consider using a column designed for polar compounds, such as a polar-embedded or polar-endcapped column. |
| Employ Hydrophilic Interaction Liquid Chromatography (HILIC).[10] | |
| Use an ion-pairing agent in the mobile phase, such as octanesulfonic acid for this anionic compound at neutral or high pH.[11] |
NMR Analysis
Issue: Broad or distorted peaks in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Steps |
| Presence of paramagnetic impurities. | Filter the sample through a small plug of celite or silica gel. |
| Poor shimming of the magnetic field. | Re-shim the spectrometer. |
| Sample concentration is too high. | Dilute the sample.[12] |
| Incomplete dissolution of the sample. | Ensure the sample is fully dissolved before analysis.[13] |
Issue: Difficulty in identifying impurity peaks.
| Possible Cause | Troubleshooting Steps |
| Overlapping signals. | Use a higher field strength NMR spectrometer if available. |
| Perform 2D NMR experiments like COSY or HSQC to resolve overlapping signals and aid in structural elucidation. | |
| Unknown impurities. | Compare the spectrum to reference spectra of potential starting materials and byproducts.[14] |
| Utilize LC-MS to identify the mass of the impurities. |
Quantitative Data Summary
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) or HILIC |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Start with a high aqueous percentage and gradually increase the organic modifier. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Injection Volume | 10 µL |
Table 2: Expected ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Expected Chemical Shift (ppm) |
| Imidazole C2-H | ~8.60 |
| Imidazole C4(5)-H | ~7.30 |
| Methylene (-CH₂-) | ~3.80 |
Note: Chemical shifts can vary depending on the solvent, pH, and concentration.[1][15][16]
Table 3: Common Potential Impurities and their Molecular Weights
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) |
| Imidazole | C₃H₄N₂ | 68.08 |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 |
| 1H-Imidazole-4-acetic acid | C₅H₆N₂O₂ | 126.11 |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in HPLC-grade water) and mobile phase B (acetonitrile). Degas both solvents.
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of mobile phase A to prepare a stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
HPLC System Setup: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Injection and Data Acquisition: Inject 10 µL of the sample solution and run the gradient method. Monitor the chromatogram at 210 nm.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
Protocol 2: Purity Determination by ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterium oxide (D₂O) in an NMR tube.[13]
-
NMR Spectrometer Setup: Lock and shim the spectrometer using the D₂O signal.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the characteristic peaks of this compound and any visible impurity peaks. The relative integration of impurity peaks to the main compound peaks can give an estimate of their levels.
Visualizations
Caption: Experimental workflow for purity confirmation.
Caption: Logical flow for troubleshooting analytical issues.
References
- 1. This compound | C5H6N2O2 | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. organomation.com [organomation.com]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ijsdr.org [ijsdr.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 11. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (FDB012464) - FooDB [foodb.ca]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Overcoming solubility problems with 1H-Imidazole-5-acetic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1H-Imidazole-5-acetic acid and its salts in various assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended starting solvent?
A1: The solubility of this compound is highly dependent on whether you are using the free acid or a salt form, such as the hydrochloride (HCl) salt. The hydrochloride salt of imidazole-4-acetic acid is readily soluble in water.[1][2][3] For the free acid, which has lower aqueous solubility, preparing a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is a common starting point.
Q2: My this compound hydrochloride, which is supposed to be water-soluble, is not dissolving well in my neutral phosphate-buffered saline (PBS). Why is this happening?
A2: While this compound hydrochloride is generally water-soluble, its solubility can be influenced by the pH and ionic strength of the buffer. The compound has both an acidic carboxylic acid group (predicted pKa ≈ 3.65) and a basic imidazole ring (predicted pKa ≈ 6.78).[4] At a neutral pH of 7.4, the molecule is zwitterionic, which can sometimes lead to reduced solubility compared to more acidic or basic conditions. Additionally, high salt concentrations in buffers like PBS can sometimes decrease the solubility of organic molecules (a "salting out" effect).
Q3: What is the recommended method for preparing a stock solution of this compound in DMSO?
A3: For the hydrochloride salt, a stock solution of up to 10 mg/mL (61.51 mM) in fresh, anhydrous DMSO can be prepared.[5] For the free acid form of the related isomer, 1H-Imidazole-1-acetic acid, achieving a concentration of 2 mg/mL (15.86 mM) may require warming the solution to 60°C and sonication. It is crucial to use fresh, non-hygroscopic DMSO as absorbed water can reduce the solubility of many compounds.
Q4: When I dilute my DMSO stock solution into my aqueous assay buffer, a precipitate forms. How can I prevent this?
A4: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is less soluble. To mitigate this, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation. Also, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to minimize both solubility issues and potential solvent-induced artifacts in your experiment.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of this compound is pH-dependent due to its amphoteric nature. At a pH below its acidic pKa (around 3.65), the carboxylic acid group is protonated (neutral), and the imidazole ring is protonated (cationic), leading to good water solubility. At a pH above its basic pKa (around 6.78), the carboxylic acid is deprotonated (anionic), and the imidazole ring is neutral, which can also result in good solubility. Between these two pKa values, the molecule exists as a less soluble zwitterion. Therefore, adjusting the pH of your aqueous buffer away from the isoelectric point can significantly enhance solubility.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
This workflow outlines steps to troubleshoot the precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
References
Preventing degradation of 1H-Imidazole-5-acetic acid during experiments
Technical Support Center: 1H-Imidazole-5-acetic acid
This technical support center provides guidance on preventing the degradation of this compound during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, like other imidazole-containing compounds, is susceptible to degradation from several factors. The primary contributors to its degradation are exposure to light (photodegradation), strong oxidizing agents, and non-optimal pH conditions, particularly alkaline environments which can facilitate oxidation.[1] Elevated temperatures can also accelerate these degradation processes.
Q2: How should I properly store this compound powder and its solutions to minimize degradation?
A2: To ensure the long-term stability of this compound, follow these storage guidelines:
-
Solid Form: Store the powdered compound at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture.
-
Stock Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials and store them at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.
Q3: My solution of this compound has turned a yellow or brownish color. What does this indicate?
A3: A change in color, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation of the imidazole ring, which can lead to the formation of colored byproducts. If you observe a color change, it is recommended to discard the solution and prepare a fresh one to ensure the accuracy of your experimental results.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the literature, based on studies of other imidazole-containing molecules, potential degradation products could arise from oxidation of the imidazole ring.[1] This may lead to the formation of hydroxylated or ring-opened species. It is also possible for the acetic acid side chain to undergo decarboxylation under certain conditions.
Q5: Which analytical techniques are suitable for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the degradation of this compound. A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool for identifying the mass of any degradation products, which can help in their structural elucidation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain a controlled temperature throughout the experiment. |
| Appearance of unexpected peaks in chromatogram (HPLC/LC-MS) | Formation of degradation products. | Compare the chromatogram of a freshly prepared sample with the aged or stressed sample. Use LC-MS to determine the mass of the unknown peaks to help identify potential degradation products. Review your experimental conditions to identify potential causes of degradation (e.g., pH, light exposure, temperature). |
| Low assay sensitivity or loss of activity | The concentration of the active compound has decreased due to degradation. | Quantify the concentration of your this compound solution using a validated analytical method before use. Ensure proper storage conditions have been maintained. |
| Precipitation of the compound from solution | Poor solubility or pH-dependent solubility. | Ensure the pH of your buffer is appropriate for maintaining the solubility of this compound. The hydrochloride salt form generally has better aqueous solubility.[3][4] Consider the use of a co-solvent if working in a non-aqueous system, but first verify its compatibility. |
Experimental Protocols
Protocol for Preparing a Stable Working Solution of this compound
-
Preparation of Buffer: Prepare your desired buffer and adjust the pH to a neutral or slightly acidic range (pH 6-7), as imidazole compounds are generally more stable under these conditions. Degas the buffer to remove dissolved oxygen.
-
Weighing the Compound: Weigh the required amount of this compound in a controlled environment, avoiding prolonged exposure to light.
-
Dissolution: Dissolve the compound in a small amount of the prepared buffer. Gentle vortexing or sonication can be used to aid dissolution.
-
Final Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the buffer.
-
Filtration (Optional): If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Storage and Use: Immediately use the freshly prepared solution. If short-term storage is required, keep the solution on ice and protected from light. For longer-term storage, refer to the guidelines in the FAQs.
Hypothetical Forced Degradation Study Data
The following table presents hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics. This data is for illustrative purposes only and should be confirmed by experimental analysis.
| Stress Condition | Duration | % Degradation (Hypothetical) | Appearance of Solution | Number of Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 5% | Colorless | 1 |
| 0.1 M NaOH | 24 hours | 25% | Yellowish | 2 |
| 5% H₂O₂ | 24 hours | 40% | Brown | >3 |
| Heat (80°C) | 24 hours | 15% | Slightly Yellow | 2 |
| Photolytic (UV light) | 24 hours | 30% | Yellow | 3 |
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Interpreting unexpected NMR peaks in 1H-Imidazole-5-acetic acid
Technical Support Center: 1H-Imidazole-5-acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected peaks in the 1H NMR spectrum of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for this compound?
A1: The 1H NMR spectrum of this compound is highly dependent on the solvent and pH. In water at pH 7.0, the approximate chemical shifts are observed around 8.60 ppm (H2), 13.39 ppm (N-H), 4.75 ppm (CH2), and 12.10 ppm (N-H).[1] In DMSO-d6, the imidazole protons are typically found around 9.37 ppm and 7.80 ppm.[2] The methylene (-CH2-) protons and the carboxylic acid proton will also be present. Due to tautomerism, the compound exists as an equilibrium between this compound and 1H-Imidazole-4-acetic acid, which can lead to a more complex spectrum than anticipated.[1][3]
Q2: Why am I seeing more peaks in the aromatic region than expected?
A2: This is most likely due to the presence of tautomers. This compound can exist in equilibrium with its tautomer, 1H-Imidazole-4-acetic acid.[1][3] These two forms have chemically distinct protons on the imidazole ring, leading to separate sets of signals. The ratio of these tautomers, and thus the intensity of their respective peaks, can be influenced by solvent, temperature, and pH.[4][5]
Q3: My chemical shifts don't match the literature values. What could be the cause?
A3: Discrepancies in chemical shifts are common and usually arise from differences in experimental conditions:
-
pH: The chemical shifts of imidazole ring protons are highly sensitive to pH.[6][7][8] Protonation or deprotonation of the imidazole ring or the carboxylic acid group significantly alters the electronic environment and, therefore, the chemical shifts.[7]
-
Solvent: The solvent used can cause significant shifts due to interactions like hydrogen bonding.[7] Spectra recorded in D2O will differ from those in DMSO-d6 or CDCl3.
-
Concentration: At high concentrations, intermolecular interactions, such as hydrogen bonding between imidazole rings, can occur, potentially shifting the peaks.[9][10]
-
Temperature: Temperature can affect the rate of proton exchange and the equilibrium between tautomers, leading to changes in the spectrum.
Q4: Why is the N-H proton peak very broad or completely absent?
A4: The N-H protons of the imidazole ring and the O-H proton of the carboxylic acid are acidic and undergo chemical exchange with residual water in the NMR solvent or with each other. This rapid exchange often leads to significant peak broadening. If the exchange is fast enough, the peak can become so broad that it merges with the baseline and is not observable. A D2O exchange experiment can confirm this; upon adding a drop of D2O, exchangeable proton signals will disappear.
Q5: What are some common impurities I might encounter?
A5: Impurities can originate from the synthesis or degradation of the compound.
-
Synthesis Artifacts: Depending on the synthetic route, you might see residual starting materials or side-products. For instance, syntheses involving glyoxal and amines can sometimes form quinoxaline-type impurities.[11] Incomplete reactions could also leave behind precursors.[11]
-
Solvents: Residual solvents from purification are very common. See the table below for chemical shifts of common laboratory solvents.[12]
-
Degradation Products: While generally stable, prolonged exposure to harsh conditions (strong acid/base, high temperature) could lead to degradation, although specific common degradation pathways are not widely reported.
Troubleshooting Guide for Unexpected Peaks
Problem 1: Unexpected signals in the aromatic region (6.5-9.0 ppm).
-
Possible Cause: Presence of the 1H-Imidazole-4-acetic acid tautomer.
-
Troubleshooting Steps:
-
Check Literature: Confirm the reported shifts for both tautomers in your specific solvent.
-
Vary Temperature: Acquiring spectra at different temperatures may alter the tautomeric equilibrium, changing the relative intensity of the signals and confirming their relationship.
-
2D NMR: A 1H-13C HSQC or HMBC experiment can help assign the protons to their respective carbons, confirming the structure of the isomers. The difference in 13C chemical shifts between C4 and C5 is a diagnostic indicator of the tautomer state.[4]
-
Problem 2: All peaks are shifted significantly upfield or downfield.
-
Possible Cause: The pH of your sample is different from the reference conditions. The imidazole ring is basic and the acetic acid group is acidic, making the molecule's overall charge state (and thus its NMR spectrum) highly pH-dependent.[6][7]
-
Troubleshooting Steps:
-
Measure pH: If using an aqueous solvent system, measure the pH of the NMR sample.
-
Buffer the Sample: Use a buffer to maintain a constant pH if you need to compare your spectrum directly with a reference. Imidazole itself can be used as an internal pH indicator in some cases.[6][8]
-
Acid/Base Titration: Intentionally add a small amount of dilute acid (e.g., DCl in D2O) or base (e.g., NaOD in D2O) to your sample and re-acquire the spectrum. A significant shift in the imidazole proton signals upon this addition confirms their pH sensitivity.
-
Problem 3: A broad, rolling peak is present in the spectrum.
-
Possible Cause: This is often due to exchangeable protons (N-H, O-H) or residual water in the solvent.
-
Troubleshooting Steps:
-
D2O Exchange: Add one drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears, it was an exchangeable proton.
-
Use Dry Solvent: If the peak is suspected to be water, using freshly opened or properly dried deuterated solvent for sample preparation can minimize its intensity.
-
Problem 4: Sharp singlets or multiplets that do not correspond to the product.
-
Possible Cause: Contamination from residual solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone).
-
Troubleshooting Steps:
-
Consult a Solvent Chart: Compare the chemical shifts of the unknown peaks to a standard NMR solvent impurity chart (see Table 2).
-
Review Purification Protocol: Check your experimental notes to see which solvents were used in the final steps.
-
Repurify: If solvent contamination is significant, re-purifying the sample via recrystallization or chromatography may be necessary.
-
Data Presentation
Table 1: Approximate 1H Chemical Shifts (δ, ppm) for this compound
| Proton | D2O (pH dependent) | DMSO-d6 | Expected Multiplicity |
| H2 (imidazole) | ~7.7 - 8.6 | ~9.1 - 9.4 | s |
| H4/H5 (imidazole) | ~7.0 - 7.8 | ~7.7 - 7.8 | s or d |
| -CH2- | ~3.6 - 4.8 | ~3.6 - 3.8 | s |
| N-H (imidazole) | Exchanges with D2O | ~12.0 - 13.5 (broad) | br s |
| -COOH | Exchanges with D2O | ~12.0 (broad) | br s |
Note: These are approximate ranges. Actual values are highly sensitive to experimental conditions. Data compiled from various sources.[1][2]
Table 2: 1H Chemical Shifts for Common Laboratory Solvents in CDCl3
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 1.94 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Dimethylformamide (DMF) | 8.03, 2.92, 2.75 | s, s, s |
| Dimethyl Sulfoxide (DMSO) | 2.54 | s |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Methanol | 3.49 | s |
| Toluene | 7.28-7.17 (m), 2.36 (s) | m, s |
| Water | 1.56 | s (broad) |
Source: Adapted from literature values for common impurities.[12]
Experimental Protocols
Protocol 1: Standard 1H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Dissolve: Cap the tube and gently vortex or invert it until the sample is fully dissolved. Mild heating may be required for some solvents, but be cautious of potential degradation.
-
Filter (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
Acquire Spectrum: Insert the tube into the NMR spectrometer and acquire the 1H NMR spectrum according to standard instrument procedures.
Protocol 2: D2O Exchange Experiment
-
Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard 1H NMR spectrum of your sample in a protonated solvent (like DMSO-d6 or CDCl3).
-
Add D2O: Carefully add 1-2 drops of deuterium oxide (D2O) to the NMR tube.
-
Mix: Cap the tube and shake it gently for 10-15 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Immediately re-acquire the 1H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H, O-H) will have significantly decreased in intensity or disappeared completely in the second spectrum.
Visualizations
Caption: Troubleshooting workflow for unexpected 1H NMR signals.
References
- 1. This compound | C5H6N2O2 | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464) - FooDB [foodb.ca]
- 4. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal pH indicators for biomolecular NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Imidazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazole compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of imidazole derivatives, offering practical solutions and preventative measures.
Column Chromatography Issues
Q1: My imidazole derivative is co-eluting with starting materials or other impurities during column chromatography. What can I do?
A1: Co-elution is a frequent challenge in the purification of imidazole derivatives. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. If you are using an isocratic system (a constant solvent mixture), consider switching to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.[1]
-
Solvent System Modification: Experiment with different solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can significantly alter selectivity by interacting with the acidic sites on the silica gel and the basic nitrogen of the imidazole.[1]
-
Change the Stationary Phase:
-
Different Silica Gel: If you are using standard silica gel, consider one with a different pore size or a bonded phase silica (e.g., C18 for reverse-phase chromatography if your compound is sufficiently non-polar).[1]
-
Alumina: For basic compounds like imidazoles, basic or neutral alumina can sometimes provide better separation than silica gel and reduce tailing.[1]
-
-
Sample Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel ("dry loading"). This often results in sharper bands and better separation.[1]
Q2: I'm observing significant tailing of my imidazole derivative on the silica gel column. How can I fix this?
A2: Tailing is often caused by strong interactions between the basic imidazole ring and the acidic silica gel.[1]
-
Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[1]
-
Use Neutral or Basic Alumina: Switching to a more basic stationary phase like alumina can prevent the strong acidic interactions that cause tailing.[1]
Q3: My purification yield is very low after column chromatography. What are the possible reasons and solutions?
A3: Low yield can be attributed to several factors:
-
Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the silica gel. Using a more polar eluent or adding a basic modifier can help.
-
Decomposition on Silica: Some imidazole derivatives can be unstable on acidic silica gel. Using a deactivated silica gel or switching to alumina can mitigate this.
-
Co-elution with an Unseen Impurity: An impurity that is not UV-active might be co-eluting with your product, leading to fractions that appear pure by TLC but are not. Analyze your fractions by other methods like NMR or mass spectrometry.
References
How to choose the right solvent for 1H-Imidazole-5-acetic acid reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for reactions involving 1H-Imidazole-5-acetic acid. It includes frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for solvent selection?
A1: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups: a carboxylic acid (pKa ~3.65) and an imidazole ring (pKa of the conjugate acid ~6.78).[1] This dual nature significantly influences its solubility and reactivity. It is a solid at room temperature and is generally soluble in water and polar organic solvents.
Q2: How does the tautomerism of this compound affect solvent choice?
A2: this compound can exist as a tautomer, 1H-Imidazole-4-acetic acid. The position of the proton on the imidazole ring can shift. This equilibrium can be influenced by the solvent's polarity and its ability to participate in hydrogen bonding. While this tautomerism might not drastically change the choice of solvent for general solubility, it can be a factor in reactions where the regiochemistry of substitution on the imidazole ring is critical.
Solvent Selection Guide
Choosing the right solvent is crucial for the success of reactions involving this compound. The following diagram outlines a general workflow for solvent selection.
Caption: Workflow for Solvent Selection.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. The following table summarizes available data and general solubility guidelines.
| Solvent | Quantitative Solubility | Qualitative Assessment |
| Water | 53.3 g/L (Predicted)[1] | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL (hydrochloride salt)[3] | Soluble |
| Dimethylformamide (DMF) | Data not available | Likely soluble due to its polar aprotic nature, commonly used for amide couplings. |
| Methanol | Data not available | Likely soluble, but can act as a nucleophile in some reactions. |
| Ethanol | Data not available | Likely soluble, but can act as a nucleophile. An ethanol-water mixture has been shown to be effective for the synthesis of other imidazole derivatives.[4] |
| Acetonitrile | Data not available | Likely soluble, a polar aprotic solvent suitable for many organic reactions. |
| Tetrahydrofuran (THF) | Data not available | May have limited solubility. |
| Dichloromethane (DCM) | Data not available | Likely to have poor solubility. |
| Toluene | Data not available | Poor solubility is expected.[5] |
| Hexane | Data not available | Insoluble. |
Experimental Protocols
Note: The following are general protocols and may require optimization for specific substrates.
Esterification of this compound (General Procedure)
Objective: To convert the carboxylic acid group to an ester.
Considerations: Standard Fischer esterification (acid catalysis in alcohol) can be complicated by the basicity of the imidazole ring. A better approach is to activate the carboxylic acid.
Methodology:
-
Activation: Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent like DMF or acetonitrile.
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Ester Formation: Add the desired alcohol (1.2-1.5 equivalents) to the reaction mixture.
-
Stir at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Amide Coupling of this compound (General Procedure)
Objective: To form an amide bond with a primary or secondary amine.
Methodology:
-
Activation: In a flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) with HOBt (1.2 equivalents).
-
Add a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1-1.2 equivalents) to the activated acid solution.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude product can be purified by column chromatography.
Troubleshooting Guide
Caption: Common Issues and Solutions.
Q3: My reaction is not proceeding, and the starting material is not dissolving. What should I do?
A3: Poor solubility is a common issue. This compound has low solubility in less polar solvents like DCM and toluene.[5] Consider switching to a more polar aprotic solvent such as DMF or DMSO. Gentle heating may also improve solubility, but be cautious as this can also promote side reactions.
Q4: I am observing the formation of an unexpected byproduct with a higher molecular weight. What could it be?
A4: A likely byproduct is the result of a reaction at one of the nitrogen atoms on the imidazole ring. The imidazole nitrogen can be nucleophilic and react with your electrophile (e.g., activated carboxylic acid or an alkyl halide). Using a non-nucleophilic base like DIPEA can help minimize this. In some cases, protecting the imidazole nitrogen may be necessary, although this adds extra steps to the synthesis.
Q5: During my amide coupling reaction, I am getting a low yield and recovering my starting acid. What is the problem?
A5: This could be due to inefficient activation of the carboxylic acid or a competing acid-base reaction between your starting acid and the amine. Ensure your coupling reagents are fresh and the reaction is performed under anhydrous conditions. Using a highly efficient coupling reagent like HATU can be beneficial.[6] Also, ensure you are using at least two equivalents of a non-nucleophilic base to neutralize the carboxylic acid and any acid generated during the reaction.
Q6: How can I purify my final product if it is very polar?
A6: Highly polar products containing the imidazole and carboxylic acid/amide functionalities can be challenging to purify by traditional normal-phase column chromatography. If your product is soluble in the aqueous layer during work-up, extraction can be difficult. Consider using reverse-phase chromatography. For normal-phase chromatography, adding a small amount of a base like triethylamine to the eluent can help reduce streaking on the silica gel column. Crystallization from a suitable solvent system is also a powerful purification technique for imidazoles.[7]
References
- 1. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464) - FooDB [foodb.ca]
- 2. 4-Imidazoleacetic acid 98 3251-69-2 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. nano-ntp.com [nano-ntp.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Imidazole Isomers for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the isomeric forms of key heterocycles is paramount. Imidazole, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of the essential amino acid histidine and numerous pharmaceuticals.[1] While 1H-imidazole is the most stable and well-studied tautomer, its isomers, 2H- and 4H-imidazole, possess distinct electronic and structural properties that influence their reactivity and potential applications. This guide provides an objective comparison of these isomers, supported by experimental and computational data, to inform rational drug design and molecular engineering.
Physicochemical Properties: A Tale of Three Isomers
The stability and physicochemical properties of imidazole isomers are fundamentally governed by their aromaticity and the position of the sp³-hybridized carbon atom. 1H-Imidazole is a planar, aromatic molecule with a delocalized π-electron system, contributing to its significant stability.[2] In contrast, 2H- and 4H-imidazoles are non-aromatic and substantially less stable, making their experimental characterization challenging.[3] Consequently, much of the available data for these less stable isomers is derived from computational studies.
| Property | 1H-Imidazole | 2H-Imidazole (Computational) | 4H-Imidazole (Computational) |
| Molecular Formula | C₃H₄N₂ | C₃H₄N₂ | C₃H₄N₂ |
| Molar Mass | 68.08 g/mol [4] | 68.08 g/mol | 68.08 g/mol |
| Appearance | White or pale yellow solid[4] | N/A (Unstable) | N/A (Unstable) |
| Melting Point | 89-91 °C[4] | N/A | N/A |
| Boiling Point | 256 °C[4] | N/A | N/A |
| pKa (conjugate acid) | ~7.0[4] | N/A | N/A |
| Dipole Moment | 3.61 D (experimental)[2] | N/A | N/A |
| Relative Stability | Most Stable (Aromatic)[3] | Least Stable (Non-aromatic)[3] | Intermediate Stability (Non-aromatic)[3] |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for identifying and characterizing isomers. While a wealth of experimental data exists for 1H-imidazole, the inherent instability of its non-aromatic counterparts means that their spectroscopic properties are primarily predicted through computational methods or inferred from stabilized derivatives.
| Spectroscopic Data | 1H-Imidazole (Experimental) | 2H-Imidazole (Predicted/Derived) | 4H-Imidazole (Predicted/Derived) |
| ¹H NMR (ppm) | δ ~7.7 (1H, s, H2), ~7.1 (2H, s, H4/H5) | Data for parent isomer is unavailable. | Data for parent isomer is unavailable. |
| ¹³C NMR (ppm) | δ ~135.9 (C2), ~122.0 (C4/C5) | Data for parent isomer is unavailable. | Data for parent isomer is unavailable. |
| FTIR (cm⁻¹) | ~3150-2800 (N-H stretch, broad), ~1580 (C=N stretch), ~1480 (C=C stretch) | Data for parent isomer is unavailable. | Data for parent isomer is unavailable. |
| UV-Vis (λmax) | ~206 nm[4] | Data for parent isomer is unavailable. | Data for parent isomer is unavailable. |
Note: NMR chemical shifts can vary depending on the solvent used.
Reactivity and Biological Significance
The electronic differences between the isomers dictate their reactivity. 1H-Imidazole's aromatic nature makes it susceptible to electrophilic substitution, typically at the C4 or C5 positions.[2] The lone pair on the pyridine-like nitrogen (N3) accounts for its basicity and nucleophilicity.
The biological significance of imidazole is overwhelmingly represented by the 1H-tautomer, most notably in the side chain of histidine.[5][6] The ability of the histidine imidazole ring to exist in different protonation states and tautomeric forms is fundamental to the catalytic function of many enzymes.[5][7] It can act as both a proton donor and acceptor, facilitating a wide range of biochemical reactions.[5][7]
Experimental Protocols
Due to the instability of 2H- and 4H-imidazole, experimental protocols focus on the synthesis and analysis of the stable 1H-imidazole and its derivatives.
Protocol 1: General Synthesis of 1,2,4-Trisubstituted Imidazoles (Radziszewski Reaction)
This protocol describes a common method for synthesizing substituted imidazoles, which are often used as stable models for studying the effects of substitution on the imidazole core.
Materials:
-
A 1,2-dicarbonyl compound (e.g., benzil)
-
An aldehyde
-
A primary amine
-
Ammonium acetate
-
Solvent (e.g., ethanol or acetic acid)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), the primary amine (1.0 eq), and an excess of ammonium acetate in the chosen solvent.
-
Attach the reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using NMR, FTIR, and mass spectrometry.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
Synthesized imidazole compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of the purified imidazole compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be required.
-
Place the NMR tube in the spectrometer's sample holder.
-
Acquire the ¹H NMR spectrum, ensuring appropriate setting of spectral width, acquisition time, and number of scans.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts for both ¹H and ¹³C spectra based on known values for similar structures. The difference in chemical shifts between C4 and C5 can be diagnostic of the tautomeric state in substituted imidazoles.[8]
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of imidazole compounds in a mixture.
Materials:
-
Sample containing imidazole analytes
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Standard solutions of imidazole compounds of known concentration
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the initial mobile phase composition.
-
Set a suitable flow rate (e.g., 1.0 mL/min).
-
Program a solvent gradient (e.g., increasing percentage of acetonitrile over time) to ensure separation of the compounds of interest.[9]
-
-
Injection and Detection:
-
Inject a known volume of the prepared sample onto the column.
-
Monitor the elution of compounds using the UV detector at an appropriate wavelength (e.g., 215 nm) or the MS detector.[10]
-
-
Quantification:
-
Prepare a calibration curve by injecting standard solutions of known concentrations.
-
Plot the peak area versus concentration for each standard.
-
Determine the concentration of the imidazole compounds in the sample by comparing their peak areas to the calibration curve.[9]
-
Mandatory Visualizations
Caption: Tautomeric equilibrium between imidazole isomers.
Caption: Role of histidine tautomers in acid-base catalysis.
Caption: General workflow for imidazole synthesis and analysis.
References
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Tautomerism of Histidine 64 Associated with Proton Transfer in Catalysis of Carbonic Anhydrase* | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activities: 1H-Imidazole-5-acetic Acid vs. Histamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of 1H-Imidazole-5-acetic acid (IAA) and histamine. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two structurally related imidazole compounds.
Executive Summary
Histamine is a well-characterized biogenic amine that mediates a wide array of physiological and pathological processes through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Its functions are diverse, ranging from mediating allergic and inflammatory responses to regulating gastric acid secretion and neurotransmission. In contrast, this compound, a principal metabolite of histamine, exhibits a markedly different biological activity profile. Instead of interacting with histamine receptors, IAA primarily targets the GABAergic system, acting as an agonist at GABA-A receptors and an antagonist at GABA-C receptors. It also shows affinity for I1-imidazoline receptors. This fundamental difference in receptor targets dictates their distinct physiological effects, with histamine acting as a broad-spectrum mediator and IAA functioning more specifically within the central nervous system as a neuromodulator.
Data Presentation: Quantitative Comparison
The following tables summarize the receptor binding affinities for histamine and this compound at their respective primary targets.
Table 1: Histamine Receptor Binding Affinities
| Receptor Subtype | Ligand | Ki (nM) | Cell Line/Tissue | Radioligand | Reference |
| H1 Receptor | Histamine | ~32 | HEK293 | [3H]-Mepyramine | [1] |
| H2 Receptor | Histamine | ~38 | CHO-K1 | [125I]-Iodoaminopotentidine | [1] |
| H3 Receptor | Histamine | ~2 | HEK293 | [3H]-Nα-methylhistamine | [1] |
| H4 Receptor | Histamine | 3.8 ± 0.8 | HEK293 | [3H]-Histamine | [2][3] |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: this compound Receptor Binding Affinities
| Receptor | Ligand | Activity | Quantitative Data | Reference |
| GABA-A Receptor | This compound | Agonist | Specific Ki/EC50 values are not readily available in public literature, but it is recognized as a potent agonist. | [4] |
| GABA-C Receptor | This compound | Antagonist/Weak Partial Agonist | Specific Ki/IC50 values are not readily available in public literature. | [4] |
| I1-Imidazoline Receptor | Imidazoleacetic acid-ribotide* | Ligand | EC50 ~50 nM | [5] |
Note: While IAA itself has affinity for imidazoline receptors, its ribotide metabolite is a more potent ligand.
Experimental Protocols
Detailed methodologies for key binding assays are provided below.
Histamine Receptor Radioligand Binding Assay (Example for H4 Receptor)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human histamine H4 receptor.
1. Materials:
- Membrane Preparation: Membranes from HEK293 cells stably expressing the human H4 receptor.
- Radioligand: [3H]-Histamine (specific activity ~60-80 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: 10 µM Thioperamide or unlabeled histamine.
- Test Compounds: Serial dilutions of the compound of interest.
- Instrumentation: 96-well microplates, glass fiber filters (e.g., GF/C), filtration apparatus, and a liquid scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.
- In a 96-well plate, add the following in triplicate:
- Total Binding: 50 µL of assay buffer.
- Non-specific Binding: 50 µL of 10 µM unlabeled histamine.
- Test Compound: 50 µL of each dilution of the test compound.
- Add 50 µL of [3H]-Histamine to all wells at a final concentration of approximately 10 nM.[1]
- Initiate the binding reaction by adding 150 µL of the membrane preparation (15-30 µg of protein per well) to all wells.[1]
- Incubate the plate at 25°C for 60 minutes with gentle agitation.[1]
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
- Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
GABA-A Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor.
1. Materials:
- Membrane Preparation: Synaptic membranes prepared from rat brain tissue.
- Radioligand: [3H]-Muscimol (specific activity ~10-30 Ci/mmol).
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: 10 mM GABA.[6]
- Test Compounds: Serial dilutions of the compound of interest.
- Instrumentation: 96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.
2. Procedure:
- Thaw the prepared rat brain membranes and wash them twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.[6] Resuspend the final pellet in fresh binding buffer.
- In a 96-well plate, add the following in triplicate:
- Total Binding: 50 µL of binding buffer.
- Non-specific Binding: 50 µL of 10 mM GABA.
- Test Compound: 50 µL of each dilution of the test compound.
- Add 50 µL of [3H]-Muscimol to all wells at a final concentration of approximately 5 nM.[6]
- Add 100-200 µg of the membrane protein to each well to initiate the reaction.[7]
- Incubate the plate at 4°C for 45 minutes.[6]
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters three times with ice-cold binding buffer.
- Quantify the radioactivity on the filters using a liquid scintillation counter.
3. Data Analysis:
- Data analysis is performed similarly to the histamine receptor binding assay to determine the IC50 and Ki values.
Mandatory Visualizations: Signaling Pathways
The following diagrams illustrate the primary signaling pathways for histamine and the known pathways for this compound.
Caption: Signaling pathways of histamine receptors H1, H2, H3, and H4.
Caption: Primary receptor targets and signaling of this compound.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Imidazoline receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Effects of 1H-Imidazole-5-acetic Acid and Other Histidine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 1H-Imidazole-5-acetic acid (IAA) with other principal metabolites of histidine, namely histamine and urocanic acid. The information presented is supported by experimental data to aid in the evaluation of their physiological and pathological roles.
At a Glance: Comparative Effects of Histidine Metabolites
The biological activities of histidine metabolites are diverse, ranging from neurotransmission and immunomodulation to markers of metabolic deficiencies. This compound, a metabolite of histamine, distinguishes itself through its interaction with the GABAergic system, a pathway not directly modulated by histamine or urocanic acid.
| Metabolite | Primary Target/Receptor | Key Biological Effects | Potency/Quantitative Data |
| This compound (IAA) | GABA-A Receptor | Neurotransmission (inhibitory) | Potent GABA-A agonist[1] |
| Histamine | Histamine H1, H2, H3, H4 Receptors | Allergic and inflammatory responses, gastric acid secretion, neurotransmission | H1R (EC50: 8.4 ± 3.1 µM), H2R (EC50: 2.1 ± 1.1 µM)[2] |
| cis-Urocanic Acid (cis-UCA) | 5-HT2A Receptor, other potential targets | Immunosuppression, induction of prostaglandin E2 (PGE2) production | Binds to 5-HT2A receptor with high affinity (Kd = 4.6 nM)[3] |
| Formiminoglutamic Acid (FIGLU) | Metabolic Intermediate | Biomarker for folate deficiency | Not applicable (endogenous marker) |
In-Depth Analysis of Biological Effects and Signaling Pathways
This compound (IAA): A Modulator of Inhibitory Neurotransmission
This compound is a primary oxidative metabolite of histamine in the periphery and can also be formed in the brain, particularly when the primary histamine metabolic pathway via histamine N-methyltransferase (HMT) is inhibited.[1] Its most significant biological role identified to date is its function as a potent agonist of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1]
Activation of the GABA-A receptor by IAA, similar to GABA, leads to the opening of a chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.
Histamine: A Key Mediator of Inflammation and Neurotransmission
Histamine is a well-characterized biogenic amine involved in a wide array of physiological processes. Its effects are mediated by four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.
-
H1 Receptor: Coupling to Gαq/11 protein activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is central to allergic reactions and pro-inflammatory responses, including the activation of the transcription factor NF-κB.
-
H2 Receptor: Activation of the Gαs protein stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This pathway is notably involved in the stimulation of gastric acid secretion.
cis-Urocanic Acid: An Immunomodulator with Complex Actions
Urocanic acid is present in the stratum corneum and undergoes photoisomerization from the trans to the cis isomer upon exposure to UV radiation. cis-Urocanic acid (cis-UCA) is recognized as a key mediator of UV-induced immunosuppression.
The signaling mechanisms of cis-UCA are not fully elucidated and may involve multiple pathways:
-
5-HT2A Receptor Activation: Studies have shown that cis-UCA can bind to the serotonin 2A (5-HT2A) receptor, a Gq-coupled receptor, leading to the mobilization of intracellular calcium.[3] This interaction appears to be a key step in its immunosuppressive effects.[3]
-
Reactive Oxygen Species (ROS) Generation: In human keratinocytes, cis-UCA has been demonstrated to generate reactive oxygen species, leading to the phosphorylation of the epidermal growth factor receptor (EGFR) and subsequent production of prostaglandin E2 (PGE2), a potent immunomodulator.
Interestingly, cis-UCA has been shown to synergize with histamine to increase PGE2 production in human keratinocytes, suggesting a potential interplay between these two histidine metabolites in the skin's response to UV radiation.[4] Furthermore, while both cis-UCA and histamine can suppress the production of Tumor Necrosis Factor-alpha (TNF-α) in human monocytes, they do so via different mechanisms. cis-UCA's effect is dependent on PGE2, whereas histamine acts through H2 receptors.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the biological activities of these metabolites. Below are summaries of key experimental protocols.
Radioligand Binding Assay for GABA-A Receptor
This assay is used to determine the binding affinity of a compound, such as this compound, to the GABA-A receptor.
Objective: To quantify the binding of a test compound to the GABA-A receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Rat brain membranes (as a source of GABA-A receptors)
-
Radioligand (e.g., [3H]GABA or [3H]Muscimol)
-
Test compound (this compound)
-
Unlabeled GABA (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a multi-well plate, combine the brain membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors, such as the histamine H1 receptor and the 5-HT2A receptor.
Objective: To quantify the increase in intracellular calcium concentration in response to receptor activation by a ligand.
Materials:
-
A cell line expressing the receptor of interest (e.g., HEK293 cells transfected with the H1 or 5-HT2A receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Test compound (histamine or cis-urocanic acid)
-
Assay buffer
-
A fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye.
-
Ligand Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a kinetic plate reader. The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Data Analysis: Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response) from the dose-response curve.
Prostaglandin E2 (PGE2) Immunoassay
This assay is used to quantify the amount of PGE2 produced by cells in response to a stimulus, such as cis-urocanic acid and/or histamine.
Objective: To measure the concentration of PGE2 in cell culture supernatants.
Materials:
-
Cell line of interest (e.g., human keratinocytes)
-
Test compound(s) (cis-urocanic acid, histamine)
-
PGE2 ELISA kit (containing a PGE2-specific antibody, a labeled PGE2 conjugate, and substrate)
-
Microplate reader
Procedure:
-
Cell Stimulation: Treat the cells with the test compound(s) for a specified period.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the competitive ELISA according to the manufacturer's instructions. In brief, the sample or PGE2 standards are incubated in a microplate pre-coated with a capture antibody. A fixed amount of enzyme-labeled PGE2 is then added. The sample PGE2 and the labeled PGE2 compete for binding to the antibody.
-
Detection: After washing, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.
NF-κB Activation Assay
This assay measures the activation of the transcription factor NF-κB, a key event in the inflammatory signaling cascade initiated by the histamine H1 receptor.
Objective: To quantify the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Test compound (histamine)
-
Cell lysis buffers for nuclear and cytoplasmic fractionation
-
Antibodies specific for the p65 subunit of NF-κB
-
Western blotting or ELISA-based detection system
Procedure:
-
Cell Treatment: Treat the cells with the test compound for various time points.
-
Cell Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using specialized buffers and centrifugation.
-
Quantification of p65:
-
Western Blotting: Separate the proteins in each fraction by SDS-PAGE, transfer them to a membrane, and detect the p65 subunit using a specific antibody.
-
ELISA: Use a transcription factor assay kit where nuclear extracts are added to a plate coated with an oligonucleotide containing the NF-κB consensus binding site. The bound p65 is then detected with a specific antibody.
-
-
Data Analysis: Quantify the amount of p65 in the nuclear fraction relative to the cytoplasmic fraction or a loading control. An increase in nuclear p65 indicates NF-κB activation.
Conclusion
The metabolites of histidine exhibit a remarkable diversity of biological activities, each acting through distinct molecular targets and signaling pathways. While histamine's roles in allergy, inflammation, and gastric acid secretion are well-established and mediated by its specific receptors, and cis-urocanic acid is a key player in UV-induced immunosuppression, this compound emerges as a modulator of the central nervous system through its action on GABA-A receptors. The provided experimental protocols offer a framework for the quantitative comparison of these effects, which is essential for a comprehensive understanding of their contributions to health and disease and for the development of novel therapeutic strategies targeting these pathways. Further research directly comparing the potencies and efficacies of these metabolites in relevant cellular and in vivo models is warranted to fully elucidate their relative physiological and pathological importance.
References
- 1. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gut L-Histidine Metabolism and Histamine Signaling in Colonic Neoplasia - James Versalovic [grantome.com]
- 3. Cis-urocanic acid synergizes with histamine for increased PGE2 production by human keratinocytes: link to indomethacin-inhibitable UVB-induced immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cis-urocanic acid stimulates human peripheral blood monocyte prostaglandin E2 production and suppresses indirectly tumor necrosis factor-alpha levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1H-Imidazole-5-acetic Acid: A Novel, Efficient Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1H-Imidazole-5-acetic acid, a critical intermediate in the production of pharmaceuticals like Zoledronic acid, has traditionally been hampered by multi-step procedures, the use of hazardous solvents, and challenging purification processes. This guide provides a comprehensive comparison between established synthesis methodologies and a novel, streamlined approach, offering significant advantages in terms of efficiency, environmental impact, and ease of operation.
Executive Summary
A novel synthesis route for this compound hydrochloride has been developed, circumventing the need for aqueous hydrolysis and solvent extraction. This method, utilizing a non-aqueous ester cleavage with titanium tetrachloride, demonstrates comparable or superior yields to traditional methods while significantly reducing reaction time and environmental hazards. This guide presents a side-by-side comparison of the reaction parameters and outcomes, along with detailed experimental protocols, to facilitate its adoption in research and development settings.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators of a representative traditional synthesis method versus the novel, non-aqueous approach.
| Parameter | Traditional Method (N-alkylation with aqueous hydrolysis) | Novel Method (Non-aqueous cleavage) |
| Starting Materials | Imidazole, Benzyl/Methyl/tert-butyl chloroacetate, Base (e.g., K2CO3), Solvent (e.g., DMF, DCM) | Imidazole, tert-butyl chloroacetate |
| Key Reagents | Hydrochloric acid (for hydrolysis) | Titanium tetrachloride |
| Overall Yield | ~50-85%[1][2][3] | ~83%[2][3] |
| Reaction Time | 24 hours or more for N-alkylation + hydrolysis[4] | ~3.5 hours for ester cleavage[3] |
| Solvent Usage | High (e.g., DMF, DCM, Toluene for extractions)[1] | Reduced (Dichloromethane, Isopropyl alcohol for precipitation)[3] |
| Work-up Procedure | Aqueous work-up, solvent extraction, evaporation[1][4] | Direct precipitation of the hydrochloride salt[2][3] |
| Environmental Impact | Use of hazardous solvents, generation of aqueous waste | Reduced solvent use, avoidance of large volume aqueous waste |
Experimental Protocols
Traditional Synthesis: N-alkylation and Hydrolysis
This protocol is a generalized representation of common methods found in the literature.[1][4]
Step 1: N-alkylation of Imidazole
-
To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., DMF or ethyl acetate), add a base such as potassium carbonate (1.5 eq).
-
Add a haloacetate ester (e.g., benzyl chloroacetate, 1.1 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and add water and an extraction solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ester.
Step 2: Hydrolysis of the Ester
-
Dissolve the crude ester in a solution of 10% aqueous hydrochloric acid.
-
Heat the mixture at 65°C for 24 hours.[4]
-
After cooling, toluene may be added, and the aqueous phase is separated.
-
Evaporate the water under reduced pressure to yield this compound hydrochloride.
Novel Synthesis: Non-Aqueous Ester Cleavage
This protocol is based on a recently developed, more efficient method.[2][3]
-
To a solution of imidazol-1-yl-acetic acid tert-butyl ester (1.0 eq) in dichloromethane (10 mL/g), add titanium tetrachloride (1.4 eq) dropwise at -15 to -10°C over 1 hour.
-
Stir the reaction mixture at -5 to 0°C for 2 hours.
-
Add isopropyl alcohol (2.5 mL/g) at 0 to -10°C over 30 minutes.
-
Allow the reaction mass to warm to room temperature and stir for 30 minutes.
-
Add additional isopropyl alcohol (12.5 mL/g) dropwise at room temperature over 30 minutes.
-
Stir the resulting slurry for 1 hour.
-
Filter the precipitate and wash with isopropyl alcohol to afford this compound hydrochloride as a crystalline solid.
Visualization of the Novel Synthesis Workflow
The following diagram illustrates the streamlined workflow of the novel synthesis method for this compound hydrochloride.
Caption: Workflow of the novel synthesis of this compound HCl.
Conclusion
The novel synthesis of this compound hydrochloride via a non-aqueous cleavage of the tert-butyl ester represents a significant advancement over traditional methods. The avoidance of aqueous workups and extractions, coupled with reduced reaction times and high yields, makes this an attractive and environmentally conscious alternative for researchers and the pharmaceutical industry. The provided data and protocols offer a solid foundation for the implementation of this improved synthetic route.
References
A Comparative Guide to 1H-Imidazole-5-acetic acid and Other Heterocyclic Compounds in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzyme inhibitory potential of various heterocyclic compounds, with a conceptual focus on 1H-Imidazole-5-acetic acid. While direct experimental data on the enzyme inhibitory activity of this compound is not extensively available in the public domain, its imidazole scaffold is a well-established pharmacophore in a multitude of enzyme inhibitors. This document will, therefore, compare the performance of various heterocyclic compounds against a key enzyme target, Carbonic Anhydrase, to provide a framework for understanding the potential role and relative potency of imidazole-containing structures like this compound.
Carbonic Anhydrase: A Key Therapeutic Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Dysregulation of CA activity is implicated in a range of diseases such as glaucoma, epilepsy, and cancer, making it a significant target for therapeutic intervention.[1][3] The development of isoform-selective CA inhibitors is a major goal in medicinal chemistry to minimize off-target effects.[3]
Comparative Inhibitory Activity of Heterocyclic Compounds against Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Ki or IC50 values) of a selection of heterocyclic compounds against two prominent human carbonic anhydrase isoforms, hCA I and hCA II. This data, gathered from various studies, showcases the potency and selectivity that can be achieved with different heterocyclic scaffolds. While specific data for this compound is absent, the inhibitory potential of other imidazole-containing compounds is included to provide a relevant comparison.
| Heterocyclic Scaffold | Compound | Target Isoform | Inhibition (Kᵢ/IC₅₀, nM) | Reference |
| Sulfonamide | Acetazolamide (Standard) | hCA I | 985.8 | [4] |
| hCA II | 489.4 | [4] | ||
| Pyrazoline | 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA I | 402.9 | [4] |
| hCA II | 458.6 | [4] | ||
| Imidazole | N-(3-chlorobenzyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine | hCA II | Inactive | [5] |
| Triazole | 1,2,4-Triazole | Co(II)-hCA I | - | [6] |
| Thiadiazole | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | hCA I/II | Potent Inhibition | [7] |
| Benzimidazole | Benzimidazo[1,2-c][8][9][10]thiadiazole-7-sulphonamides | hCA I/II | Potent Inhibition | [7] |
| Indole | Indole-2-sulfonamide derivatives | hCA (ocular) | 11 - 16 | [7] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase using the esterase activity of the enzyme.
1. Materials and Reagents:
-
Purified human Carbonic Anhydrase I or II (hCA I or hCA II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds (including this compound and other heterocycles)
-
Acetazolamide (as a positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
2. Preparation of Solutions:
-
CA Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.
-
CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired final concentration in cold Assay Buffer.
-
Substrate Stock Solution: Prepare a 3 mM stock solution of p-NPA in DMSO. This should be prepared fresh.
-
Test Compound and Control Solutions: Prepare stock solutions of the test compounds and Acetazolamide in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations.
3. Assay Procedure:
-
Add 158 µL of Assay Buffer to each well of a 96-well plate.
-
Add 2 µL of the serially diluted test compounds, Acetazolamide, or DMSO (for the enzyme activity control) to the appropriate wells.
-
Add 20 µL of the CA Working Solution to all wells except for the blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor pH Regulation
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with poor prognosis. Its activity is crucial for the regulation of pH in the tumor microenvironment, which contributes to tumor cell survival, proliferation, and invasion. The following diagram illustrates the role of CA IX in this process.
References
- 1. The development of topically acting carbonic anhydrase inhibitors as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel class of carbonic anhydrase-IX inhibitor 1-(3-(phenyl/4-fluorophenyl)-7-imino-3H-[1,2,3]triazolo[4,5d]pyrimidin 6(7H)yl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenases: From Prostaglandin Synthesis to Innovative Therapies for Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the unique competitive inhibitor imidazole and related compounds with the active site metal of carbonic anhydrase: linkage between pH effects on the inhibitor binding affinity and pH effects on the visible spectra of inhibitor complexes with the cobalt-substituted enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 645-65-8: this compound | CymitQuimica [cymitquimica.com]
- 10. Inhibitors of histamine metabolism in vitro and in vivo. Correlations with antitrypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fine Balance of Activity: A Comparative Guide to the Structure-Activity Relationship of 1H-Imidazole-5-acetic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 1H-imidazole-5-acetic acid analogs, focusing on their interactions with two distinct G protein-coupled receptors (GPCRs): the histamine H3 receptor (H3R) and the Takeda G protein-coupled receptor 5 (TGR5). By presenting quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways and experimental workflows, this document aims to facilitate the rational design of novel therapeutics.
The this compound scaffold serves as a versatile template in medicinal chemistry. Modifications to the imidazole ring, the acetic acid side chain, and the incorporation of various substituents can dramatically alter the pharmacological profile of these analogs, transforming them from potent antagonists at one receptor to effective agonists at another. This guide will explore these structural modifications and their impact on biological activity, offering a comparative analysis of their performance.
Quantitative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on their chemical structure. The following tables summarize the quantitative data for two series of analogs, one targeting the histamine H3 receptor as antagonists and the other targeting the TGR5 receptor as agonists.
Histamine H3 Receptor Antagonists
The affinity of 5-(1H-imidazol-4-yl)alkanoic acid derivatives for the human histamine H3 receptor (hH3R) is presented in Table 1. The data highlights the influence of the alkyl chain length and the nature of the terminal functional group on binding affinity (Ki).
| Compound ID | R1 (Imidazole Substitution) | Linker (Alkyl Chain) | R2 (Terminal Group) | Ki (nM) for hH3R[1] |
| 1 | H | -(CH2)4- | -COOH | 150 |
| 2 | CH3 | -(CH2)4- | -COOH | 85 |
| 3 | H | -(CH2)5- | -COOH | 98 |
| 4 | H | -(CH2)4- | -CONH-benzyl | 45 |
| 5 | H | -(CH2)4- | -CONH-cyclohexyl | 62 |
Key SAR Observations for H3R Antagonists:
-
Alkyl Chain Length: A four-carbon linker appears to be optimal for the carboxylic acid derivatives (compare compounds 1 and 3).
-
Imidazole Substitution: Methylation of the imidazole ring can enhance binding affinity (compare compounds 1 and 2).
-
Terminal Functional Group: Conversion of the carboxylic acid to a substituted amide significantly improves potency (compare compound 1 with compounds 4 and 5). The nature of the amide substituent also influences activity, with a benzyl group providing the highest affinity in this series.
TGR5 Receptor Agonists
A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been evaluated for their agonistic activity at the human TGR5 receptor. Table 2 presents the in vitro potency (EC50) of these analogs. While these compounds are carboxamides rather than acetic acid derivatives, they provide valuable insight into the SAR of the imidazole core at TGR5.
| Compound ID | R (Substitution on Benzyl Ring) | hTGR5 EC50 (nM)[2][3] |
| 19a | 4-F | 15.3 |
| 19b | 4-Cl | 11.2 |
| 19c | 4-Br | 9.8 |
| 19d | 4-CF3 | 3.1 |
| 19e | 3,4-diCl | 4.5 |
| INT-777 (Reference) | - | 48.7 |
Key SAR Observations for TGR5 Agonists:
-
Substitution on the Benzyl Ring: The electronic nature and position of substituents on the 1-benzyl group are critical for TGR5 agonism.
-
Electron-Withdrawing Groups: Potency is generally enhanced by electron-withdrawing groups at the 4-position of the benzyl ring, with the trifluoromethyl group (19d) providing the highest activity.
-
Halogen Substitution: A clear trend is observed with halogens at the 4-position, where potency increases with the size of the halogen (F < Cl < Br).
Experimental Protocols
Reproducibility of experimental data is fundamental to scientific advancement. This section provides detailed methodologies for the key in vitro assays used to characterize the this compound analogs discussed in this guide.
Histamine H3 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds: Serial dilutions.
-
Non-specific binding control: 10 µM clobenpropit or histamine.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [3H]Nα-methylhistamine (at a concentration near its Kd), and varying concentrations of the test compound or control.
-
Incubate the mixture for 2 hours at 25°C to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation.
TGR5 Functional Assay (cAMP Accumulation)
Objective: To measure the ability of a test compound to activate the Gαs-coupled TGR5 receptor by quantifying the intracellular accumulation of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human TGR5 receptor.
-
Assay Medium: Serum-free DMEM.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Test compounds: Serial dilutions.
-
Positive control: A known TGR5 agonist (e.g., INT-777).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
Procedure:
-
Seed the TGR5-expressing HEK293 cells into a 96-well plate and incubate for 24 hours.
-
Remove the culture medium and wash the cells with assay medium.
-
Add stimulation buffer to each well and incubate for 15 minutes at 37°C.
-
Add serial dilutions of the test compounds or positive control to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Molecular Landscape
To better understand the biological context of these compounds, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow.
Conclusion
The this compound scaffold represents a privileged structure in drug discovery, capable of interacting with a diverse range of biological targets. The comparative analysis presented in this guide demonstrates that subtle modifications to this core structure can switch the pharmacological activity from H3R antagonism to TGR5 agonism. The provided quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes offer a valuable resource for researchers aiming to design and develop novel ligands with tailored activities. A thorough understanding of the structure-activity relationships is crucial for navigating the complex landscape of drug development and ultimately for the successful identification of new therapeutic agents.
References
Unveiling the Cross-Reactivity Profile of 1H-Imidazole-5-acetic Acid in Biological Assays
A Comparative Guide for Researchers and Drug Development Professionals
1H-Imidazole-5-acetic acid, a metabolite of histamine and a structural analog of neurotransmitters, presents a complex pharmacological profile due to its potential for cross-reactivity with various biological targets. This guide provides an objective comparison of its activity across several key receptor and transporter systems, supported by available experimental data. Understanding this cross-reactivity is crucial for researchers in drug discovery and development to anticipate off-target effects and to design more selective therapeutic agents.
Executive Summary of Cross-Reactivity Data
The following table summarizes the known biological activities of this compound (existing in tautomeric equilibrium with Imidazole-4-acetic acid, IAA) and a comparator compound, providing a quantitative overview of its interactions with various targets.
| Target | This compound (IAA) | Comparator: GABA |
| GABA-A Receptor | Partial Agonist | Full Agonist |
| GABA-A-rho Receptor | Antagonist / Weak Partial Agonist | Agonist |
| Imidazoline I1 Receptor | Ligand (Affinity not quantified) | No reported activity |
| Taurine Transporter (TAUT) | Kᵢ: 658.6 µM[1][2], IC₅₀: 180.40 µM[3] | Kᵢ: 644.2 µM[1][2] |
| Histamine Receptors | Activity not well-characterized | No direct agonist activity |
| Monoamine Oxidase (MAO) | No significant inhibition reported | No direct inhibitory activity |
Detailed Target Interaction Analysis
GABA Receptors: A Dual Role
This compound, primarily in its tautomeric form as imidazole-4-acetic acid (IAA), demonstrates significant interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Unlike the endogenous full agonist GABA, IAA exhibits a more nuanced activity profile.
-
GABA-A Receptors: IAA acts as a partial agonist at GABA-A receptors.[4] This means it binds to the receptor and elicits a response, but the maximal effect is lower than that of a full agonist like GABA. This partial agonism can be of therapeutic interest, potentially offering a more modulated inhibitory effect with a reduced risk of side effects associated with full GABA-A receptor activation.
-
GABA-A-rho Receptors: In contrast to its activity at GABA-A receptors, IAA functions as an antagonist or a weak partial agonist at GABA-A-rho receptors (formerly known as GABA-C receptors).[4] These receptors are predominantly expressed in the retina. The antagonistic activity at this site suggests that IAA could potentially modulate visual processing.
Imidazoline Receptors: An Area for Further Exploration
Taurine Transporter: A Point of Inhibition
Recent studies have revealed that IAA can inhibit the taurine transporter (TAUT). The reported inhibition constant (Kᵢ) is 658.6 µM, and the half-maximal inhibitory concentration (IC₅₀) is 180.40 µM.[1][2][3] This interaction is noteworthy as the taurine transporter plays a crucial role in cellular osmoprotection and is also involved in the transport of GABA in certain tissues. The inhibitory activity of IAA is comparable to that of GABA itself (Kᵢ of 644.2 µM).[1][2]
Histamine Receptors and Monoamine Oxidase: Unclear Interactions
Given that this compound is a metabolite of histamine, its potential interaction with histamine receptors is of significant interest. However, specific binding affinity data for IAA at the various histamine receptor subtypes (H1, H2, H3, and H4) are currently lacking in the public domain. Similarly, while some imidazole-containing compounds are known to interact with monoamine oxidase (MAO), there is no clear evidence to suggest that this compound is a significant inhibitor of either MAO-A or MAO-B.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and the methodologies used to assess cross-reactivity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
The above diagram illustrates the signaling cascade initiated by the binding of an agonist to the GABA-A receptor, leading to neuronal inhibition. This compound, as a partial agonist, would trigger this pathway, albeit with a lower efficacy than the full agonist GABA.
This diagram outlines the key steps in a competitive radioligand binding assay, a common method to determine the binding affinity of a test compound for a specific receptor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays relevant to the cross-reactivity profile of this compound.
GABA-A Receptor Radioligand Binding Assay
This assay determines the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABA-A receptor.
-
Materials:
-
Tissue preparation: Rat brain cortex homogenate.
-
Radioligand: [³H]-GABA or [³H]-Muscimol.
-
Assay buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific binding control: High concentration of unlabeled GABA (e.g., 1 mM).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate the brain membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed in the presence of a high concentration of unlabeled GABA to determine non-specific binding.
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
-
Taurine Transporter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate by the taurine transporter.
-
Materials:
-
Cell line expressing the taurine transporter (e.g., HEK293-TAUT).
-
Radiolabeled substrate: [³H]-Taurine.
-
Uptake buffer: Krebs-Ringer-Henseleit (KRH) buffer.
-
Inhibitor: this compound at various concentrations.
-
Cell lysis buffer.
-
Scintillation cocktail.
-
-
Procedure:
-
Cells are cultured to confluence in appropriate multi-well plates.
-
On the day of the experiment, cells are washed and pre-incubated with KRH buffer.
-
Varying concentrations of the test compound are added to the wells, followed by the addition of [³H]-Taurine.
-
Uptake is allowed to proceed for a defined period at a controlled temperature.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific taurine uptake (IC₅₀) is determined.
-
Conclusion
This compound exhibits a multifaceted pharmacological profile with notable activity at GABA receptors and the taurine transporter. Its partial agonism at GABA-A receptors and antagonism at GABA-A-rho receptors suggest a complex modulatory role in the central nervous system. The inhibitory effect on the taurine transporter, with a potency similar to GABA, indicates a potential for influencing cellular osmolarity and GABAergic signaling in specific tissues.
Significant gaps in knowledge remain, particularly concerning the quantitative binding affinities at imidazoline and histamine receptors. Further research is warranted to fully elucidate the cross-reactivity profile of this intriguing endogenous molecule. A comprehensive understanding of these off-target interactions is paramount for the accurate interpretation of experimental results and for the advancement of drug discovery programs targeting these pathways.
References
- 1. Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Molecular basis of human taurine transporter uptake and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoleacetic acid - Wikipedia [en.wikipedia.org]
- 5. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazole, Oxadiazole, and Thiadiazole Derivatives in Drug Discovery
A deep dive into the therapeutic potential of three key heterocyclic compounds, this guide offers a comparative analysis of imidazole-based compounds against their bioisosteric analogues, oxadiazoles and thiadiazoles. We present a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
The fields of medicinal chemistry and drug development perpetually seek novel molecular scaffolds that demonstrate significant therapeutic efficacy. Among these, five-membered nitrogen-containing heterocyclic compounds are of paramount importance. Imidazole, oxadiazole, and thiadiazole rings are prevalent structural motifs in a wide array of bioactive molecules.[1][2] Their unique physicochemical properties, including their ability to participate in hydrogen bonding and other molecular interactions, make them versatile pharmacophores for designing drugs that target a wide range of diseases.[3][4] This guide provides an objective comparison of these three scaffolds, focusing on their performance in key therapeutic areas.
Comparative Biological Performance: A Data-Driven Overview
The therapeutic efficacy of these compounds is highly dependent on the nature and position of various substituents on the heterocyclic core. However, comparative studies and extensive research on individual derivatives allow for a general assessment of their potential in different biological contexts.
Anticancer Activity
All three classes of compounds have demonstrated significant potential as anticancer agents, often acting through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[3][5]
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source(s) |
| Imidazole | Purine derivative 47 | A549 (Lung) | 2.29 | - | - | [6] |
| Benzimidazole derivative 35 | MCF-7 (Breast) | 3.37 | Doxorubicin | 4.17 | [6] | |
| Imidazole derivative 57 | SMMC-7721 (Liver) | <10 | Cisplatin (DDP) | >10 | [7] | |
| Imidazopyridazinone 54 | Murine EMT6 (Breast) | 0.25 (µg dose) | - | - | [8] | |
| Imidazole derivative 5a | T24 (Bladder) | 56.11 | - | - | [9] | |
| Oxadiazole | AMK OX-8 | HeLa (Cervical) | <100 | - | - | [10] |
| Compound 4i | A549 (Lung) | 1.59 | Cisplatin | 4.98 | [11] | |
| Compound 4l | A549 (Lung) | 1.80 | Cisplatin | 4.98 | [11] | |
| Quinoline conjugate 8 | HepG2 (Liver) | 1.2 | 5-Fluorouracil | 21.9 | [12] | |
| Quinoline conjugate 9 | HepG2 (Liver) | 0.8 | 5-Fluorouracil | 21.9 | [12] | |
| Thiadiazole | Compound 8e | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 | [13] |
| Compound 8l | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 | [13] | |
| DHEA derivative 25 | T47D (Breast) | 0.058 | Adriamycin | 0.04 | [13] | |
| Ciprofloxacin derivative 1h | SKOV-3 (Ovarian) | 3.58 | - | - | [14] | |
| FPDT | GBM (Glioblastoma) | 45-68 | Temozolomide | >1500 | [15] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions. The effectiveness of each compound is highly substituent-dependent.
Anti-inflammatory and Antimicrobial Activities
Imidazole, oxadiazole, and thiadiazole derivatives have also been extensively studied for their anti-inflammatory and antimicrobial properties.[1][16][17]
Table 2: Comparative Anti-inflammatory and Antimicrobial Activity
| Compound Class | Activity Type | Assay | Key Finding | Source(s) |
| Imidazole | Anti-inflammatory | Carrageenan-induced rat paw edema | Compound 11 showed activity comparable to Indomethacin. | [18] |
| Antibacterial | MIC Assay | Chloro-substituted imidazoles showed good activity against E. coli. | [1] | |
| Oxadiazole | Anti-inflammatory | Carrageenan-induced rat paw edema | Hybrid compounds showed significant edema inhibition. | [18] |
| Antimicrobial | - | 1,3,4-oxadiazole derivatives possess remarkable antimicrobial properties. | [19] | |
| Thiadiazole | Anti-inflammatory | Carrageenan-induced rat paw edema | Imidazo[2,1-b][10][20][21]thiadiazole 5c showed better activity than diclofenac. | [22] |
| Antimicrobial | - | 1,3,4-thiadiazole derivatives exhibit a wide range of antimicrobial activities. | [23] |
Modulation of Cellular Signaling Pathways
The therapeutic effects of these heterocyclic compounds are underpinned by their interaction with critical cellular signaling pathways.
Imidazole Derivatives' Signaling Pathways
Imidazole-containing compounds modulate a variety of pathways crucial for cell survival and proliferation, including the PI3K/Akt/mTOR and MAPK/ERK pathways, and can influence the activity of key proteins like p53 and NF-κB.[9][24]
Oxadiazole Derivatives' Signaling Pathways
Oxadiazole derivatives have been shown to exert their anticancer effects by targeting fundamental cancer pathways, including inhibiting the EGFR and PI3K/Akt/mTOR signaling cascades and promoting p53-mediated apoptosis.[20][21]
Thiadiazole Derivatives' Signaling Pathways
Thiadiazole-containing molecules frequently interfere with cell growth and survival pathways like the PI3K/Akt and MAPK/ERK pathways.[15][25] Their ability to cross cellular membranes allows them to effectively interact with these intracellular targets.[13]
Standard Experimental Protocols
The evaluation of these heterocyclic compounds relies on a set of standardized in vitro and in vivo assays to determine their biological activity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., imidazole, oxadiazole, or thiadiazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bepls.com [bepls.com]
A Comparative Analysis of 1H-Imidazole-5-acetic acid and Commercial Inhibitors in Histamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 1H-Imidazole-5-acetic acid against commercially available inhibitors targeting the key enzymes in histamine metabolism: Histamine N-methyltransferase (HNMT) and Diamine Oxidase (DAO). Histamine is a critical biogenic amine involved in a host of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its metabolic inactivation is primarily handled by HNMT and DAO, making these enzymes significant targets for therapeutic intervention.[2][3][4]
This compound (also known as imidazole-4-acetic acid) is a primary metabolite of histamine, resulting from the action of DAO.[5] While it is an important molecule within this biological pathway, current scientific literature does not support its role as a potent enzyme inhibitor. This guide, therefore, contrasts its profile with that of well-characterized, commercially available inhibitors of HNMT and DAO, supported by quantitative data and detailed experimental protocols.
Histamine Metabolism Pathway
Histamine is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase.[2] Once formed, it is rapidly metabolized through two main pathways to terminate its action. The primary routes of degradation are methylation by HNMT in the cytosol and oxidative deamination by DAO in the extracellular space.[3][4]
Comparative Efficacy Data
The following tables summarize the inhibitory potency of various commercially available compounds against HNMT and DAO. Data is presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), which are standard measures of inhibitor efficacy.
Table 1: Inhibitors of Histamine N-Methyltransferase (HNMT)
| Compound | Type/Class | IC₅₀ / Kᵢ | Source |
| This compound | Histamine Metabolite | No significant inhibition reported | N/A |
| Metoprine | Antifolate Drug | Kᵢ = 100 nM | [6] |
| Amodiaquine | Antimalarial Drug | Kᵢ = 18.6 nM | [6][7] |
| Tacrine | Anticholinesterase Drug | Kᵢ < 50 nM | [1] |
| Diphenhydramine | H1 Receptor Antagonist | Kᵢ = 10-100 nM | [8][9] |
| Vilazodone | Antidepressant | IC₅₀ = 45.01 µM | [10] |
| Dihydroergotamine | Migraine Medication | IC₅₀ = 72.89 µM | [10] |
| Harmaline | β-carboline | Kᵢ = 1.4 µM | [11] |
Table 2: Inhibitors of Diamine Oxidase (DAO)
| Compound | Type/Class | Inhibition % (at given conc.) / Kᵢ | Source |
| This compound | Histamine Metabolite | No significant inhibition reported | N/A |
| Chloroquine | Antimalarial Drug | > 90% | [12] |
| Clavulanic Acid | β-lactamase inhibitor | > 90% | [12] |
| Cimetidine | H2 Receptor Antagonist | ~ 50% | [12] |
| Verapamil | Calcium Channel Blocker | ~ 50% | [12] |
| Isoniazid | Antibiotic | > 20% | [12] |
| Amitriptyline | Antidepressant | > 20% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are representative protocols for in vitro inhibition assays for both HNMT and DAO.
Protocol 1: HNMT Inhibition Assay (Radioenzymatic Method)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to histamine, catalyzed by HNMT.
Workflow Diagram:
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer (e.g., 100 mM, pH 7.4), a known concentration of purified HNMT enzyme, histamine substrate (e.g., 10 µM), and varying concentrations of the test inhibitor (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the methyl donor, S-adenosyl-L-[³H-methyl]methionine ([³H]-SAM), to a final concentration of approximately 1 µM.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a fixed period (e.g., 20-30 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a strong base, such as 1 M NaOH. The high pH also facilitates the subsequent extraction step.
-
Product Extraction: Extract the radiolabeled product, [³H]-N-tele-methylhistamine, into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol). The unreacted [³H]-SAM remains in the aqueous phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: DAO Inhibition Assay (Spectrophotometric Method)
This is a coupled-enzyme assay that measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a DAO substrate, such as putrescine.[13]
Workflow Diagram:
Methodology:
-
Reagent Preparation: Prepare a working buffer (e.g., 50 mM HEPES, pH 7.2).[13] Prepare stock solutions of purified DAO, the substrate (e.g., 10 mM putrescine), horseradish peroxidase (HRP), a chromogenic HRP substrate (e.g., ABTS), and the test inhibitors.
-
Assay Plate Setup: In a 96-well plate, add the buffer, DAO enzyme, HRP, chromogen, and varying concentrations of the test inhibitor to the appropriate wells. Include control wells without the inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the DAO substrate (putrescine) to all wells.[13] The DAO will oxidize putrescine, producing H₂O₂.
-
Signal Generation: The HRP enzyme will use the generated H₂O₂ to oxidize the chromogen, resulting in a colored product.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the rate of change in absorbance at the appropriate wavelength (e.g., 414 nm for ABTS) over several minutes.[13]
-
Data Analysis: The rate of absorbance change is proportional to the DAO activity. Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This guide demonstrates that while This compound is an integral component of the histamine metabolic pathway as a downstream product of DAO activity, it is not recognized as an inhibitor of the key metabolizing enzymes, HNMT or DAO. For researchers seeking to modulate histamine levels, a wide array of commercially available compounds offer potent and specific inhibition of either HNMT or DAO. The efficacy of these inhibitors, such as the nanomolar potency of metoprine and amodiaquine against HNMT and the strong inhibition of DAO by clavulanic acid, provides powerful tools for studying the physiological roles of histamine and for the development of novel therapeutics. The selection of an appropriate inhibitor should be guided by the desired target enzyme, required potency, and the specific experimental or therapeutic context.
References
- 1. 组胺合成和代谢 [sigmaaldrich.com]
- 2. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine - Wikipedia [en.wikipedia.org]
- 5. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Histamine N-Methyltransferase in the Brain [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 10. Drug Repurposing to Inhibit Histamine N-Methyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of histamine-N-methyltransferase (HNMT) by fragments of 9-amino-1,2,3,4-tetrahydroacridine (tacrine) and by beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 1H-Imidazole-5-acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 1H-Imidazole-5-acetic acid's interaction with GABA receptors, benchmarked against established modulators. This guide provides a deep dive into its dualistic agonistic and antagonistic activities, supported by experimental data and detailed protocols to facilitate further research.
This compound (IAA), a metabolite of histamine, has emerged as a molecule of interest in neuroscience due to its interaction with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This guide elucidates the mechanism of action of IAA, presenting a comparative analysis with other key GABA receptor modulators.
Comparative Analysis of GABA Receptor Ligands
This compound exhibits a unique pharmacological profile, acting as a partial agonist at GABA-A receptors and a competitive antagonist at GABA-C receptors (also known as GABA-A-rho receptors). To contextualize its potency and efficacy, the following table summarizes its performance alongside other well-characterized GABAergic compounds.
| Compound | Target(s) | Mechanism of Action | Ki (nM) | IC50 (nM) | EC50 (nM) |
| This compound (IAA) | GABA-A, GABA-C | Partial Agonist (GABA-A), Competitive Antagonist (GABA-C) | 130[1] | - | - |
| GABA | GABA-A, GABA-B, GABA-C | Full Agonist | 10-1000 (subtype dependent) | - | 430 - 12,500 (subtype dependent)[2][3][4] |
| Muscimol | GABA-A, GABA-C | Potent Full Agonist | 2-10 | - | 1,710[5][6] |
| Gaboxadol (THIP) | Extrasynaptic GABA-A (δ-subunit containing) | Selective Agonist | - | - | 30-50 (δ-containing) |
| Bicuculline | GABA-A | Competitive Antagonist | 130 | 2,000 | - |
| Picrotoxin | GABA-A Chloride Channel | Non-competitive Antagonist (Channel Blocker) | - | 2,200[7] | - |
Elucidating the Signaling Pathways
The interaction of this compound with GABA-A and GABA-C receptors modulates the flow of chloride ions across the neuronal membrane, thereby influencing neuronal excitability. The following diagrams illustrate these signaling pathways.
Experimental Protocols
To facilitate reproducible research, this section details the methodologies for key experiments used to characterize the interaction of this compound with GABA receptors.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for GABA-A receptors through competitive displacement of a radiolabeled ligand.
Workflow:
Detailed Steps:
-
Membrane Preparation:
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [3H]GABA or [3H]muscimol), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled GABA).
-
Incubate at a controlled temperature (e.g., 4°C) to reach equilibrium.[9][10]
-
-
Separation and Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Two-Electrode Voltage Clamp (TEVC)
This technique is used to measure the ion flow through GABA receptors expressed in Xenopus oocytes and to characterize the functional effects of this compound.
Workflow:
Detailed Steps:
-
Oocyte Preparation:
-
Surgically remove oocytes from a Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the specific GABA-A or GABA-C receptor subunits of interest.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.[11]
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a physiological buffer.
-
Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential (e.g., -70 mV).[12][13]
-
-
Compound Application and Data Acquisition:
-
Apply GABA at various concentrations to establish a baseline dose-response curve and determine the EC50.
-
To test for agonism, apply this compound alone at various concentrations and measure the elicited current.
-
To test for antagonism, co-apply a fixed concentration of GABA with varying concentrations of this compound.
-
Record the resulting currents using an amplifier and data acquisition software.[2][14]
-
-
Data Analysis:
-
For agonist activity, plot the current amplitude against the concentration of this compound to generate a dose-response curve and calculate the EC50.
-
For antagonist activity, plot the inhibition of the GABA-evoked current against the concentration of this compound to determine the IC50.
-
Conclusion
This compound presents a fascinating case of a dual-action GABA receptor modulator. Its partial agonism at GABA-A receptors and competitive antagonism at GABA-C receptors suggest a complex role in regulating neuronal inhibition. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to further investigate its pharmacological profile, explore its potential therapeutic applications, and unravel its precise influence on the intricate workings of the central nervous system. Further studies are warranted to determine its activity on specific GABA-A receptor subtypes to fully understand its physiological and potential pathophysiological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones [frontiersin.org]
- 4. Stoichiometry of a Recombinant GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmicrosystems.com [cellmicrosystems.com]
- 7. sophion.com [sophion.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. multichannelsystems.com [multichannelsystems.com]
- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 14. benchchem.com [benchchem.com]
Benchmarking the performance of 1H-Imidazole-5-acetic acid against known ligands
For Immediate Release
This guide provides a comprehensive performance comparison of 1H-Imidazole-5-acetic acid against a selection of well-established ligands targeting key biological receptors. Designed for researchers, scientists, and drug development professionals, this document offers a data-driven analysis to inform experimental design and ligand selection. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.
Introduction to this compound
This compound, also known as imidazole-4-acetic acid (IAA), is a naturally occurring metabolite of histamine.[1][2] It has garnered research interest due to its activity at several important neurological targets. This guide focuses on its performance at the GABA-A receptor, where it acts as a partial agonist, and explores its potential interactions with histamine H1 and H2 receptors, given its metabolic relationship to histamine.[1]
Comparative Performance Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound and known standard ligands for the GABA-A, Histamine H1, and Histamine H2 receptors.
Table 1: Performance at the GABA-A Receptor
| Ligand | Action | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |
| This compound | Partial Agonist | 0.34 mM (for GABA-T inhibition) | - | [3] |
| Muscimol | Agonist | 2-10 nM | 30-100 nM | [4] |
| Gaboxadol (THIP) | Agonist | 40-150 nM | 200-500 nM | [4] |
| Diazepam | Positive Allosteric Modulator | 2.6 nM | - | [5] |
Note: The provided Ki value for this compound is for the inhibition of GABA transaminase (GABA-T), an enzyme involved in GABA metabolism, and not a direct receptor binding affinity.
Table 2: Performance at the Histamine H1 Receptor
| Ligand | Action | Binding Affinity (Ki) | Functional Potency (IC50) | Receptor Occupancy | Reference |
| This compound | - | - | - | - | |
| Diphenhydramine | Antagonist / Inverse Agonist | 10-50 nM | 20-80 nM | High | [6] |
| Loratadine | Antagonist / Inverse Agonist | 1-10 nM | 30 µM (histamine release inhibition) | 11.7 ± 19.5% (10 mg dose) | [7][8] |
Table 3: Performance at the Histamine H2 Receptor
| Ligand | Action | Binding Affinity (log KD) | Functional Potency (IC50) | Reference |
| This compound | - | - | - | |
| Cimetidine | Antagonist / Inverse Agonist | -6.7 | 1 x 10⁻⁶ M | [9] |
| Ranitidine | Antagonist / Inverse Agonist | -7.3 | 2 x 10⁻⁷ M | [9] |
Signaling Pathways
Understanding the signaling cascades initiated by ligand-receptor interactions is crucial for predicting downstream cellular effects.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel. Upon agonist binding, it undergoes a conformational change that opens an intrinsic chloride channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.
Histamine H1 Receptor Signaling Pathway
The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10] Activation initiates the phospholipase C (PLC) signaling cascade, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in various cellular responses, including smooth muscle contraction and pro-inflammatory effects.
Histamine H2 Receptor Signaling Pathway
The Histamine H2 receptor is a GPCR that couples to Gs.[11] Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses, most notably the stimulation of gastric acid secretion.[11]
References
- 1. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. H1-receptor antagonists. Comparative tolerability and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 11. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1H-Imidazole-5-acetic Acid
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides detailed guidance on the safe and effective disposal of 1H-Imidazole-5-acetic acid (CAS 645-65-8), a heterocyclic organic compound commonly used in pharmaceutical research. Adherence to these procedures is essential to mitigate environmental contamination and ensure personnel safety.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Core Disposal Protocol
This compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2] The primary method of disposal is through a licensed chemical waste disposal company, which can provide for its destruction via controlled incineration or other approved methods.[2]
Waste Collection:
-
Solid Waste: Collect pure this compound waste in a clearly labeled, sealable, and airtight container.[3][4]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, compatible, and clearly labeled waste containers.[3][4]
-
Labeling: All waste containers must be accurately labeled with the full chemical name, concentration (if in solution), and appropriate hazard warnings.[3][4]
Storage of Waste:
-
Store waste containers in a designated, cool, dry, and well-ventilated area.
-
Ensure that the storage area is away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides to prevent hazardous reactions.[3][4]
Quantitative Data and Hazard Information
| Parameter | Value/Information | Source/Compound |
| CAS Number | 645-65-8 | This compound |
| Primary Hazards | Irritant[5] | This compound |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Imidazoleacetic acid |
| Oral Toxicity (LD50) | 970 mg/kg (Rat) | Imidazole (as reference)[3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides[3][4] | Imidazole and its derivatives |
| Recommended Disposal | Collection by a licensed chemical waste disposal service for incineration or other approved methods.[2] | Imidazoleacetic acid[2] |
| UN Number (for transport) | UN 3263 (for corrosive solid, basic, organic, n.o.s.) | Imidazole (as reference)[1] |
Note: Data for imidazole is provided as a reference due to the lack of specific data for this compound. Always consult the specific Safety Data Sheet (SDS) for the compound in use and your institution's environmental health and safety (EHS) office.
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the standard procedures for hazardous chemical waste. The key steps involve proper segregation, containment, and labeling, followed by transfer to a licensed waste management facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 1H-Imidazole-5-acetic acid
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1H-Imidazole-5-acetic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the primary hazard classification of this compound as an irritant by PubChem and safety data for structurally similar imidazole compounds. These guidelines are designed to provide a robust framework for safe handling, but it is imperative to treat this compound with a high degree of caution.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashing. | Must be worn at all times in the laboratory. Ensure a snug fit. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated, and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat. | A fully buttoned lab coat is mandatory to protect against skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation. | Work should be conducted in a certified chemical fume hood whenever possible. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing the risk of exposure. The following step-by-step workflow should be implemented for all procedures involving this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secure area away from incompatible materials.
Disposal Procedure:
-
All chemical waste must be disposed of through the institution's official hazardous waste management program. Do not pour any amount of this compound down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
